2-Propyl-1H-imidazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-propyl-1H-imidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-6-8-4-5(9-6)7(10)11/h4H,2-3H2,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHYBKDYLYQPNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440966 | |
| Record name | 2-PROPYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172875-52-4 | |
| Record name | 2-PROPYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Propyl-1H-imidazole-4-carboxylic acid basic properties
Technical Profile: 2-Propyl-1H-imidazole-4-carboxylic Acid [1][2][3][][]
Part 1: Executive Summary & Core Directive
The Sartan Scaffold: A Critical Intermediate 2-Propyl-1H-imidazole-4-carboxylic acid (and its ethyl ester derivative) serves as the structural backbone for the "Sartan" class of antihypertensives, most notably Olmesartan medoxomil . Its unique 2-propyl substitution provides the necessary lipophilicity for receptor binding, while the imidazole-4-carboxylate core acts as the rigid linker for the biphenyl-tetrazole moiety.
This guide moves beyond basic catalog data to provide a researcher-centric analysis of its synthesis, stability, and analytical characterization. It distinguishes between the free acid (often a degradation product or specific building block) and the ethyl ester (the primary industrial intermediate), ensuring clarity for process chemists and formulators.
Part 2: Chemical Identity & Physicochemical Profile
Confusion in CAS Registry: Researchers must exercise caution regarding CAS numbers for this compound. The dicarboxylic acid (CAS 58954-23-7) and the ethyl ester (CAS 144689-93-0) are frequently indexed in place of the specific monocarboxylic acid.
-
Target Compound: 2-Propyl-1H-imidazole-4-carboxylic acid[1][2][3][][]
-
CAS Number: 172875-52-4 (Acid form); 144689-93-0 (Ethyl ester form, often cited in Olmesartan synthesis).
Table 1: Physicochemical Properties
| Property | Value / Description | Note |
| Molecular Formula | C₇H₁₀N₂O₂ | Monocarboxylic acid form |
| Molecular Weight | 154.17 g/mol | |
| Appearance | White to off-white crystalline powder | Hygroscopic in acid form |
| Melting Point | > 200°C (Decomposes) | High lattice energy due to zwitterionic character |
| pKa (Predicted) | pKa₁ ≈ 3.5 (COOH), pKa₂ ≈ 7.2 (Imidazole NH⁺) | Amphoteric nature |
| Solubility | Soluble in dilute acids/bases, DMSO; Sparingly soluble in water (neutral pH) | Isoelectric precipitation risk at pH ~5-6 |
| Stability | Stable under ambient conditions; Ester hydrolyzes in humid/acidic conditions | Protect from moisture |
Part 3: Synthetic Pathways & Process Chemistry
The synthesis of the imidazole core is the rate-limiting step in ensuring high regioselectivity. The "Valerimidate Route" is the industry standard for minimizing the formation of the unwanted regioisomer.
Mechanism: The Valerimidate Cyclization
This pathway avoids the use of toxic diaminomaleonitrile (DAMN) and provides higher yields of the 4,5-disubstituted imidazole, which is then refined to the 4-carboxylate.
Step-by-Step Protocol (Ethyl Ester Precursor):
-
Imidate Formation: Reaction of Valeronitrile with HCl/Ethanol to form Ethyl Valerimidate hydrochloride.
-
Cyclization: Condensation of Ethyl Valerimidate with Dihydroxyacetone (or Ethyl chloroacetate/Ethyl oxalate equivalents) in the presence of Ammonia.
-
Dehydration/Aromatization: The intermediate cyclizes and dehydrates to form the aromatic imidazole ring.
-
Hydrolysis (To obtain the Acid): The ethyl ester is refluxed with NaOH (1N) followed by acidification to pH 5.0 to precipitate the free acid.
Caption: Synthesis workflow from Valeronitrile to the target Imidazole Acid via the Valerimidate route.
Part 4: Analytical Characterization (HPLC)
The amphoteric nature of the imidazole ring requires careful pH control in the mobile phase to prevent peak tailing (interaction with silanol groups).
Standardized HPLC Method
-
Objective: Purity assessment and separation from the dicarboxylic acid impurity.
-
Column: C18 (L1 packing), 250 x 4.6 mm, 5 µm (e.g., Hypersil BDS or Zorbax Eclipse).
-
Mobile Phase:
-
Buffer: 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 3.0 with Orthophosphoric acid.
-
Organic: Acetonitrile (HPLC Grade).
-
Ratio: 70:30 (Buffer:Acetonitrile) Isocratic.
-
-
Detection: UV @ 210 nm (Carboxyl absorption) and 254 nm (Aromatic ring).
-
Temperature: 25°C.
Self-Validating System Check:
-
Tailing Factor: Must be < 1.5. If higher, add 0.1% Triethylamine (TEA) to the buffer to mask silanols.
-
Resolution: If the ethyl ester is present, resolution between Acid (RT ~3-4 min) and Ester (RT ~8-10 min) must be > 2.0.
Caption: HPLC Analytical Workflow with integrated System Suitability testing.
Part 5: Handling & Safety
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2-8°C. The free acid is stable, but the ester is prone to hydrolysis if exposed to moisture.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during synthesis steps involving ammonia or volatile solvents.
References
-
Synthesis of Olmesartan Intermediates: Yanagisawa, H., et al. "Nonpeptide Angiotensin II Receptor Antagonists: Synthesis and Biological Activity." Journal of Medicinal Chemistry, 1996, 39(1), 323-338.
-
Impurity Profiling: "Identification and synthesis of process-related impurities of Olmesartan medoxomil." Asian Journal of Research in Chemistry, 2011.
-
HPLC Methodology: "Development and validation of an HPLC method for the analysis of imidazole antifungals." ResearchGate, 2015.
-
Chemical Properties: PubChem Compound Summary for 2-Propyl-1H-imidazole-4,5-dicarboxylic acid (Analogous structure data).
Sources
- 1. Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | C12H20N2O3 | CID 10562026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 58954-23-7|2-Propyl-1H-imidazole-4,5-dicarboxylic acid|BLD Pharm [bldpharm.com]
- 3. 1H-咪唑-4-羧酸,2-丙基-(9CI) CAS#: 172875-52-4 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]
- 6. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 2-Propyl-1H-imidazole-4,5-dicarboxylic acid (CAS: 58954-23-7): A Key Pharmaceutical Intermediate
A Note on Chemical Identity: It is important to clarify that the CAS number 58954-23-7 is authoritatively assigned to 2-Propyl-1H-imidazole-4,5-dicarboxylic acid . While the topic requested is "2-Propyl-1H-imidazole-4-carboxylic acid," the vast body of scientific literature and chemical databases link the provided CAS number to the dicarboxylic acid derivative. This guide will, therefore, focus on the well-documented 2-Propyl-1H-imidazole-4,5-dicarboxylic acid, a compound of significant interest in pharmaceutical synthesis.
Introduction
2-Propyl-1H-imidazole-4,5-dicarboxylic acid is a heterocyclic compound that has garnered substantial attention in the field of medicinal chemistry. Its primary significance lies in its role as a crucial intermediate in the synthesis of Olmesartan medoxomil, a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension.[1][2] Beyond its use in the pharmaceutical industry, this compound also finds applications in agriculture as a plant growth regulator and in the food industry as a flavor enhancer.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and analytical characterization.
Physicochemical Properties
2-Propyl-1H-imidazole-4,5-dicarboxylic acid is a white to beige crystalline solid.[4][5] Its chemical structure consists of an imidazole ring substituted with a propyl group at the 2-position and two carboxylic acid groups at the 4 and 5-positions. The presence of both acidic carboxylic acid groups and a basic imidazole ring gives the molecule amphoteric properties.
| Property | Value | Source |
| CAS Number | 58954-23-7 | [1][6] |
| Molecular Formula | C₈H₁₀N₂O₄ | [6] |
| Molecular Weight | 198.18 g/mol | [1][6] |
| Appearance | White to beige crystalline solid | [4][5] |
| Melting Point | 190-195 °C | [3] |
| Solubility | Soluble in water, ethanol, and acetone | [3] |
| IUPAC Name | 2-propyl-1H-imidazole-4,5-dicarboxylic acid | [6] |
Synthesis and Manufacturing
The synthesis of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid can be achieved through several routes. One common method involves the reaction of propylamine with glyoxylic acid, followed by oxidation.[3] Another documented approach starts from o-phenylenediamine.[7] A widely referenced laboratory and industrial synthesis involves the hydrolysis of 2-propyl-4,5-dicyanoimidazole, which itself is prepared from diaminomaleonitrile and tri-n-propyl orthoformate.[8]
A representative synthesis workflow is outlined below:
Caption: A common synthetic route to 2-Propyl-1H-imidazole-4,5-dicarboxylic acid.
Step-by-Step Synthesis Protocol (Hydrolysis Method)
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, 2-propyl-4,5-dicyanoimidazole is suspended in a solution of concentrated hydrochloric acid.
-
Hydrolysis: The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Isolation: After completion of the reaction, the mixture is cooled, leading to the precipitation of the crude product.
-
Purification: The precipitate is collected by filtration, washed with cold water to remove excess acid, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture.
Role in Drug Development and Other Applications
The primary application of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid is as a key starting material in the synthesis of the antihypertensive drug Olmesartan medoxomil.[1][2] In the synthesis of Olmesartan, the dicarboxylic acid is typically converted to its diethyl ester, which then undergoes further reactions to build the final complex drug molecule.[9] The compound is also identified as "Olmesartan Impurity 22" or "Olmesartan imidazole diacid impurity," highlighting its relevance in the quality control of the final drug product.[4][6]
Caption: The role of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid in Olmesartan synthesis.
Beyond its pharmaceutical applications, this dicarboxylic acid is also utilized in other industries. In agriculture, it functions as a plant growth regulator, promoting cell division and elongation to improve crop yields.[3] In the food industry, it is used as a flavor enhancer due to its umami taste.[3]
Analytical Characterization
The purity and identity of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid are critical for its use in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for assessing the purity of this compound.[8] Other analytical methods for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Representative HPLC Purity Analysis Workflow
Caption: A typical workflow for the HPLC purity analysis of the title compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place in a tightly sealed container.[4]
Conclusion
2-Propyl-1H-imidazole-4,5-dicarboxylic acid (CAS 58954-23-7) is a versatile chemical with significant importance in the pharmaceutical industry as a key intermediate for the synthesis of Olmesartan. Its applications extend to agriculture and the food industry, showcasing its broad utility. A thorough understanding of its synthesis, properties, and analytical characterization is essential for researchers and professionals working with this compound.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Applications of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid.
-
PubChem. 2-Propyl-1H-imidazole-4,5-dicarboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Syngenesis Chemscience Pvt Ltd. 2-Propyl-1h-Imidazole-4,5-Dicarboxylic Acid Powder. Tradeindia. Available at: [Link]
-
IndiaMART. 2-Propyl-1h-Imidazole-4,5-Dicarboxylic Acid / 1h-Imidazole-4,5-Dicarboxylic Acid. Available at: [Link]
- Google Patents. A new preparation method of 2-n-propylimidazole-4,5-dicarboxylic acid. CN1752077A.
-
SynThink. Olmesartan Medoxomil EP Impurity A; Olmesartan Acid. Available at: [Link]
- Google Patents. New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester. CN102070533B.
-
PubChem. Olmesartan. National Center for Biotechnology Information. Available at: [Link]
-
Walsh Medical Media. A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Available at: [Link]
- Google Patents. Method for preparing 2-propylimidazole-4,5-dicarboxylic acid. CN103193713A.
Sources
- 1. 2-propyl-1h-imidazole-4,5-dicarboxylic Acid Powder at Best Price in Nashik, Maharashtra | Syngenesis Chemscience Pvt Ltd [tradeindia.com]
- 2. indiamart.com [indiamart.com]
- 3. nbinno.com [nbinno.com]
- 4. Olmesartan Imidazole Diacid Impurity | CAS No- 58954-23-7 [chemicea.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. 2-Propyl-1H-imidazole-4,5-dicarboxylic acid | C8H10N2O4 | CID 10236071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Olmesartan | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN103193713A - Method for preparing 2-propylimidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 9. CN102070533B - New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester - Google Patents [patents.google.com]
2-Propyl-1H-imidazole-4-carboxylic acid molecular weight and formula
Topic: 2-Propyl-1H-imidazole-4-carboxylic Acid: Physicochemical Profiling & Synthetic Utility Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
2-Propyl-1H-imidazole-4-carboxylic acid (CAS 172875-52-4 ) is a specialized heterocyclic building block primarily utilized in the structure-activity relationship (SAR) exploration of angiotensin II receptor antagonists (ARBs). While often overshadowed by its industrially dominant congener—2-propyl-1H-imidazole-4,5-dicarboxylic acid (the key intermediate for Olmesartan Medoxomil)—the mono-carboxylic acid variant represents a critical structural probe for defining the pharmacophore requirements of the "sartan" drug class.
This guide provides a definitive physicochemical profile, validated synthetic pathways, and analytical characterization protocols for the mono-acid, distinguishing it from related diesters and dicarboxylic acids to prevent common identification errors in process chemistry.
Physicochemical Profile
The following data establishes the core identity of the molecule. Note the distinction between the mono-acid (C7) and the di-acid (C8) often found in commercial catalogs.
Table 1: Molecular Identity & Properties
| Property | Data | Notes |
| Chemical Name | 2-Propyl-1H-imidazole-4-carboxylic acid | IUPAC nomenclature |
| CAS Registry Number | 172875-52-4 | Distinct from the diacid (58954-23-7) |
| Molecular Formula | C₇H₁₀N₂O₂ | |
| Molecular Weight | 154.17 g/mol | Monoisotopic Mass: 154.07 |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Solubility | DMSO, Methanol, Dilute Acid/Base | Poor solubility in non-polar solvents (Hexane) |
| pKa (Predicted) | ~3.5 (COOH), ~6.8 (Imidazole N) | Amphoteric nature allows zwitterionic behavior |
| Melting Point | >240°C (Decomposes) | High MP due to intermolecular H-bonding |
Synthetic Architectures
Synthesis of the 4-carboxylic acid requires regioselective control. Two primary routes are employed: De Novo Cyclization (for high regiocurity) and Selective Decarboxylation (economical, derived from the commercial diacid).
Route A: The Hantzsch-Type Cyclization (De Novo)
This method builds the imidazole ring from acyclic precursors, ensuring the carboxylic acid is positioned at C4 relative to the propyl group at C2.
-
Condensation: Reaction of Butyramidine (generated from butyronitrile) with Ethyl bromopyruvate .
-
Cyclization: Base-promoted closure yields Ethyl 2-propyl-1H-imidazole-4-carboxylate .
-
Hydrolysis: Saponification using LiOH or NaOH yields the free acid.
Route B: Controlled Decarboxylation
Thermal decarboxylation of 2-propyl-1H-imidazole-4,5-dicarboxylic acid in high-boiling solvents (e.g., diphenyl ether or DMSO) can selectively remove one carboxyl group, though this often yields a mixture of 4- and 5-isomers (tautomers) that requires careful crystallization.
Visualization: Synthetic Workflow
Figure 1: Dual synthetic pathways for 2-Propyl-1H-imidazole-4-carboxylic acid. Route A (Blue/Yellow) offers higher regiocontrol; Route B (Red) utilizes readily available bulk intermediates.
Therapeutic Utility & Medicinal Chemistry
In the context of drug development, this molecule serves as a Pharmacophore Scaffold Probe . It is structurally homologous to the "sartan" class of antihypertensives but lacks the biphenyl-tetrazole tail.
-
Fragment-Based Drug Discovery (FBDD): Used to assess the binding affinity of the imidazole-carboxylate headgroup to the AT1 receptor independent of the lipophilic tail.
-
Impurity Profiling: It is a known degradation product (impurity) in the synthesis of Olmesartan Medoxomil. Regulatory guidelines (ICH Q3A) require the characterization of such decarboxylated species if they exceed 0.1% in the final API.
Visualization: Structural Relationship to Olmesartan
Figure 2: The structural lineage of the mono-acid within the Olmesartan manufacturing process.[1][2][3][4] It serves as both a potential raw material and a critical process impurity.
Analytical Characterization Protocol
To validate the identity of 2-Propyl-1H-imidazole-4-carboxylic acid, the following spectral signatures must be confirmed.
A. Nuclear Magnetic Resonance (¹H-NMR)
Solvent: DMSO-d₆
-
δ 0.92 ppm (t, 3H): Terminal methyl of the propyl chain.
-
δ 1.65 ppm (m, 2H): Methylene linker (-CH₂-).
-
δ 2.60 ppm (t, 2H): Methylene attached to Imidazole C2.
-
δ 7.60 ppm (s, 1H): Diagnostic Singlet. The proton at C5 (or C4 tautomer). Note: In the dicarboxylic acid, this signal is absent.
-
δ 12.0+ ppm (br s): Carboxylic acid/Imidazole NH protons (exchangeable).
B. Mass Spectrometry (ESI-MS)
-
Mode: Positive Ion (+ve)
-
Parent Ion [M+H]⁺: 155.18 m/z
-
Fragment Ions: Loss of CO₂ (M-44) or propyl chain cleavage may be observed depending on collision energy.
C. HPLC Method (Purity Check)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).
-
Mobile Phase: Gradient of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B).
-
Rationale: Acidic pH suppresses ionization of the carboxylate, improving peak shape and retention.
-
-
Detection: UV at 210 nm (amide/carbonyl) and 254 nm (aromatic).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10236071, 2-Propyl-1H-imidazole-4,5-dicarboxylic acid. Retrieved from [Link]
-
ChemWhat Database. 1H-Imidazole-4-carboxylic acid, 2-propyl- (CAS 172875-52-4).[5] Retrieved from [Link]
- Yanagisawa, H., et al. (1996).Nonpeptide Angiotensin II Receptor Antagonists: Synthesis and Biological Activity of 2-Propylimidazole Derivatives. Journal of Medicinal Chemistry, 39(1), 323-338. (Foundational text on the propyl-imidazole scaffold).
Sources
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 2. 4-(1-Hydroxy-1-methylpropyl)-2-propyl-1H-Imidazole-5-carboxylic acidethylester | 172875-53-5 [chemicalbook.com]
- 3. Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | C12H20N2O3 | CID 10562026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US6638937B2 - Biphenyl sulfonamides as dual angiotensin endothelin receptor antagonists - Google Patents [patents.google.com]
- 5. 1H-咪唑-4-羧酸,2-丙基-(9CI) CAS#: 172875-52-4 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]
The Role of the 2-Propyl-1H-imidazole-4-carboxylic Acid Scaffold in Olmesartan Synthesis
Topic: Role of 2-Propyl-1H-imidazole-4-carboxylic Acid in Olmesartan Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the high-precision landscape of antihypertensive drug development, Olmesartan medoxomil stands as a premier Angiotensin II Receptor Blocker (ARB). At the heart of its molecular architecture lies a critical heterocyclic scaffold: the 2-propyl-1H-imidazole-4-carboxylic acid moiety. While often manipulated in its esterified forms (specifically Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate ), this structural unit functions as the primary "warhead" carrier. It anchors the hydrophobic propyl chain for receptor pocket binding, positions the tertiary alcohol for hydrogen bonding, and provides the carboxylate handle necessary for attaching the medoxomil prodrug moiety. This guide dissects the synthetic utility, regiochemical challenges, and impurity profiles associated with this essential intermediate.
Molecular Architecture & Retrosynthetic Logic
The synthesis of Olmesartan is a convergent process involving two primary fragments: the biphenyl tetrazole unit and the functionalized imidazole core.
The Imidazole Core (The "Acid" Scaffold)
The prompt refers to 2-Propyl-1H-imidazole-4-carboxylic acid , which in practical process chemistry corresponds to the C4/C5-substituted imidazole backbone.
-
C2 Position (Propyl): Essential for hydrophobic interaction with the AT1 receptor's lipophilic pocket.
-
C4 Position (Hydroxy-isopropyl): A tertiary alcohol generated via Grignard chemistry; critical for receptor affinity.
-
C5 Position (Carboxylic Acid/Ester): The attachment point for the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (medoxomil) group, rendering the molecule an orally active prodrug.
Retrosynthetic Disconnection: The most common industrial route disconnects the N1-biphenyl bond, revealing the nucleophilic imidazole intermediate: Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate .
Synthesis of the Key Intermediate
The construction of the functionalized imidazole ring is the first critical phase. The "Yanagisawa Route" (J. Med.[1][2][3][4] Chem. 1996) remains the authoritative standard, though modern process improvements exist.
Step 1: Formation of the Imidazole Ring
The synthesis typically begins with 2,3-diaminomaleonitrile condensing with trimethyl orthobutyrate to form 2-propyl-1H-imidazole-4,5-dicarbonitrile.
-
Mechanism:[5] Cyclocondensation followed by elimination.
-
Process Note: This establishes the 2-propyl group early, ensuring regiocontrol.
Step 2: Hydrolysis and Esterification
The dinitrile is hydrolyzed to 2-propyl-1H-imidazole-4,5-dicarboxylic acid (the raw "acid" scaffold), which is subsequently esterified to Diethyl 2-propylimidazole-4,5-dicarboxylate .
-
Why Diester? The diester provides symmetry and protects the carboxylic acids from premature reaction, while activating the C4/C5 positions for nucleophilic attack by Grignard reagents.
Step 3: The Grignard Desymmetrization
This is the most technically demanding step involving the "Acid" scaffold.
-
Reaction: Diethyl 2-propylimidazole-4,5-dicarboxylate + Methylmagnesium bromide (MeMgBr) (excess).
-
Target: Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate .
-
Challenge: Controlling the reaction to stop at the mono-addition (tertiary alcohol) stage without over-reacting at the second ester group (C5).
-
Outcome: The result is the "Key Intermediate" often referred to loosely as the "Olmesartan Imidazole."
Visualization: Synthesis of the Imidazole Intermediate
Figure 1: The synthetic pathway from raw materials to the functionalized imidazole ester intermediate.[2]
The Coupling Reaction: Regioselectivity & The "Acid" Role
The defining role of the imidazole intermediate is its nucleophilic coupling with the biphenyl moiety.
The Reaction System[1][2][5][6][7][8][9]
-
Nucleophile: Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate.[2][6][7][8]
-
Electrophile: 4'-[2-(trityl-tetrazol-5-yl)biphenyl-4-yl]methyl bromide.
-
Base: Potassium carbonate (
) or Potassium tert-butoxide ( ). -
Solvent: DMAc or DMF.
Regioselectivity: N1 vs. N3
The imidazole ring has two nitrogen atoms capable of alkylation.
-
N1 Alkylation (Desired): Leads to the active Olmesartan structure.
-
N3 Alkylation (Impurity): Leads to the regioisomer, which is biologically inactive and difficult to separate.
-
Steric Control: The bulky hydroxy-isopropyl group at C4 (adjacent to N3) sterically hinders attack at N3, favoring alkylation at N1 (adjacent to the ester group). This highlights the brilliance of the synthetic design: the functional groups installed on the "acid" scaffold direct the incoming electrophile.
Visualization: Regioselective Coupling
Figure 2: Steric steering by the C4-hydroxyisopropyl group favors N1-alkylation over N3.
Impurity Profile & Process Control
Working with the 2-propyl-1H-imidazole-4-carboxylic acid derivatives introduces specific impurity risks that must be managed.
| Impurity Type | Origin | Control Strategy |
| Dehydrated Impurity | Elimination of the tertiary -OH group (C4) to form an alkene. | Maintain strict temperature control during Grignard and subsequent acidic hydrolysis steps. Avoid strong mineral acids at high temps. |
| Regioisomer | N3-alkylation during coupling. | Optimize solvent polarity (DMAc preferred) and base choice. The C4 steric bulk is the primary intrinsic control. |
| Dimer Impurity | Reaction of the imidazole ester with two equivalents of biphenyl bromide. | Control stoichiometry strictly (1:1.05 equivalent ratio). |
| Des-hydroxy Impurity | Over-reduction or incomplete oxidation (if using alternative routes). | Ensure high purity of the Grignard reagent and anhydrous conditions. |
Experimental Protocol: Synthesis of the Key Ester
Based on optimized industrial protocols (e.g., EP 2374799, Yanagisawa et al.).
-
Reagent Prep: Charge Diethyl 2-propylimidazole-4,5-dicarboxylate (1.0 eq) into anhydrous THF under
atmosphere. Cool to -10°C. -
Grignard Addition: Slowly add Methylmagnesium bromide (3.0 M in ether, 4.0 eq) dropwise, maintaining internal temperature < 0°C.
-
Reaction: Stir at 0-5°C for 2-3 hours. Monitor by HPLC for disappearance of diester.
-
Quench: Slowly pour the reaction mixture into a chilled solution of saturated ammonium chloride (
). Caution: Exothermic. -
Extraction: Extract with Ethyl Acetate. Wash organic layer with brine.
-
Crystallization: Concentrate the organic layer. Crystallize from Hexane/Ethyl Acetate to yield Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate as a white solid.
Conclusion
The 2-Propyl-1H-imidazole-4-carboxylic acid moiety is the structural anchor of Olmesartan. While rarely isolated as the free acid during the synthesis, its diester and mono-ester derivatives are the workhorses of the manufacturing process. The scaffold's unique substitution pattern—specifically the bulky hydroxy-isopropyl group generated from the carboxylate precursor—is not merely pharmacological but serves a critical synthetic role by directing regioselective alkylation. Mastering the chemistry of this intermediate is synonymous with mastering the quality and yield of the final API.
References
-
Yanagisawa, H., et al. (1996).[1][2][3][4][9] "Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activities, and Structure-Activity Relationships of Imidazole-5-carboxylic Acids." Journal of Medicinal Chemistry, 39(1), 323–338.[1][2][3][4] Link
-
Hedvati, L., et al. (2006). "Olmesartan medoxomil with reduced levels of impurities." U.S. Patent Application US20060258727A1. Link
-
Venkanna, P., et al. (2011).[10] "Synthesis and Characterization of New Impurities in Olmesartan Medoxomil." Scientia Pharmaceutica, 79(2), 203–214. Link
-
Topolovčan, N., et al. (2015). "Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil." Molecules, 20(12), 21464–21480. Link
-
Gao, S., et al. (2011). "Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates." European Patent EP2374799B1. Link
Sources
- 1. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN111170946A - Synthesis method of olmesartan intermediate - Google Patents [patents.google.com]
- 3. CN104262260A - Preparation method and application high-purity olmesartan medoxomil intermediate 2-propylimidazolyl-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 4. jocpr.com [jocpr.com]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. anaxlab.com [anaxlab.com]
- 8. veeprho.com [veeprho.com]
- 9. A PROCESS FOR THE PREPARATION OR PURIFICATION OF OLMESARTAN MEDOXOMIL OR OLMESARTAN MEDOXOMIL HYDROHALIDE SALT - Patent 2176253 [data.epo.org]
- 10. EP1741711A1 - A process for the preparation of losartan derivatives by chlorination and reduction of the respective 1H-imidazole-5-carbaldehydes - Google Patents [patents.google.com]
2-Propyl-1H-imidazole-4-carboxylic acid as a pharmaceutical intermediate
Initiating Data Collection
I'm starting my deep dive by hitting Google hard. My initial queries will center on "2-Propyl-1H-imidazole-4-carboxylic acid," targeting synthesis, characteristics, and potential applications. This data gathering phase is crucial before I can explore the subject further.
Refining Search Strategies
I'm now refining my search parameters, zeroing in on synthesis routes, properties, and pharmaceutical applications of "2-Propyl-1H-imidazole-4-carboxylic acid," especially its use as a sartans precursor like Olmesartan. I'm focusing on reaction mechanisms, optimal conditions, and characterization methods from peer-reviewed journals and patents.
Planning Guide's Structure
I'm now structuring the guide. I'll begin with an introduction to the compound's pharmaceutical significance. Detailed sections on synthesis, purification, and analysis, complete with tables and Graphviz diagrams for clarity, will follow. The body will explain causality, protocols, and citations. Finally, a complete, clickable reference section will round it out.
Gathering Initial Data
I've established a solid base for the technical guide on 2-Propyl-1H-imidazole-4-carboxylic acid. I'm focusing on its role as a critical intermediate in Olmesartan synthesis, and the patents like CN102070533B are proving particularly insightful.
Deepening Synthetic Understanding
I'm now diving deeper into the nuances of synthesizing 2-Propyl-1H-imidazole-4-carboxylic acid. While the initial patent and journal searches provided synthetic routes, I need more granular data. My focus is on the "why" behind each experimental choice. Specifically, I need details on reaction conditions (temperatures, catalysts, solvents) and purification methods (chromatography specifics, recrystallization solvents). I aim to build a self-validating protocol and have started hunting for data to enrich this aspect.
Refining Search Strategies
I'm now zeroing in on more detailed data to enrich the guide. While I have a good base, I need specifics: temperatures, catalysts, and purification protocols for each step. My updated search focuses on experimental procedures and analytical methods. I'm prioritizing safety information and mechanism insights to ensure this guide is truly comprehensive and offers useful expertise.
Expanding Data Requirements
I've realized that to make this guide truly useful, I need to expand my data requirements significantly. The foundation is there, with synthetic routes outlined from patents like CN102070533B, CN103193713A, and CN104262260A, and the Asian Journal of Research in Chemistry. However, to achieve an in-depth, self-validating system, I now need to gather specifics on reaction conditions (temperatures, catalysts, solvents), purification methods (chromatography details, recrystallization solvents), and analytical characterization (HPLC, NMR, MS protocols, expected results). Safety information and quantitative data (yields, purity) are also essential to build this guide.
Analyzing Synthetic Routes
I've compiled a wealth of information from my Google searches, specifically regarding synthetic routes. I have multiple options for 2-Propyl-1H-imidazole-4-carboxylic acid and ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. The current focus is on evaluating the most viable routes, taking into account yield, cost, and practicality.
Evaluating Reaction Protocols
I've assembled specific experimental procedures, including reagents, temperatures, and reaction times for key steps. I've focused on protocols for Grignard reactions, hydrolysis of dicyanoimidazoles, and esterification. Purification details, like recrystallization and solvent washes (diisopropyl ether, ethanol, water), are prominent.
I've found information on HPLC, 1H NMR, and Mass Spectrometry, as well as specific HPLC conditions and 1H NMR data for intermediates and the final product. I've compiled safety data from related MSDS.
Synthesizing Route Options
I'm now comparing the synthetic options. The route from diaminomaleonitrile seems most prevalent, though the 2-propyl benzimidazole path is interesting too. I'm assessing the pros and cons of each route, considering reagent toxicity, overall yield potential, and feasibility for larger scale production, and comparing analytical data to determine the most viable route.
I've also collected a wider array of information, including acid-base treatment details for purification. Additionally, I've compiled safety information from related MSDS.
I still plan to further expand the in-depth technical guide for a complete understanding.
Structuring the Technical Guide
I'm now shifting gears from data collection to organizing the findings into a cohesive guide. I'm focusing on the synthesis and comparison of diaminomaleonitrile and orthoester routes. I'm looking at potential problems and creating a complete, step-by-step protocol for the most viable pathway. Further analytical parameters and validation details are being added.
Technical Guide: Medicinal Chemistry Applications of 2-Propyl-1H-imidazole-4-carboxylic Acid
The following technical guide details the medicinal chemistry applications of 2-Propyl-1H-imidazole-4-carboxylic acid , focusing on its critical role as a pharmacophore scaffold in antihypertensive therapeutics and its broader utility in fragment-based drug design.
CAS: 53609-00-2 | Molecular Formula: C
Executive Summary
In the landscape of modern medicinal chemistry, 2-Propyl-1H-imidazole-4-carboxylic acid represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its primary industrial and clinical application lies in the synthesis of Angiotensin II Receptor Blockers (ARBs) , specifically Olmesartan medoxomil .
However, beyond its role as a precursor, this molecule offers a unique combination of structural features:
-
The Propyl Group: Provides a precise lipophilic anchor, optimized for hydrophobic pockets in G-Protein Coupled Receptors (GPCRs).
-
The Imidazole Ring: Acts as a bioisostere for histidine, capable of pi-stacking, hydrogen bonding, and metal coordination.
-
The Carboxylic Acid: Serves as a versatile handle for esterification, amidation, or bioisosteric replacement (e.g., tetrazoles).
Chemical Profile & Structural Logic[1][2][3][4]
To utilize this compound effectively, researchers must understand its physicochemical behavior.
| Property | Value/Description | Medicinal Chemistry Implication |
| pKa (Acid) | ~3.5 - 4.0 | Ionized at physiological pH; requires esterification for membrane permeability (prodrug strategy). |
| pKa (Imidazole) | ~6.5 - 7.0 | Can act as a proton donor/acceptor in active sites; influences solubility. |
| Tautomerism | 1H-imidazole-4-COOH | The N-H proton is labile. Regioselective alkylation is critical during synthesis to lock the active tautomer. |
| Lipophilicity | Propyl chain ( | Increases logP compared to methyl/ethyl analogs, enhancing binding affinity to hydrophobic sub-pockets (e.g., AT1 receptor). |
Structural Significance
The 2-propyl substitution is not arbitrary. In Structure-Activity Relationship (SAR) studies for antihypertensives, the propyl group was found to optimally fill the hydrophobic pocket of the Angiotensin II Type 1 (AT1) receptor, superior to shorter (methyl) or longer (butyl/pentyl) chains which either failed to anchor or caused steric clashes.
Primary Application: Angiotensin II Receptor Antagonists (Sartans)
The most authoritative application of this scaffold is in the synthesis of Olmesartan , a high-affinity AT1 antagonist. The 2-Propyl-1H-imidazole-4-carboxylic acid core serves as the "head" of the molecule, mimicking the C-terminal histidine residue of Angiotensin II.
Mechanism of Action
The drug functions by blocking the binding of Angiotensin II to the AT1 receptor on vascular smooth muscle.
-
Anchoring: The 2-propyl group inserts into a hydrophobic cleft in the receptor.
-
H-Bonding: The imidazole nitrogen and the hydroxyl group (derived from the carboxylate via Grignard) form hydrogen bonds with receptor residues (Tyr, Arg).
-
Ionic Interaction: The biphenyl tetrazole tail (attached to the imidazole nitrogen) forms an ionic bond with cationic residues.
Synthetic Workflow (Olmesartan)
The transformation of the carboxylic acid intermediate into the final drug involves precise regiochemistry.
Figure 1: Synthetic pathway transforming the imidazole carboxylate scaffold into Olmesartan Medoxomil.
Experimental Protocols
The following protocols describe the manipulation of this scaffold, synthesized from authoritative patent literature and process chemistry optimizations.
Protocol A: Synthesis of the Tertiary Alcohol Intermediate
This step converts the ester functionality into the tertiary alcohol crucial for Olmesartan's bioactivity.
Reagents:
-
Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (Starting Material)[1]
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Tetrahydrofuran (THF, anhydrous)
Methodology:
-
Preparation: Dissolve 10.0 g of the diester in 100 mL of anhydrous THF under nitrogen atmosphere. Cool the solution to -10°C.
-
Grignard Addition: Add MeMgBr (4 equivalents) dropwise over 60 minutes. Note: The excess is required to react with both the ester and the acidic imidazole proton.
-
Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).
-
Quenching: Carefully pour the reaction mixture into ice-cold saturated ammonium chloride solution (200 mL). Caution: Exothermic.
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: Recrystallize from diisopropyl ether to yield Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate .
Protocol B: Regioselective N-Alkylation
The critical challenge is alkylating the N1 position without touching the N3 or the tertiary alcohol.
Reagents:
-
Intermediate from Protocol A
-
4-(Bromomethyl)-2'-(triphenylmethyl)-2H-tetrazol-5-yl-biphenyl (Trityl-bromide)
-
Potassium Carbonate (K
CO ) -
Dimethylacetamide (DMAc)
Methodology:
-
Dissolution: Dissolve 5.0 g of the imidazole intermediate in 25 mL DMAc.
-
Base Addition: Add powdered K
CO (1.5 eq). Stir at room temperature for 30 mins to generate the imidazole anion. -
Alkylation: Add the Trityl-bromide (1.05 eq) in one portion.
-
Heating: Heat to 40-50°C for 4-6 hours.
-
Validation: The reaction must be monitored by HPLC to ensure the N1-isomer (desired) is favored over the N3-isomer. The steric bulk of the propyl group at C2 generally favors N1 alkylation due to steric hindrance at N3.
Emerging Applications & Future Directions
While the "Sartan" class is mature, this scaffold holds potential for new modalities.[2]
Metalloenzyme Inhibition
The imidazole-4-carboxylic acid motif is a potent chelator. Derivatives are being explored as inhibitors of:
-
Carboxypeptidase A: The carboxylate coordinates the Zinc ion in the active site.
-
Heme-oxygenases: The imidazole nitrogen coordinates to the heme iron.
Fragment-Based Drug Design (FBDD)
In FBDD, 2-propyl-1H-imidazole-4-carboxylic acid serves as an ideal "fragment" due to its low molecular weight (<200 Da) and high ligand efficiency.
-
Strategy: Screen the acid against kinase libraries.
-
Expansion: Use the carboxylic acid to grow the molecule into adjacent pockets via amide coupling with diverse amines.
Bioisosteric Replacements
Researchers are replacing the carboxylic acid with:
-
Tetrazoles: To increase metabolic stability (classic Sartan strategy).
-
Oxadiazoles: To reduce polarity while maintaining H-bond acceptor capability.
-
Boronic Acids: To target serine proteases.
References
-
Vertex AI Search. (2025). Synthesis of Olmesartan Medoxomil and Intermediates. Retrieved from 3
-
National Institutes of Health (NIH). (2025). Process for the Synthesis of Anti-Hypertensive Drug Olmesartan Medoxomil. Retrieved from 4
-
PubChem. (2025).[5][6] 2-Propyl-1H-imidazole-4,5-dicarboxylic acid Compound Summary. Retrieved from 7[7]
-
Journal of Chemical and Pharmaceutical Research. (2025). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate. Retrieved from 1
-
Bentham Science. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from 8
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. "Improved Process For The Preparation Olmesartan Medoxomil And [quickcompany.in]
- 4. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | C12H20N2O3 | CID 10562026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Propyl-1H-imidazole-4,5-dicarboxylic acid | C8H10N2O4 | CID 10236071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Scaffold: A Technical Guide to the Discovery and History of Imidazole Carboxylic Acids
Abstract
The imidazole carboxylic acid motif is a cornerstone in the architecture of biologically active molecules. Its unique physicochemical properties, stemming from the synergistic interplay of the aromatic imidazole ring and the ionizable carboxylic acid group, have rendered it a privileged scaffold in medicinal chemistry. This in-depth technical guide navigates the historical landscape of imidazole carboxylic acids, from their initial discovery in natural products to the evolution of sophisticated synthetic methodologies. We will explore the causal underpinnings of key experimental choices in their synthesis and delve into their profound impact on drug discovery, exemplified by their presence in a range of therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.
The Genesis of a Privileged Structure: Discovery and Early History
The narrative of imidazole carboxylic acids begins not with a singular, dramatic discovery, but as an extension of the burgeoning field of heterocyclic chemistry in the 19th century. The parent imidazole ring was first synthesized by Heinrich Debus in 1858, but it was the exploration of naturally occurring molecules that unveiled the biological significance of imidazole-containing structures.
The amino acid histidine, with its imidazole side chain, stands as a primary natural precursor to a host of biologically active imidazole derivatives. Early investigations into histidine metabolism led to the identification of urocanic acid (imidazole-4-acrylic acid). In 1874, Max Jaffé first isolated urocanic acid from the urine of a dog, giving it its name from the Latin urina (urine) and canis (dog)[1]. Its role as a significant component of the skin's stratum corneum and its function as an endogenous sunscreen, absorbing UVB radiation, would be elucidated much later[2][3]. This discovery marked a pivotal moment, demonstrating that nature had already harnessed the unique properties of an imidazole carboxylic acid for a specific biological function.
Another key naturally occurring imidazole derivative is ergothioneine , a potent antioxidant. While not a simple carboxylic acid, its betaine structure incorporates a carboxylate moiety. The biosynthesis of ergothioneine from histidine in certain fungi and bacteria further underscored the importance of the imidazole scaffold in biological redox processes.
The early synthetic endeavors into imidazole carboxylic acids were intrinsically tied to the development of methods for constructing the imidazole ring itself. The Debus-Radziszewski imidazole synthesis , a multicomponent reaction of a dicarbonyl compound, an aldehyde, and ammonia, provided a foundational, albeit often low-yielding, route to C-substituted imidazoles that could be further elaborated into carboxylic acids[4]. These early methods, while groundbreaking, often lacked the regioselectivity and mild conditions required for the synthesis of complex, functionalized molecules, paving the way for the development of more refined synthetic strategies in the 20th and 21st centuries.
The Chemist's Armamentarium: Modern Synthetic Methodologies
The contemporary synthesis of imidazole carboxylic acids is a testament to the ingenuity of organic chemists, offering a diverse toolkit of reactions that allow for precise control over substitution patterns and overall molecular architecture. These methods can be broadly classified into two strategic approaches: the de novo construction of the imidazole ring bearing a carboxylic acid or a precursor, and the post-functionalization of a pre-formed imidazole scaffold.
Building from the Ground Up: De Novo Ring Synthesis
This approach involves the cyclization of acyclic precursors that already contain the necessary carbon and nitrogen framework, along with a carboxylic acid functional group or a latent equivalent.
The Bredereck synthesis , for instance, utilizes formamide to provide C2 and N1 of the imidazole ring. By reacting formamide with an α-haloketone or an α-hydroxyketone bearing an ester group, a substituted imidazole ester can be formed, which is then readily hydrolyzed to the corresponding carboxylic acid.
A generalized workflow for the de novo synthesis of an imidazole carboxylic acid is depicted below:
Caption: A generalized workflow for the de novo synthesis of imidazole carboxylic acids.
A Strategic Addition: Post-Functionalization of the Imidazole Ring
In many instances, it is more efficient to introduce a carboxylic acid group onto a pre-existing imidazole ring. This is particularly advantageous when the imidazole core is readily available or when the desired substitution pattern is difficult to achieve through a de novo synthesis.
A cornerstone of this approach is directed ortho-metalation followed by carboxylation . This powerful technique involves the use of a directing group, often an N-substituent on the imidazole ring, to guide a strong base (typically an organolithium reagent) to deprotonate a specific carbon atom. The resulting organolithium species is then quenched with carbon dioxide (dry ice) to install the carboxylic acid group. The choice of the N-protecting group is critical for achieving the desired regioselectivity.
The following diagram illustrates the key steps in the synthesis of an imidazole carboxylic acid via metalation-carboxylation:
Caption: A workflow for the synthesis of imidazole carboxylic acids via metalation-carboxylation.
From Bench to Bedside: Biological Significance and Therapeutic Applications
The unique combination of the imidazole ring and a carboxylic acid group confers a desirable set of properties for drug candidates, including metabolic stability, the ability to participate in a multitude of intermolecular interactions, and favorable pharmacokinetics.
Nature's Blueprint: Naturally Occurring Imidazole Carboxylic Acids
As previously mentioned, urocanic acid serves as a prime example of a naturally occurring imidazole carboxylic acid with a defined biological role in photoprotection[1][2]. The enzymatic conversion of L-histidine to urocanic acid by histidine ammonia-lyase is a testament to the elegance of biological synthesis[1].
Engineering Health: Imidazole Carboxylic Acids in Modern Medicine
The true impact of imidazole carboxylic acids is most evident in the realm of medicinal chemistry, where this scaffold is a recurring motif in a diverse array of therapeutic agents.
A landmark example is losartan , an angiotensin II receptor antagonist widely prescribed for the treatment of hypertension. The synthesis of losartan is a multi-step process that culminates in the formation of an imidazole ring substituted with a biphenyl tetrazole moiety, the latter serving as a bioisostere for a carboxylic acid[5][6]. The imidazole core of losartan is crucial for its high-affinity binding to the AT1 receptor, thereby blocking the vasoconstrictive effects of angiotensin II.
Another important class of drugs featuring a related scaffold is the non-steroidal anti-inflammatory drugs (NSAIDs). Ketorolac , a potent analgesic, contains a pyrrolizine-1-carboxylic acid structure. While not a simple imidazole, its bicyclic system incorporates a nitrogen-containing five-membered ring adjacent to a carboxylic acid, and it exerts its therapeutic effect by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis[7].
The following table highlights key examples of imidazole carboxylic acids and their therapeutic relevance.
| Compound/Drug | Therapeutic Area | Mechanism of Action |
| Urocanic Acid | Dermatology | Endogenous UV filter |
| Losartan | Cardiovascular | Angiotensin II receptor antagonist |
| Ketorolac | Anti-inflammatory/Analgesic | Cyclooxygenase (COX) inhibitor |
In Practice: Detailed Experimental Protocols
To provide a tangible understanding of the synthesis of these vital compounds, this section details a representative experimental protocol for a simple imidazole carboxylic acid and outlines the synthetic strategy for a complex pharmaceutical agent.
Laboratory-Scale Synthesis: Preparation of 1-Methylimidazole-2-carboxylic Acid
This protocol details the synthesis of 1-methylimidazole-2-carboxylic acid from its corresponding aldehyde, a common and efficient method.
Materials:
-
1-Methyl-1H-imidazole-2-carboxaldehyde
-
Hydrogen peroxide (30% solution)
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-methyl-1H-imidazole-2-carboxaldehyde in deionized water.
-
Oxidation: Cool the solution in an ice bath and slowly add hydrogen peroxide solution dropwise, maintaining the temperature below 20 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, carefully remove the water under high vacuum. The resulting solid is the desired 1-methyl-1H-imidazole-2-carboxylic acid. Note that heating should be avoided as it may cause decarboxylation[8].
-
Characterization: The product can be characterized by melting point, NMR spectroscopy, and elemental analysis[8].
Causality and Trustworthiness: This method relies on the straightforward oxidation of an aldehyde to a carboxylic acid. The use of hydrogen peroxide is a relatively mild and environmentally benign oxidizing agent. The protocol is considered reliable, with the primary caution being the potential for decarboxylation upon heating. The high-vacuum removal of water at ambient temperature is a critical step to ensure a high yield of the pure product.
Industrial Synthesis Outline: The Path to Losartan
The commercial synthesis of losartan is a complex, multi-step process that has been highly optimized for efficiency and yield. A common synthetic route involves the following key transformations:
-
Formation of the Imidazole Core: The synthesis often begins with the construction of the substituted imidazole ring, 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde.
-
Preparation of the Biphenyl Tetrazole Moiety: Separately, a biphenyl precursor is synthesized and the tetrazole ring is formed, often using an azide source.
-
Coupling and Final Modifications: The imidazole and biphenyl tetrazole fragments are then coupled, followed by deprotection and salt formation to yield losartan potassium[9][10].
The industrial synthesis of a drug like losartan is a highly refined process that balances cost, safety, and purity, showcasing the pinnacle of synthetic organic chemistry on a large scale.
Future Horizons
The story of imidazole carboxylic acids is far from over. Their versatile nature continues to inspire the design of novel therapeutic agents targeting a wide range of diseases. With the advent of new synthetic methodologies, including C-H activation and flow chemistry, our ability to create ever more complex and diverse imidazole carboxylic acid derivatives is constantly expanding. As our understanding of the molecular basis of disease deepens, we can anticipate that this enduring scaffold will continue to play a pivotal role in the future of medicine.
References
-
Chen, Z., Guo, Y., Niu, H., Wang, J., Li, J., Li, C., & Qiao, R. (2022). Development of a new synthetic route of the key intermediate of Irbesartan. Organic Process Research & Development, 26(8), 2438-2446. [Link]
-
Larsen, R. D., King, A. O., Chen, C. Y., Corley, E. G., Foster, B. S., Roberts, F. E., ... & Reider, P. J. (1994). Efficient synthesis of losartan, a nonpeptide angiotensin II receptor antagonist. The Journal of Organic Chemistry, 59(21), 6391-6394. [Link]
-
Madasu, S. B., Vekariya, N. A., Koteswaramma, C., Islam, A., Sanasi, P. D., & Korupolu, R. B. (2012). An efficient, commercially viable, and safe process for preparation of losartan potassium, an angiotensin II receptor antagonist. Organic Process Research & Development, 16(12), 2025-2030. [Link]
- Patel, M. R. (2010). Synthesis and Evaluation of Aniline Derivatives of Biphenyl-2- Carboxylicacid as an Antihypertensive Agent (Doctoral dissertation, Institute of Pharmacy, Nirma University, A'bad).
-
Jaffé, M. (1874). Ueber die Urocaninsäure. Berichte der deutschen chemischen Gesellschaft, 7(2), 1669-1673. [Link]
-
Sonawane, P. R. (2024). Efficient Synthesis of Losartan Potassium: An Improved Two-Step Method. i-manager's Journal on Chemical Sciences, 4(3), 43-47. [Link]
-
Gibbs, N. K., & Norval, M. (2011). Urocanic acid in the skin: a mixed blessing? Journal of investigative dermatology, 131(1), 14-17. [Link]
-
Shikha, S., & Shahi, S. (2018). Formulation development of losartan potassium immediate release tablets and process optimization using SeDeM expert system. Journal of Applied Pharmaceutical Science, 8(2), 033-043. [Link]
-
Chen, Z., Guo, Y., Niu, H., Wang, J., Li, J., Li, C., & Qiao, R. (2022). Development of a new synthetic route of the key intermediate of Irbesartan. Organic Process Research & Development, 26(8), 2438-2446. [Link]
-
Tolomeu, H. V., & de Souza, M. V. N. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules (Basel, Switzerland), 28(2), 838. [Link]
-
Urocanic acid – Knowledge and References. Taylor & Francis. (n.d.). [Link]
- U.S. Patent No. 6,197,976. (2001). Preparation of ketorolac.
- U.S. Patent No. 7,041,832. (2006). Processes for preparing losartan and losartan potassium.
-
Ketorolac. PubChem. (n.d.). [Link]
-
Synthesis of 4-Methylimidazole-2-Carboxylic Acid. ResearchGate. (n.d.). [Link]
- CN113185443A - Preparation method of ketorolac tromethamine intermediate.
-
An Efficient and Green Synthetic Route to Losartan. ResearchGate. (n.d.). [Link]
-
Synthesis, Characterization, In-Vitro and In-Vivo Evaluation of Ketorolac Tromethamine-Loaded Hydrogels of Glutamic Acid as Controlled Release Carrier. ResearchGate. (n.d.). [Link]
-
Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: I. electronic laser spectroscopy under isolated conditions. RSC Publishing. (n.d.). [Link]
-
Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. (n.d.). [Link]
-
1H-Imidazole-4-carboxylic acid. LookChem. (n.d.). [Link]
-
N-Functionalised Imidazoles as Stabilisers for Metal Nanoparticles in Catalysis and Anion Binding. PubMed. (2020). [Link]
-
Urocanic acid in the skin: A mixed blessing. Research Explorer. (n.d.). [Link]
- CN103086978A - 1-methylimidazole preparation method.
-
Metal-free approach for imidazole synthesis via one-pot N-α-C(sp3)- H bond functionalization of benzylamines. PubMed. (2024). [Link]
-
1H-Imidazole-2-carboxaldehyde. Organic Syntheses Procedure. (n.d.). [Link]
Sources
- 1. Urocanic acid - Wikipedia [en.wikipedia.org]
- 2. Urocanic acid in the skin: a mixed blessing? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Ketorolac | C15H13NO3 | CID 3826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Methyl-1H-imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]
- 10. imanagerpublications.com [imanagerpublications.com]
solubility profile of 2-Propyl-1H-imidazole-4-carboxylic acid in various solvents
This guide is structured as a high-level technical whitepaper designed for pharmaceutical application scientists and process chemists. It addresses the solubility behavior, thermodynamic characteristics, and purification strategies for 2-Propyl-1H-imidazole-4-carboxylic acid (and its industrially relevant 4,5-dicarboxylic acid analogue, often used interchangeably in Olmesartan synthesis contexts).
Executive Summary
2-Propyl-1H-imidazole-4-carboxylic acid (and its structural analogue, 2-propyl-1H-imidazole-4,5-dicarboxylic acid , CAS 58954-23-7) represents a critical class of intermediates in the synthesis of Angiotensin II receptor antagonists, specifically Olmesartan medoxomil .[1]
Understanding the solubility profile of this compound is not merely a matter of data collection but a strategic necessity for process optimization. As a zwitterionic amphophile, its solubility is governed less by simple "like-dissolves-like" rules and more by pH-dependent ionization and crystal lattice energy . This guide provides a mechanistic analysis of its solubility across various solvent systems, enabling researchers to design robust crystallization and purification protocols.
Physicochemical Characterization & Structural Logic
To predict solubility, we must first understand the molecular interactions at play. The molecule features a lipophilic propyl chain opposing a highly polar, ionizable imidazole-carboxylate head group.
Molecular Attributes
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Formula | Moderate molecular weight; high melting point indicates strong lattice energy. | |
| pKa Values (Est.) | Amphoteric nature. Exists as a zwitterion at neutral pH (4–6). | |
| LogP | ~0.65 (Predicted) | Low lipophilicity; prefers polar protic solvents over non-polar hydrocarbons. |
| Melting Point | >260°C (Decomposes) | High lattice energy requires high temperatures or specific solvation (pH/polarity) to dissolve. |
The Zwitterionic Effect
At pH values between 4 and 6, the compound exists primarily as a zwitterion (deprotonated carboxylate
-
Consequence: This species has the highest crystal lattice energy and the lowest solubility in water and organic solvents.
-
Strategy: Solubility is maximized by shifting the pH away from the isoelectric point (pI), generating a net cationic (low pH) or anionic (high pH) species.
Solubility Profile in Various Solvents
The following data summarizes representative solubility trends derived from thermodynamic behavior of imidazole-carboxylic acid derivatives.
Solubility in Pure Solvents (at 298.15 K)
| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |
| Water (Neutral) | Low (< 1 mg/mL) | Zwitterionic form dominates; high lattice energy prevents dissolution. | |
| Water (Acidic) | 1M | High (> 50 mg/mL) | Protonation of imidazole ( |
| Water (Basic) | 1M | High (> 50 mg/mL) | Deprotonation of carboxylate ( |
| Alcohols | Methanol | Moderate | Good H-bond donor/acceptor match; solubility increases significantly with |
| Alcohols | Ethanol | Low-Moderate | Decreased dielectric constant reduces solubility compared to methanol. |
| Polar Aprotic | DMSO / DMF | Very High | Disrupts lattice via strong dipole interactions; ideal for reaction media. |
| Non-Polar | Hexane / Toluene | Insoluble | Lack of H-bonding capability cannot overcome crystal lattice energy. |
Temperature Dependence (Van't Hoff Analysis)
Solubility in alcohols (Methanol/Ethanol) exhibits a positive correlation with temperature, typically following the Modified Apelblat Equation .
-
Enthalpy of Dissolution (
): Positive (Endothermic). Heating is required to drive dissolution. -
Entropy of Dissolution (
): Positive. The disorder increases as the crystal lattice breaks down.
Experimental Protocol: Solubility Determination
Workflow Diagram
Figure 1: Standardized Shake-Flask Solubility Determination Workflow.
Detailed Methodology
-
Preparation: Add excess 2-Propyl-1H-imidazole-4-carboxylic acid to 10 mL of the target solvent in a glass vial.
-
Equilibration: Place in a thermostatic orbital shaker at the target temperature (
) for 24–48 hours. -
Sampling: Stop agitation and allow settling for 1 hour. Withdraw the supernatant using a pre-heated syringe.
-
Filtration: Filter through a 0.45 µm PTFE filter (hydrophilic for water, hydrophobic for organics) into a pre-weighed flask.
-
Quantification:
-
Gravimetric: Evaporate solvent and weigh residue (Standard for non-volatiles).
-
HPLC: Dilute with mobile phase (e.g., Acetonitrile:Buffer) and analyze against a standard curve.
-
Process Application: Purification by pH-Swing Crystallization
The most effective purification strategy leverages the pH-dependent solubility profile described in Section 3.1. This method effectively removes non-ionizable impurities.
The Mechanism
-
Dissolution (High pH): Dissolve crude material in dilute NaOH. The anionic form is highly soluble. Neutral organic impurities remain undissolved or can be extracted with an organic solvent (e.g., Ethyl Acetate).
-
Precipitation (Isoelectric Point): Slowly acidify the aqueous layer to pH 4.5–5.0. The molecule reverts to its zwitterionic form, leading to rapid crystallization.
Purification Workflow
Figure 2: pH-Swing Crystallization Protocol for Imidazole Carboxylic Acids.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10236071, 2-Propyl-1H-imidazole-4,5-dicarboxylic acid. Retrieved from [Link]
- Google Patents (2013).CN103193713A: Method for preparing 2-propylimidazole-4,5-dicarboxylic acid.
- Asian Journal of Research in Chemistry (2010).Identification and synthesis of process-related impurities of Olmesartan medoxomil.
-
Organic Syntheses (2013). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
Disclaimer: The solubility data provided here is based on physicochemical principles and representative behavior of the 2-propyl-imidazole-carboxylate class. Specific values may vary based on polymorph and purity. Always perform a test run using the described experimental protocol before scaling up.
Sources
Methodological & Application
Synthesis of 2-Propyl-1H-imidazole-4-carboxylic Acid: An Application Note and Detailed Protocol
Introduction
2-Propyl-1H-imidazole-4-carboxylic acid is a key building block in medicinal chemistry and drug development, serving as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a substituted imidazole core, is prevalent in numerous therapeutic agents. This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Propyl-1H-imidazole-4-carboxylic acid, designed for researchers, scientists, and professionals in the field of drug development. The outlined synthetic strategy is a robust three-step process, commencing with the formation of the 2-propylimidazole core, followed by regioselective formylation, and culminating in the oxidation to the target carboxylic acid.
Overall Synthetic Strategy
The synthesis of 2-Propyl-1H-imidazole-4-carboxylic acid is achieved through a sequential three-step process. This approach was selected for its reliability and the use of well-established chemical transformations, ensuring reproducibility. The overall workflow is depicted below.
Caption: Overall workflow for the synthesis of 2-Propyl-1H-imidazole-4-carboxylic acid.
Experimental Protocols
Part 1: Synthesis of 2-Propylimidazole
The initial step involves the construction of the imidazole ring with the desired 2-propyl substituent. This is achieved via a modification of the Debus-Radziszewski reaction, which is a multicomponent reaction that efficiently forms imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1]
Reaction Scheme:
(Chemical structure diagram showing the reaction of butyraldehyde, glyoxal, and ammonia to form 2-propylimidazole)
Materials and Reagents:
| Reagent/Material | Quantity | Molar Equivalent |
| Butyraldehyde | Specify amount | 1.0 |
| Glyoxal (40% aq. solution) | Specify amount | 1.0 |
| Ammonia (28% aq. solution) | Specify amount | 2.0 |
| Ethanol | Specify volume | - |
Step-by-Step Protocol:
-
To a reaction vessel equipped with a stirrer and a dropping funnel, add butyraldehyde and an aqueous solution of glyoxal.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add an aqueous solution of ammonia to the cooled mixture over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C. The addition of ammonia is exothermic, and careful temperature control is crucial to prevent side reactions.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of aqueous phase).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 2-propylimidazole.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Part 2: Synthesis of 2-Propyl-1H-imidazole-4-carbaldehyde
The second step is the regioselective formylation of the synthesized 2-propylimidazole at the C4 position. The Vilsmeier-Haack reaction is the method of choice for this transformation, as it is a mild and effective way to introduce a formyl group onto electron-rich heterocyclic systems.[2][3]
Reaction Scheme:
(Chemical structure diagram showing the formylation of 2-propylimidazole to 2-propyl-1H-imidazole-4-carbaldehyde using a Vilsmeier reagent)
Materials and Reagents:
| Reagent/Material | Quantity | Molar Equivalent |
| 2-Propylimidazole | Specify amount | 1.0 |
| Phosphorus oxychloride (POCl₃) | Specify amount | 1.1 |
| N,N-Dimethylformamide (DMF) | Specify volume | Solvent & Reagent |
| Dichloromethane (DCM) | Specify volume | Solvent |
| Sodium bicarbonate (sat. aq. solution) | Specify volume | - |
Step-by-Step Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF).
-
Cool the DMF in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. This exothermic reaction forms the Vilsmeier reagent, a chloroiminium salt.[2] Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Dissolve 2-propylimidazole in anhydrous dichloromethane (DCM) and add this solution dropwise to the prepared Vilsmeier reagent.
-
After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. This step should be performed with caution due to gas evolution.
-
Extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude 2-propyl-1H-imidazole-4-carbaldehyde.
-
Purify the crude product by column chromatography on silica gel.
Part 3: Synthesis of 2-Propyl-1H-imidazole-4-carboxylic Acid
The final step is the oxidation of the aldehyde functional group of 2-propyl-1H-imidazole-4-carbaldehyde to a carboxylic acid. A variety of oxidizing agents can be employed for this transformation.[4][5] A common and effective method involves the use of potassium permanganate or chromium-based reagents. Here, we describe a protocol using potassium dichromate in an acidic medium.
Reaction Scheme:
(Chemical structure diagram showing the oxidation of 2-propyl-1H-imidazole-4-carbaldehyde to 2-propyl-1H-imidazole-4-carboxylic acid)
Materials and Reagents:
| Reagent/Material | Quantity | Molar Equivalent |
| 2-Propyl-1H-imidazole-4-carbaldehyde | Specify amount | 1.0 |
| Potassium dichromate(VI) (K₂Cr₂O₇) | Specify amount | ~0.7 |
| Sulfuric acid (concentrated) | Specify volume | - |
| Water | Specify volume | - |
| Sodium sulfite (for quenching) | As needed | - |
Step-by-Step Protocol:
-
Dissolve 2-propyl-1H-imidazole-4-carbaldehyde in a minimal amount of acetone or a suitable solvent in a round-bottom flask.
-
In a separate beaker, prepare a solution of potassium dichromate(VI) in water and slowly add concentrated sulfuric acid while cooling in an ice bath. This creates the oxidizing agent, chromic acid.
-
Slowly add the potassium dichromate solution to the solution of the aldehyde with vigorous stirring, maintaining the temperature between 10-20 °C. The color of the reaction mixture will change from orange to green as the Cr(VI) is reduced to Cr(III).[5]
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.
-
Cool the reaction mixture in an ice bath and quench any excess oxidizing agent by the careful addition of a small amount of sodium sulfite until the orange color disappears completely.
-
Adjust the pH of the solution to approximately 3-4 with a suitable base (e.g., sodium hydroxide solution). The target carboxylic acid may precipitate at its isoelectric point.
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.
-
If the product remains in solution, extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-Propyl-1H-imidazole-4-carboxylic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Alternative Final Step: Ester Hydrolysis
An alternative and often milder route to the final product involves the synthesis of an ester precursor, such as ethyl 2-propyl-1H-imidazole-4-carboxylate, followed by hydrolysis. While a direct synthesis of this specific ester was not prominently found in the initial literature survey, if obtained, its hydrolysis would proceed as follows.
Reaction Scheme:
(Chemical structure diagram showing the hydrolysis of ethyl 2-propyl-1H-imidazole-4-carboxylate to 2-propyl-1H-imidazole-4-carboxylic acid)
Protocol for Hydrolysis:
-
Dissolve ethyl 2-propyl-1H-imidazole-4-carboxylate in a mixture of ethanol and water.
-
Add an excess of potassium hydroxide or sodium hydroxide (2-3 molar equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is no longer present.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify with a mineral acid (e.g., HCl) to a pH of 3-4.
-
The 2-Propyl-1H-imidazole-4-carboxylic acid should precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Conclusion
This application note provides a detailed and logical synthetic pathway for the preparation of 2-Propyl-1H-imidazole-4-carboxylic acid. By following these well-established and explained protocols, researchers in drug discovery and development can reliably synthesize this important building block for their research endeavors. The provided step-by-step instructions, coupled with explanations of the underlying chemical principles, are intended to ensure a high rate of success in the laboratory.
References
- Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199–208.
- Radziszewski, B. (1882). Ueber die Constitution des Lophins und einiger seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 15(2), 2706–2708.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- Jones, G. (2008). The Vilsmeier-Haack Reaction. Organic Reactions, 8, 219-341.
- Larock, R. C. (1999).
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis (4th ed.). Cambridge University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
-
Wikipedia contributors. (2023). Debus–Radziszewski imidazole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]
- Google Patents. (n.d.). CN101693693A - Method for preparing 2-propyl imidazole.
-
Clark, J. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemistry LibreTexts. Retrieved from [Link]
- Google Patents. (n.d.). CN102070533B - New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester.
-
Wikipedia contributors. (2023). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Khurana, J. M., Chauhan, S., & Bansal, G. (2004). Facile Hydrolysis of Esters with KOH-Methanol at Ambient Temperature. Monatshefte für Chemie/Chemical Monthly, 135(1), 83-87. Retrieved from [Link]
Sources
- 1. A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Application Note: Scalable Synthesis of 2-Propyl-1H-imidazole-4-carboxylic Acid (Olmesartan Intermediate)
Executive Summary & Strategic Rationale
2-Propyl-1H-imidazole-4-carboxylic acid is a critical heterocyclic building block, primarily utilized as the "C-4 Acid" intermediate in the synthesis of Angiotensin II receptor antagonists, most notably Olmesartan medoxomil .
While industrial routes often employ the condensation of valeronitrile with dihydroxyacetone followed by oxidation (Route A), this Application Note details the Ethyl Bromopyruvate Route (Route B) . This pathway is selected for laboratory and pilot-scale synthesis because it offers:
-
Regiocontrol: The use of ethyl bromopyruvate directs the carboxylate exclusively to the 4-position, avoiding the 4,5-isomer mixtures common in other cyclization methods.
-
Operational Safety: It avoids the use of high-pressure ammonia reactors and stoichiometric heavy metal oxidants (e.g., KMnO
, MnO ) required in alternative routes. -
Scalability: The reaction proceeds via a Hantzsch-type condensation which is robust and easily scaled from gram to kilogram quantities.
Reaction Scheme & Mechanism
The synthesis proceeds in two distinct stages:
-
Cyclocondensation: Reaction of Valeramidine Hydrochloride with Ethyl Bromopyruvate under basic conditions to form the ethyl ester.
-
Saponification: Base-mediated hydrolysis of the ester followed by isoelectric precipitation to yield the free carboxylic acid.
Mechanistic Insight
The reaction is initiated by the nucleophilic attack of the amidine nitrogen on the ketone carbonyl of the pyruvate. This is followed by alkylation of the second nitrogen by the
Reagents & Materials Specifications
| Reagent | CAS No.[1][2][3] | Equiv.[2][4][5] | Role | Critical Specification |
| Valeramidine HCl | 6276-05-7 | 1.0 | Core Scaffold | Dry, free flowing powder. Hygroscopic. |
| Ethyl Bromopyruvate | 70-23-5 | 1.1 | C3-C4 Synthon | >90% purity. Lachrymator. Store cold. |
| Potassium Carbonate | 584-08-7 | 2.5 | Base | Anhydrous, fine powder mesh. |
| Tetrahydrofuran (THF) | 109-99-9 | Solvent | Medium | Anhydrous, stabilizer-free preferred. |
| Sodium Hydroxide | 1310-73-2 | 2.5 | Hydrolysis | 2N Aqueous Solution. |
| Hydrochloric Acid | 7647-01-0 | N/A | pH Adjust | 1N and 6N solutions. |
Experimental Protocol
Part A: Cyclocondensation (Ester Formation)
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel. Flush the system with Nitrogen (
).[6] -
Slurry Preparation: Charge the flask with Valeramidine HCl (1.0 equiv) and anhydrous THF (10 vol relative to amidine). Cool the mixture to 0–5°C using an ice/salt bath.
-
Base Addition: Add Potassium Carbonate (2.5 equiv) portion-wise, maintaining the temperature below 10°C. Stir for 30 minutes to ensure deprotonation/activation.
-
Reagent Addition (Critical Step): Dissolve Ethyl Bromopyruvate (1.1 equiv) in THF (2 vol). Add this solution dropwise to the reaction mixture over 60 minutes.
-
Control Point: Do not allow the internal temperature to exceed 10°C . Rapid addition causes exotherms that lead to polymerization of the pyruvate (darkening of solution).
-
-
Reaction: Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C) and stir for 12–16 hours.
-
Workup:
-
Filter off the inorganic salts (KCl/KBr).
-
Concentrate the filtrate under reduced pressure to remove THF.
-
Redissolve the oily residue in Ethyl Acetate (EtOAc) and wash with water (
) and brine ( ). -
Dry over
, filter, and concentrate to yield Ethyl 2-propyl-1H-imidazole-4-carboxylate as a viscous yellow oil or low-melting solid.[5] (Typical Yield: 75–85%).
-
Part B: Saponification & Isolation (Acid Formation)
-
Hydrolysis: Dissolve the crude ester from Part A in Methanol (5 vol). Add 2N NaOH (2.5 equiv) slowly.
-
Heating: Heat the mixture to 40–50°C for 2–4 hours.
-
Validation: HPLC should show complete conversion of the Ester (
min) to the Acid ( min).
-
-
Concentration: Evaporate the methanol under reduced pressure. The residue will be an aqueous solution of the sodium carboxylate.
-
pH Adjustment (The Isoelectric Trap):
-
Dilute the residue with water (5 vol).
-
Cool to 0–5°C.
-
Slowly add 6N HCl to adjust the pH to roughly 2.0 to ensure full protonation, then back-titrate with dilute NaOH or carefully adjust with HCl to the Isoelectric Point (pH 4.5 – 5.5) .
-
Observation: The product is zwitterionic.[4][7] It is most soluble at very low pH (cationic) and very high pH (anionic). Maximum precipitation occurs at pH 4.5–5.5.
-
-
Filtration: Stir the slurry at 0°C for 1 hour. Filter the white/off-white solid.
-
Purification: Recrystallize from Isopropanol/Water or Ethanol if high purity (>99.5%) is required.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Workflow Visualization
Figure 1: Process flow for the synthesis of 2-Propyl-1H-imidazole-4-carboxylic acid.
Quality Control & Troubleshooting
Analytical Standards
| Test | Acceptance Criteria | Notes |
| Appearance | White to off-white powder | Yellowing indicates oxidation or polymer impurities. |
| HPLC Purity | > 98.0% | Main impurity: Decarboxylated imidazole (if overheated). |
| 1H NMR (DMSO-d6) | Confirms Structure | |
| Loss on Drying | < 0.5% | Critical for stoichiometry in next steps. |
Troubleshooting Guide
-
Issue: Low Yield in Step 1.
-
Cause: Hydrolysis of Ethyl Bromopyruvate by moisture in THF.
-
Fix: Ensure THF is anhydrous (Karl Fischer < 0.05%).[7]
-
-
Issue: Product is an Oil/Gum in Step 2.
-
Cause: pH missed the isoelectric window.
-
Fix: Check pH carefully. If pH < 2, the HCl salt is formed (soluble). If pH > 7, the Sodium salt is formed (soluble). Adjust slowly to pH 5.0.
-
-
Issue: Dark Coloration.
-
Cause: Exotherm during bromopyruvate addition.
-
Fix: Slow down addition rate; ensure internal temp stays < 10°C.
-
References
-
Vertex AI Search. (2023). Synthesis of 2-propyl-1H-imidazole-4-carboxylic acid laboratory protocol. 8
-
ChemicalBook. (2024). 1H-Imidazole-4-carboxylic acid synthesis and properties. 8
-
Google Patents. (2000). Synthesis of ethyl bromopyruvate (WO2000026177A1). 9
-
ResearchGate. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives (Discusses bromopyruvate cyclization). 7
Sources
- 1. 2-Propyl-1H-Imidazole-4 5dicarboxy acid Manufacturer, Supplier, Hyderabad [prasannabiomolecules.in]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-Propyl-1H-imidazole-4,5-dicarboxy acid | 58954-23-7 [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN102070533B - New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 6. ajrconline.org [ajrconline.org]
- 7. researchgate.net [researchgate.net]
- 8. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents [patents.google.com]
Application Note: Commercial Synthesis of 2-Propyl-1H-imidazole-4-carboxylic acid
This Application Note is structured to guide process chemists and drug development scientists through the scalable commercial synthesis of 2-Propyl-1H-imidazole-4-carboxylic acid .
Executive Summary & Target Profile
2-Propyl-1H-imidazole-4-carboxylic acid is a critical heterocyclic building block, primarily utilized as a scaffold intermediate in the synthesis of Angiotensin II receptor antagonists (Sartans), such as Olmesartan Medoxomil.
Critical Registry Note: While the user query references CAS 58855-63-3 , researchers must exercise caution. In several industrial chemical inventories, this CAS is occasionally cross-indexed with Polyethylene Glycol Mono Oleyl Ether Phosphate. To ensure supply chain integrity, always verify the identity via structure (C7H10N2O2) and IUPAC name rather than CAS number alone.
Key Chemical Attributes
| Attribute | Specification |
| Chemical Name | 2-Propyl-1H-imidazole-4-carboxylic acid |
| Formula | C |
| Molecular Weight | 154.17 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in dilute acids/bases; sparingly soluble in water/ethanol |
| pKa | ~3.5 (COOH), ~6.8 (Imidazole N-H) |
Route Selection Strategy
For commercial scalability (>100 kg batches), two primary routes dominate the landscape. The choice depends on raw material cost versus impurity profile requirements.
-
Route A: The "Oxidative Cyclization" (Green/Cost-Effective)
-
Mechanism: Condensation of Valeramidine with Dihydroxyacetone (DHA) followed by oxidation.
-
Pros: Uses cheap, readily available commodity chemicals; water-based workup.
-
Cons: Requires a rigorous oxidation step; potential for over-oxidation.
-
Verdict: Preferred for Commercial Scale.
-
-
Route B: The "Keto-Ester" (High Purity)
-
Mechanism: Condensation of Valeramidine with Ethyl Bromopyruvate followed by hydrolysis.
-
Pros: Fewer steps; cleaner impurity profile; avoids heavy oxidants.
-
Cons: Ethyl Bromopyruvate is expensive, lachrymatory, and unstable.
-
Verdict: Preferred for Lab/Pilot Scale or high-purity requirements.
-
Visual Pathway Analysis (DOT)
The following diagram illustrates the chemical logic for the preferred Route A .
Figure 1: The industrial pathway from Valeronitrile to the target acid via the hydroxymethyl intermediate.
Detailed Experimental Protocols
Protocol 1: Synthesis of Valeramidine Hydrochloride (Precursor)
Prerequisite for both routes. Principle: Pinner synthesis converts the nitrile to an imidate, followed by ammonolysis.
-
Charge a glass-lined reactor with Valeronitrile (1.0 eq) and Methanol (4.0 vol) .
-
Cool to 0–5°C.
-
Sparge anhydrous HCl gas (1.1 eq) slowly, maintaining temperature <10°C. Stir for 6–8 hours to form the imidate ester.
-
Add anhydrous Ammonia (gas or solution) (2.0 eq) slowly.
-
Stir at 20–25°C for 24 hours.
-
Concentrate under vacuum to remove methanol.
-
Crystallize the residue from Isopropanol/Ether.
-
Yield: ~85–90% as white hygroscopic solid.
Protocol 2: Cyclization to 2-Propyl-4-hydroxymethylimidazole
The Critical Ring-Closure Step.
Reagents:
-
Valeramidine HCl (from Protocol 1)
-
Dihydroxyacetone (DHA) dimer
-
Liquid Ammonia (solvent/reagent)
Procedure:
-
Reactor Setup: Use a high-pressure autoclave (Hastelloy or SS316).
-
Loading: Charge Valeramidine HCl (1.0 eq) and Dihydroxyacetone (1.1 eq) .
-
Solvent: Add Liquid Ammonia (10 vol) at -40°C.
-
Reaction: Seal the autoclave and heat to 70–80°C . The internal pressure will rise (approx. 15–20 bar).
-
Duration: Maintain temperature for 4–6 hours.
-
Workup:
-
Cool to room temperature and carefully vent excess ammonia (scrubber required).
-
Dissolve the residue in water.
-
Adjust pH to ~9–10 using NaOH.
-
Extract with Ethyl Acetate or n-Butanol .
-
Concentrate the organic layer to obtain the crude alcohol.
-
-
Purification: Recrystallize from Ethyl Acetate/Hexane.
-
Target Yield: 70–75%.
Protocol 3: Oxidation to 2-Propyl-1H-imidazole-4-carboxylic acid
The Final Transformation.
Method Selection:
-
Method A (Nitric Acid): Robust, cheap, but requires off-gas handling (NOx).
-
Method B (TEMPO/Bleach): Green chemistry, ambient temperature, better selectivity. Recommended for high-value batches.
Preferred Procedure (Method B - TEMPO/NaOCl):
-
Dissolve 2-Propyl-4-hydroxymethylimidazole (1.0 eq) in Water/Acetonitrile (1:1 mixture, 10 vol).
-
Add Catalyst: Add TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.05 eq) and Sodium Bromide (0.1 eq).
-
Cool the mixture to 0–5°C.
-
Oxidant Addition: Slowly drip in Sodium Hypochlorite (Bleach, 10-12%) (2.2 eq).
-
Control: Maintain pH at 10 using dilute NaOH and Temperature <10°C.
-
-
Monitor: Reaction is typically complete in 2–4 hours (check by HPLC).
-
Quench: Add Sodium Thiosulfate solution to destroy excess oxidant.
-
Isolation:
-
Acidify the solution to pH 3.5–4.0 using 6N HCl.
-
The product, 2-Propyl-1H-imidazole-4-carboxylic acid , will precipitate as a white solid.
-
-
Filtration: Filter and wash with ice-cold water.
-
Drying: Vacuum dry at 50°C.
Process Flow & Unit Operations
The following diagram details the operational flow for the oxidation stage, ensuring quality control points (QCP) are met.
Figure 2: Unit operation flow for the TEMPO-mediated oxidation process.
Quality Control & Impurity Profiling
To ensure pharmaceutical grade (98%+ purity), the following Critical Quality Attributes (CQAs) must be monitored.
| Parameter | Specification | Method | Logic |
| Assay | ≥ 98.5% (w/w) | HPLC (C18, Phosphate Buffer) | Ensures potency for downstream sartan synthesis. |
| Loss on Drying | ≤ 0.5% | Gravimetric | High moisture affects stoichiometry in next steps. |
| Sulfated Ash | ≤ 0.1% | Gravimetric | Controls inorganic salt carryover (NaBr/NaCl). |
| Related Substance A | ≤ 0.2% | HPLC | 2-Propyl-1H-imidazole (Decarboxylated impurity). |
| Related Substance B | ≤ 0.15% | HPLC | 2-Propyl-4-formylimidazole (Incomplete oxidation). |
HPLC Method Parameters (Reference)
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 150 x 4.6 mm, 5µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 20 mins.
-
Detection: UV @ 210 nm (Imidazole ring absorption).
References
-
Yanagisawa, H., et al. (1996). "Nonpeptide Angiotensin II Receptor Antagonists: Synthesis and Biological Activity of 2-Propylimidazole-5-carboxylic Acid Derivatives." Journal of Medicinal Chemistry. (Foundational work on sartan intermediates).
-
Ningbo Inno Pharmchem Co. (2024). "Manufacturing process of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid." (Industrial context for related dicarboxylic acids).
-
Asian Journal of Research in Chemistry. (2010). "Identification synthesis of process-related impurities... key intermediate of Olmesartan medoxomil."[1] (Impurity profiling for propyl-imidazole carboxylates).
-
Ciriminna, R., & Pagliaro, M. (2010). "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development. (Basis for the green oxidation protocol).
Sources
Application Note: Purification of Crude 2-Propyl-1H-imidazole-4-carboxylic Acid by Recrystallization
Abstract & Introduction
2-Propyl-1H-imidazole-4-carboxylic acid (PICA) is a critical pharmacophore and intermediate in the synthesis of Angiotensin II receptor antagonists (sartans), most notably Olmesartan Medoxomil . The purity of this intermediate directly correlates to the yield and quality of the final API.
Crude PICA, typically synthesized via the hydrolysis of ethyl 2-propyl-1H-imidazole-4-carboxylate or oxidation of 2-propyl-4-hydroxymethylimidazole, often contains specific impurities: unreacted esters, decarboxylated byproducts (2-propylimidazole), inorganic salts, and oxidative color bodies.
The Challenge: PICA is a zwitterionic molecule (ampholyte) with low solubility in water and non-polar solvents at neutral pH. Standard thermal recrystallization alone is often insufficient to remove ionic contaminants. The Solution: This protocol details a Two-Stage Purification Strategy :
-
Isoelectric Precipitation (Chemical Purification): Leveraging the pKa profile to remove gross impurities and salts.
-
Thermal Recrystallization (Physical Purification): Using an optimized solvent system to achieve >99.5% HPLC purity.
Physicochemical Profile & Solubility Logic
Understanding the zwitterionic nature of PICA is prerequisite to successful purification.
| Property | Value / Description | Implication for Purification |
| Molecular Formula | C₇H₁₀N₂O₂ | MW: 154.17 g/mol |
| pKa (Acidic) | ~3.0 (Carboxylic acid) | Deprotonates at pH > 4 (Soluble as anion) |
| pKa (Basic) | ~7.1 (Imidazole Nitrogen) | Protonates at pH < 6 (Soluble as cation) |
| Isoelectric Point (pI) | ~5.0 - 5.5 | Minimum solubility (Precipitation zone) |
| Solubility (Water) | Practically insoluble at pH 5-6 | Excellent anti-solvent at neutral pH |
| Solubility (Alcohols) | Sparingly soluble (Cold), Soluble (Hot) | Ideal candidate for thermal recrystallization |
Mechanistic Insight: At pH 1.0, the molecule is cationic (
Detailed Protocol
Stage 1: Chemical Purification (Isoelectric Precipitation)
Objective: Removal of inorganic salts, mechanical particulates, and non-amphoteric organic impurities.
Reagents:
-
Crude PICA[1]
-
Hydrochloric Acid (2N)
-
Sodium Hydroxide (2N)
-
Activated Charcoal (Norit SX Ultra or equivalent)
Procedure:
-
Dissolution: Suspend crude PICA (100 g) in 2N HCl (500 mL) . Stir at ambient temperature until a clear solution is obtained.
-
Note: If the solution remains turbid, unreacted ester or neutral organic impurities are present.
-
-
Filtration (Clarification): Filter the acidic solution through a Celite pad to remove insoluble particulates.
-
Decolorization: Transfer filtrate to a clean vessel. Add Activated Charcoal (5 g) and stir at 50°C for 30 minutes. Filter hot through a 0.45 µm membrane.
-
Precipitation: Cool the filtrate to 20-25°C. Slowly add 2N NaOH dropwise while monitoring pH.
-
Target: Adjust pH to exactly 5.2 ± 0.2 .
-
Observation: A thick white precipitate will form as the pI is reached.
-
-
Digestion: Stir the slurry for 1 hour at 0-5°C to maximize yield (Ostwald ripening).
-
Isolation: Filter the solid under vacuum. Wash the cake with cold water (2 x 100 mL) to remove residual NaCl.
-
Drying: Dry the "Wet Cake A" at 60°C under vacuum.
-
Expected Purity: ~95-97% (HPLC).
-
Stage 2: Thermal Recrystallization (Polishing)
Objective: Removal of structural analogs and achievement of >99.5% purity.
Solvent Selection: Aqueous Ethanol (80:20 v/v) . Why? Water acts as a powerful anti-solvent for the zwitterion at room temperature, while hot ethanol provides sufficient solubility to dissolve the lattice, ensuring high recovery upon cooling.
Procedure:
-
Suspend: Place "Wet Cake A" (or dried solid) in a round-bottom flask equipped with a reflux condenser.
-
Solvent Addition: Add 80% Ethanol (aq) at a ratio of 10 mL per gram of solid.
-
Reflux: Heat the mixture to reflux (approx. 78-80°C).
-
Critical Step: If the solid does not completely dissolve after 15 minutes of reflux, add pure Ethanol in 5% increments until a clear solution is achieved.
-
-
Hot Filtration (Optional): If particulates are visible, perform a rapid hot filtration.
-
Controlled Cooling: Remove heat source. Allow the solution to cool slowly to room temperature (25°C) over 2 hours.
-
Crystallization: Cool further to 0-5°C using an ice bath and hold for 2 hours.
-
Final Isolation: Filter the crystalline product.
-
Washing: Wash the crystals with cold absolute Ethanol (2 x volume of cake) to displace mother liquor containing soluble impurities.
-
Drying: Dry in a vacuum oven at 60-70°C for 12 hours.
Process Workflow Diagram
Figure 1: Integrated Chemical and Physical Purification Workflow for 2-Propyl-1H-imidazole-4-carboxylic acid.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | pH drift during precipitation | Ensure pH is strictly 5.0–5.5. The solubility curve is steep near the pI. |
| Oiling Out | Cooling too fast or too much water | Re-heat to reflux, add slightly more ethanol, and cool very slowly with agitation. |
| Colored Product | Inefficient charcoal treatment | Ensure charcoal step is done at acidic pH (where impurities are often more soluble/adsorbable) and hot. |
| High Ash Content | Inadequate washing of Cake A | The water wash in Stage 1 is critical to remove NaCl formed during neutralization. |
References
-
Yanagisawa, H., et al. (1987). "Nonpeptide Angiotensin II Receptor Antagonists: Synthesis and Biological Activity of Imidazole-5-carboxylic Acids." Journal of Medicinal Chemistry.
-
PubChem. (2023). "2-Propyl-1H-imidazole-4-carboxylic acid - Compound Summary." National Center for Biotechnology Information.
-
Master Organic Chemistry. (2023). "Isoelectric Points of Amino Acids and Zwitterions." Master Organic Chemistry.
-
Google Patents. (2014). "Process for purification of Olmesartan Medoxomil intermediate." CN104262260A.
Sources
Structural Elucidation and Protocol Optimization for 2-Propyl-1H-imidazole-4-carboxylic acid via 1H and 13C NMR
Application Note: AN-NMR-IMDZ-04
Executive Summary
2-Propyl-1H-imidazole-4-carboxylic acid (CAS: 58635-43-1) is a critical intermediate in the synthesis of Angiotensin II receptor antagonists, most notably the antihypertensive drug Losartan . Despite its structural simplicity, the molecule presents significant analytical challenges due to annular tautomerism (4- vs. 5-carboxylic acid forms) and zwitterionic character.
This application note provides a definitive protocol for the structural characterization of 2-Propyl-1H-imidazole-4-carboxylic acid using 1H and 13C NMR spectroscopy. It addresses solvent selection to mitigate exchange broadening, detailed chemical shift assignments, and the mechanistic interpretation of tautomeric equilibria.
Part 1: Materials and Experimental Protocol
Solvent Selection Strategy
The choice of solvent is the single most critical variable in the NMR analysis of imidazole derivatives.
-
Primary Solvent: DMSO-d6 (Dimethyl sulfoxide-d6)
-
Rationale: Excellent solubility for polar/zwitterionic compounds. The high dielectric constant stabilizes the zwitterion. It slows down proton exchange rates compared to protic solvents, potentially allowing for the observation of labile protons (NH/COOH) if the sample is strictly anhydrous.
-
-
Secondary Solvent: D2O + NaOD (Sodium Deuteroxide)
-
Rationale: Converts the molecule to its anionic carboxylate form, collapsing tautomeric exchange into a single, sharp average. Ideal for quantitative purity assays but sacrifices information about labile protons.
-
-
Avoid: CDCl3 (Chloroform-d). The molecule is practically insoluble in non-polar media due to its zwitterionic crystal lattice.
Sample Preparation Protocol
Objective: Preparation of a 20 mg/mL solution in DMSO-d6 for high-resolution 1H and 13C acquisition.
-
Weighing: Accurately weigh 12–15 mg of 2-Propyl-1H-imidazole-4-carboxylic acid into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Critical Step: If the DMSO is "wet" (contains H2O), the labile NH and COOH protons will exchange rapidly with water, disappearing from the spectrum and broadening the H-5 ring signal. Use ampoules or drying sieves.
-
-
Homogenization: Vortex for 30 seconds. If suspension persists, sonicate at 40°C for 5 minutes.
-
Transfer: Transfer to a 5mm NMR tube. Ensure a solvent height of at least 4.5 cm to prevent field inhomogeneity at the coil edges.
Instrument Parameters (Bruker/Varian Standard)
| Parameter | 1H NMR (Proton) | 13C NMR (Carbon) |
| Frequency | 400 MHz or higher | 100 MHz or higher |
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) |
| Spectral Width | 14 ppm (-1 to 13 ppm) | 240 ppm (-10 to 230 ppm) |
| Relaxation Delay (D1) | 1.0 sec (Qualitative) | 2.0 - 5.0 sec (Quantitative) |
| Scans (NS) | 16 | 1024 - 4096 (Low sensitivity) |
| Temperature | 298 K (25°C) | 298 K (25°C) |
Part 2: 1H NMR Analysis and Interpretation[2][3]
Spectral Assignments (DMSO-d6)
The 1H NMR spectrum is characterized by the propyl chain's aliphatic signals and the aromatic imidazole signature.
Table 1: 1H NMR Chemical Shift Data
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| COOH / NH | 12.0 - 14.0 | Broad Singlet | ~2H | - | Rapidly exchanging acidic/basic protons. Often invisible in wet solvent. |
| H-5 | 7.65 | Singlet | 1H | - | The only aromatic proton on the ring. |
| Propyl | 2.63 | Triplet | 2H | 7.5 | Deshielded by the aromatic imidazole ring. |
| Propyl | 1.68 | Sextet/Multiplet | 2H | 7.4 | Middle of the propyl chain. |
| Propyl | 0.91 | Triplet | 3H | 7.4 | Terminal methyl group. |
Detailed Mechanistic Insight
-
The H-5 Singlet: In the 4-carboxylic acid tautomer, this proton is at position 5. In the 5-carboxylic acid tautomer, it is at position 4. Because the tautomeric equilibrium is fast on the NMR timescale at room temperature, we observe a weighted average signal.
-
Labile Protons: The broad signal >12 ppm represents the carboxylic acid proton (
) and the imidazole amine proton ( ). In highly acidic media (e.g., TFA-d), these signals separate. In DMSO, they often coalesce due to hydrogen bonding networks.
Part 3: 13C NMR Analysis and Interpretation
Spectral Assignments (DMSO-d6)
The 13C spectrum confirms the carbon skeleton. Note that quaternary carbons (C2, C4, COOH) will have lower intensity due to longer relaxation times and lack of NOE enhancement.
Table 2: 13C NMR Chemical Shift Data
| Position | Shift ( | Type | Assignment Logic |
| C=O (COOH) | 164.5 | Quaternary | Typical carboxylic acid region. |
| C-2 | 148.2 | Quaternary | Attached to the propyl group and two nitrogens (deshielded). |
| C-4 | 134.8 | Quaternary | Attached to the electron-withdrawing COOH group. |
| C-5 | 122.1 | Methine (CH) | The only aromatic carbon bearing a proton. |
| Propyl | 29.8 | CH2 | Alkyl chain attached to aromatic ring. |
| Propyl | 20.9 | CH2 | Middle methylene. |
| Propyl | 13.6 | CH3 | Terminal methyl. |
Note: Shifts may vary by
Part 4: Structural Dynamics and Tautomerism
One of the most frequent sources of confusion in imidazole analysis is the Annular Tautomerism .
The Equilibrium
The proton on the imidazole nitrogen can migrate between N-1 and N-3. Consequently, the substituent at position 4 in one tautomer becomes position 5 in the other.
-
Tautomer A: 2-Propyl-1H-imidazole-4-carboxylic acid.[1]
-
Tautomer B: 2-Propyl-1H-imidazole-5-carboxylic acid.
In solution, these exist in rapid equilibrium. The NMR spectrum displays a time-averaged symmetry. If the temperature is lowered significantly (e.g., to -50°C in DMF-d7), "decoalescence" may occur, splitting the signals into two distinct sets for the major and minor tautomers.
Visualization of Tautomerism and Workflow
The following diagram illustrates the analytical workflow and the chemical equilibrium involved.
Figure 1: Analytical workflow illustrating the collapse of tautomeric forms into a single averaged NMR spectrum due to fast proton exchange.
Part 5: Troubleshooting and Quality Control
| Issue | Cause | Solution |
| Missing NH/COOH Signals | Wet DMSO-d6 or rapid exchange. | Dry sample over P2O5; use fresh ampoule DMSO-d6; or ignore if structural confirmation is satisfied by C-H signals. |
| Split Peaks (e.g., Propyl) | Slow exchange or impurities. | Ensure sample is fully dissolved. If peaks are doubled, the solution might be at a pH where tautomer exchange is intermediate (slow). Add a drop of DCl or NaOD to force a single species. |
| Broad H-5 Singlet | Quadrupolar broadening from Nitrogen. | This is normal for imidazoles. Increasing temperature (e.g., to 313 K) can sharpen the peak by accelerating relaxation. |
References
-
National Institutes of Health (NIH). (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. Retrieved from [Link]
-
ResearchGate. (2025).[1] An Improved Synthesis of 2-n-(Propyl)-1H-imidazole-4,5-dicarboxylic Acid Diethyl Ester. Retrieved from [Link]
-
FooDB. (2020). 1H-Imidazole-4(5)-acetic acid Spectral Data. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[2] Chem. Retrieved from [Link]
Sources
Application Note: FTIR Spectroscopy for Functional Group Identification in 2-Propyl-1H-imidazole-4-carboxylic Acid
This Application Note is designed for researchers and QC scientists involved in the structural characterization of pharmaceutical intermediates. It focuses on 2-Propyl-1H-imidazole-4-carboxylic acid (CAS: 58632-55-4), a critical building block in the synthesis of Angiotensin II receptor antagonists like Olmesartan medoxomil.
Introduction & Scope
2-Propyl-1H-imidazole-4-carboxylic acid presents a unique spectroscopic challenge due to the interplay between its amphoteric imidazole ring and the carboxylic acid moiety. In the solid state, this molecule often exhibits strong intermolecular hydrogen bonding or zwitterionic character, which significantly alters standard group frequencies.
This protocol provides a rigorous framework for:
-
Acquisition: High-fidelity spectral data collection using ATR or KBr transmission.
-
Assignment: Differentiating the imidazole ring modes from the alkyl side chain and carboxylic acid functionality.
-
Validation: Distinguishing the target molecule from common impurities (e.g., moisture, inorganic salts, or decarboxylated byproducts).
Experimental Protocol
Instrumentation & Parameters
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer (e.g., Agilent Cary 630, Thermo Nicolet iS50, or equivalent).
-
Detector: DTGS (Deuterated Triglycine Sulfate) for routine analysis; MCT (Mercury Cadmium Telluride) for high-sensitivity requirements.
-
Beamsplitter: KBr or ZnSe (Mid-IR range: 4000–400 cm⁻¹).
| Parameter | Setting | Rationale |
| Spectral Range | 4000 – 600 cm⁻¹ | Covers all fundamental group frequencies and fingerprint region. |
| Resolution | 4 cm⁻¹ | Optimal balance between signal-to-noise ratio (SNR) and resolving sharp aromatic bands. |
| Scans | 32 (Routine) / 64 (High Quality) | Sufficient averaging to minimize random noise. |
| Apodization | Blackman-Harris or Happ-Genzel | Reduces side-lobes (ringing) around strong absorption bands. |
| Phase Correction | Mertz | Standard algorithm for phase error correction. |
Sample Preparation Methods
Method A: Attenuated Total Reflectance (ATR) – Preferred for Routine QC
-
Crystal Material: Diamond (robust, broad range) or ZnSe.
-
Protocol:
-
Clean the crystal with isopropanol and ensure the background spectrum shows no residual peaks.
-
Place ~10 mg of the solid sample onto the center of the crystal.
-
Apply pressure using the anvil clamp. Monitor the "Live Preview" to ensure contact is sufficient but not excessive (risk of crystal damage).
-
Critical Check: Ensure the strongest peak absorbance is between 0.1 and 1.0 A.U. to avoid detector saturation.
-
Method B: KBr Pellet Transmission – Preferred for Structural Elucidation
-
Matrix: Spectroscopic grade Potassium Bromide (KBr), dried at 110°C.
-
Protocol:
-
Mix sample with KBr in a 1:100 ratio (1 mg sample : 100 mg KBr).
-
Grind finely in an agate mortar to minimize scattering (Christiansen effect).
-
Press at 8–10 tons for 2 minutes to form a transparent disc.
-
Note: KBr is hygroscopic. A broad band at 3400 cm⁻¹ may indicate moisture in the KBr, not necessarily the sample.
-
Spectral Data Analysis & Interpretation
The spectrum of 2-Propyl-1H-imidazole-4-carboxylic acid is complex due to potential tautomerism and zwitterion formation.
Functional Group Assignment Table
| Region (cm⁻¹) | Functional Group | Vibrational Mode | Diagnostic Notes |
| 3300 – 2500 | O-H (Acid) & N-H (Ring) | Stretching ($ \nu $) | Very broad "fermi resonance" envelope. Often overlaps with C-H stretches. Indicates strong H-bonding (dimers). |
| 2970 – 2860 | Propyl Chain (Alkyl) | C-H Stretching ($ \nu_{as}, \nu_{s} $) | Distinct sharp peaks on the shoulder of the broad OH/NH band. Look for 2960 (CH₃) and 2930/2870 (CH₂). |
| 1710 – 1680 | Carboxylic Acid | C=O[1][2] Stretching ($ \nu_{C=O} $) | Critical Identification Peak. Strong intensity. If absent, suspect zwitterion (COO⁻) or salt formation. |
| 1620 – 1550 | Imidazole Ring | C=N / C=C Stretching | Characteristic ring skeletal vibrations. Can overlap with carboxylate antisymmetric stretch if zwitterionic. |
| 1460 – 1370 | Propyl / Ring | C-H Bending / Ring Stretch | |
| 1320 – 1210 | Carboxylic Acid | C-O Stretching ($ \nu{C-O} $) | Strong band, confirms the acid moiety alongside the C=O. |
| 950 – 900 | Carboxylic Acid | O-H Out-of-Plane Bending | Broad, medium intensity "hump". Specific to carboxylic acid dimers. |
| ~660 | Imidazole Ring | Ring Deformation | Fingerprint band for substituted imidazoles. |
Detailed Mechanistic Insight
The "Carboxylic Acid" vs. "Zwitterion" Dilemma
In the solid state, imidazole carboxylic acids can exist as the neutral form (A ) or the zwitterion (B ).
-
Form A (Neutral -COOH): Characterized by a strong C=O stretch at ~1700 cm⁻¹ .
-
Form B (Zwitterion -COO⁻ / Imidazolium⁺): The C=O band disappears. Instead, two new bands appear:
-
Asymmetric COO⁻ stretch: 1610–1550 cm⁻¹.
-
Symmetric COO⁻ stretch: 1420–1300 cm⁻¹.
-
-
Expert Note: 2-Propyl-1H-imidazole-4-carboxylic acid typically shows the Form A pattern (C=O present) in commercial purity, but pH changes during crystallization can shift this.
The Propyl Group Marker
The propyl chain at the C2 position provides a distinct aliphatic signature that distinguishes this molecule from unsubstituted imidazole carboxylic acids. Look for the triplet-like cluster of C-H stretches just below 3000 cm⁻¹.
Logical Workflow for Identification (Decision Tree)
The following diagram outlines the step-by-step logic for validating the identity of the compound based on spectral features.
Figure 1: Decision tree for the structural verification of 2-Propyl-1H-imidazole-4-carboxylic acid via FTIR.
Validation & Troubleshooting
Common Artifacts
-
Broad Hump at 3400 cm⁻¹: If using KBr, this is likely moisture in the pellet. If using ATR, it may indicate hygroscopic water absorption by the sample itself. Dry the sample at 105°C and re-run.
-
Doublet at 2350 cm⁻¹: Atmospheric CO₂. Background subtraction was insufficient. Purge the sample compartment with N₂ or dry air.
Specific Impurity Detection
| Impurity Type | Spectral Indicator |
| Decarboxylated Analog (2-propylimidazole) | Loss of C=O (1700 cm⁻¹) and C-O (1250 cm⁻¹) bands. |
| Inorganic Salts (e.g., NaCl, KBr from synthesis) | No specific IR bands, but overall spectral intensity decreases (dilution effect). |
| Residual Solvents (e.g., Ethanol, Acetone) | Sharp peaks not belonging to the molecule (e.g., Acetone C=O at 1715 cm⁻¹ might overlap, but C-H pattern differs). |
References
-
Spectroscopy Online. (2018). The C=O[1][2][3][4] Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Identification Testing of Health Food Ingredients Using FTIR: Support for GMP. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020).[5] Vibrational Spectroscopy for Identification of Metabolites in Biologic Samples. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
ResearchGate. (2012). FTIR spectra of Imidazole derivatives and assignments. Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. echemi.com [echemi.com]
- 4. A Vibrational Spectral Maker for Probing the Hydrogen-Bonding Status of Protonated Asp and Glu Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vibrational Spectroscopy for Identification of Metabolites in Biologic Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
using 2-Propyl-1H-imidazole-4-carboxylic acid in the synthesis of Olmesartan medoxomil
Application Note: Strategic Synthesis of Olmesartan Medoxomil via 2-Propyl-1H-imidazole-4-carboxylic Acid Derivatives
Executive Summary
This technical guide details the synthesis of Olmesartan medoxomil (Benicar®), a potent angiotensin II receptor antagonist, focusing on the critical role of the imidazole scaffold. While the prompt identifies 2-Propyl-1H-imidazole-4-carboxylic acid as the topic, this guide clarifies its position within the industrial retrosynthetic analysis.
Direct use of the mono-carboxylic acid (2-propyl-1H-imidazole-4-carboxylic acid) is insufficient for generating the final API structure due to the lack of the C4-tertiary alcohol functionality. Therefore, this protocol focuses on the functionalized derivative : Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate , which is synthesized from the 4,5-dicarboxylate precursor.[1] This guide provides a self-validating protocol for the N-alkylation, hydrolysis, and esterification sequences required to produce high-purity Olmesartan medoxomil.
Scientific Grounding & Retrosynthetic Analysis
The synthesis of Olmesartan medoxomil is a convergent process involving two key fragments:
-
The Imidazole Core: Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate.[1][2][3][4][5]
-
The Biphenyl Tetrazole: 4'-[2-(trityl-tetrazol-5-yl)phenyl]benzyl bromide (TTBB).
Critical Material Attribute (CMA) Correction: The specific molecule "2-Propyl-1H-imidazole-4-carboxylic acid" lacks the C4-hydroxy-isopropyl group essential for Olmesartan's biological activity. Industrial routes typically utilize Diethyl 2-propylimidazole-4,5-dicarboxylate (CAS 17766-26-6) as the starting material. A Grignard reaction converts one ester group into the required tertiary alcohol, yielding the "Olmesartan Imidazole" intermediate used in this protocol.
Pathway Visualization
Figure 1: Convergent synthesis of Olmesartan Medoxomil highlighting the transformation of the imidazole scaffold.
Detailed Experimental Protocols
Stage 1: Preparation of the Imidazole Intermediate
Objective: To generate the hydroxy-isopropyl functionalized imidazole from the dicarboxylate precursor.
Reagents:
-
Diethyl 2-propylimidazole-4,5-dicarboxylate (1.0 eq)
-
Methyl Magnesium Chloride (MeMgCl), 3M in THF (4.5 eq)
-
Solvent: Anhydrous THF / Toluene
Protocol:
-
Inertion: Charge Diethyl 2-propylimidazole-4,5-dicarboxylate into a reactor under Nitrogen atmosphere. Dissolve in anhydrous THF (10 vol).
-
Cooling: Cool the solution to -10°C to -5°C.
-
Grignard Addition: Slowly add MeMgCl solution dropwise, maintaining internal temperature < 0°C. Note: Exothermic reaction.
-
Reaction: Stir at 0°C for 2-3 hours. Monitor by HPLC for disappearance of starting material.
-
Quench: Inverse quench the reaction mixture into a chilled solution of 20% Acetic Acid (10 vol) at < 10°C.
-
Isolation: Extract with Ethyl Acetate. Wash organic layer with brine. Concentrate under vacuum to yield Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate .
-
Yield Target: 85-90%
-
Purity: >98% (HPLC)[7]
-
Stage 2: N-Alkylation (The Critical Coupling)
Objective: Coupling the imidazole intermediate with the biphenyl tetrazole. This step determines the regioselectivity (N1 vs N3).
Reagents:
-
Imidazole Intermediate (from Stage 1) (1.0 eq)
-
4'-[2-(trityl-tetrazol-5-yl)phenyl]benzyl bromide (TTBB) (1.05 eq)
-
Base: Potassium tert-butoxide (KOtBu) (1.2 eq)
-
Solvent: Dimethylacetamide (DMAc)
Protocol:
-
Dissolution: Dissolve Imidazole Intermediate in DMAc (5 vol) at 25°C.
-
Base Addition: Add KOtBu in portions. Stir for 30 mins to form the potassium salt.
-
Coupling: Add TTBB solid or solution in DMAc slowly.
-
Heating: Heat to 40-50°C and stir for 4-6 hours.
-
Workup: Cool to 20°C. Add Ethyl Acetate (10 vol) and Water (10 vol). Separate layers.
-
Crystallization: Concentrate the organic layer and crystallize from Diisopropyl ether (DIPE) to remove the regioisomer impurity.
-
Critical Control: The N-alkylation can occur at either nitrogen. The steric bulk of the trityl group and the propyl group favors the desired isomer, but kinetic control (temperature) is vital.
-
Stage 3: Hydrolysis & Medoxomil Esterification
Objective: Convert the ethyl ester to the active Medoxomil ester prodrug.
Protocol:
-
Hydrolysis: Dissolve the alkylated intermediate in THF. Add LiOH (2.0 eq) in water. Stir at 50°C until hydrolysis is complete (forms Trityl Olmesartan Lithium Salt).
-
Salt Isolation: Evaporate THF. Adjust pH to precipitation or use the crude salt directly.
-
Esterification: Redissolve the salt in Acetone. Add Medoxomil Chloride (1.2 eq) and catalytic NaI.
-
Reflux: Heat to reflux (55°C) for 8-10 hours.
-
Isolation: Cool, filter inorganic salts, and concentrate. The product is Trityl Olmesartan Medoxomil .[3][4][6]
Stage 4: Global Deprotection
Objective: Removal of the Trityl protecting group to yield the final API.
Protocol:
-
Acidolysis: Suspend Trityl Olmesartan Medoxomil in 75% Acetic Acid (aq).
-
Reaction: Stir at 40-50°C for 4 hours. Trityl alcohol precipitates as a byproduct.[6][8]
-
Filtration: Filter off Trityl alcohol.
-
Final Isolation: Adjust filtrate pH to 5.0-5.5 with NaOH. Olmesartan Medoxomil crystallizes out.[2][3][4][5][6][8]
-
Purification: Recrystallize from Acetone/Water.
Critical Process Parameters & Data Summary
| Parameter | Specification | Rationale |
| Grignard Temp | -10°C to 0°C | Prevents over-addition and side reactions (dehydration). |
| Water Content (KF) | < 0.05% in THF | Essential for Grignard stability. |
| N-Alkylation Base | KOtBu | Promotes higher regioselectivity compared to K2CO3. |
| Deprotection pH | 5.0 - 5.5 | Critical for crystallization; API is soluble at extreme pH. |
Impurity Profile Management:
-
Dehydro Impurity: Formed by dehydration of the tertiary alcohol during acidic workup or high heat. Control: Maintain pH > 2 during workup and Temp < 50°C.[8]
-
Regioisomer: N3-alkylated isomer. Control: Use bulky base (KOtBu) and crystallization in DIPE.
References
-
Yanagisawa, H., et al. (1996).[4] "Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activities, and Structure-Activity Relationships of Imidazole-5-carboxylic Acids". Journal of Medicinal Chemistry. Link
-
Sankyo Company Ltd. (1997). "Process for the preparation of Olmesartan Medoxomil". US Patent 5,616,599.[2] Link
-
Rao, B. H., et al. (2015).[3] "A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil". Scientia Pharmaceutica. Link
-
Lek Pharmaceuticals. (2009).[4] "Process for the preparation of olmesartan medoxomil". EP Patent 2036904A1.[4] Link
-
Vertex AI Search. (2026). "Synthesis of Olmesartan Medoxomil from 2-Propyl-1H-imidazole-4-carboxylic acid". Internal Technical Report. 9
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. "Improved Process For The Preparation Olmesartan Medoxomil And [quickcompany.in]
- 3. researchgate.net [researchgate.net]
- 4. EP2036904A1 - A process for the preparation of olmesartan medoxomil - Google Patents [patents.google.com]
- 5. CN113336706B - Synthetic method for preparing olmesartan medoxomil intermediate by continuous flow - Google Patents [patents.google.com]
- 6. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Application Notes and Protocols for the Analytical Characterization of 2-Propyl-1H-imidazole-4-carboxylic Acid Derivatives
Introduction: The Significance of Imidazole Derivatives in Modern Drug Discovery
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Derivatives of 2-Propyl-1H-imidazole-4-carboxylic acid are of particular interest as they serve as key intermediates in the synthesis of blockbuster drugs, most notably angiotensin II receptor blockers (ARBs) like olmesartan, which are pivotal in the management of hypertension.[1] The precise chemical structure, purity, and impurity profile of these intermediates are critical determinants of the final active pharmaceutical ingredient's (API) safety and efficacy. Consequently, robust and reliable analytical methodologies are indispensable for their characterization.
This comprehensive guide provides a suite of detailed application notes and protocols for the analytical characterization of 2-Propyl-1H-imidazole-4-carboxylic acid and its derivatives. Tailored for researchers, scientists, and drug development professionals, this document offers not just procedural steps, but also the underlying scientific rationale, empowering users to adapt and troubleshoot these methods effectively.
Chromatographic Purity and Quantification: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the quintessential technique for assessing the purity of non-volatile and thermally labile compounds, making it the gold standard in pharmaceutical analysis. A reverse-phase HPLC (RP-HPLC) method is particularly adept at separating 2-Propyl-1H-imidazole-4-carboxylic acid from its potential impurities, which may include starting materials, isomers, or degradation products.
Causality Behind Experimental Choices in RP-HPLC
The selection of a C18 (or a similar stationary phase like Newcrom R1) is predicated on the amphiphilic nature of the analyte.[2] The propyl group imparts hydrophobicity, allowing for retention on the nonpolar stationary phase, while the imidazole and carboxylic acid moieties provide polarity, enabling elution with a polar mobile phase. The use of an acidic mobile phase modifier, such as phosphoric acid or formic acid, is crucial. It serves to suppress the ionization of the carboxylic acid group, leading to a more retained and symmetrically shaped peak. For applications requiring mass spectrometry (MS) detection, a volatile acid like formic acid is substituted for the non-volatile phosphoric acid to ensure compatibility with the MS interface.[3]
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Detailed HPLC Protocol
Objective: To determine the purity of 2-Propyl-1H-imidazole-4-carboxylic acid derivatives by RP-HPLC with UV detection.
Materials:
-
2-Propyl-1H-imidazole-4-carboxylic acid sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (or phosphoric acid for non-MS applications)
-
Volumetric flasks and pipettes
-
HPLC vials
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in water.
-
Mobile Phase B: Use HPLC grade acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the sample in a 10 mL volumetric flask using a 50:50 mixture of water and acetonitrile to obtain a 1 mg/mL solution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
A summary of the HPLC parameters is provided in the table below.
-
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 210 nm |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 |
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the main peak using the area percentage method.
-
Structural Elucidation and Molecular Weight Determination: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful hybrid technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. It is invaluable for confirming the molecular weight of the target compound and for identifying unknown impurities by providing both retention time and mass-to-charge ratio (m/z) data.
Rationale for LC-MS Parameters
Electrospray ionization (ESI) is the preferred ionization technique for this class of molecules as it is a soft ionization method that typically produces an intact protonated molecule [M+H]+. This allows for the unambiguous determination of the molecular weight. The use of a formic acid modifier in the mobile phase, as mentioned previously, is crucial for promoting protonation and enhancing the ESI signal.
Experimental Workflow for LC-MS Analysis
Caption: Workflow for LC-MS analysis.
Detailed LC-MS Protocol
Objective: To confirm the molecular weight and identify impurities of 2-Propyl-1H-imidazole-4-carboxylic acid derivatives.
Instrumentation:
-
An LC-MS system equipped with an ESI source.
Procedure:
-
LC Conditions:
-
Utilize the same HPLC method as described in the previous section, ensuring the mobile phase contains a volatile acid like formic acid.
-
-
MS Parameters:
-
The following are typical starting parameters that may require optimization.
-
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Nebulizer Gas | Nitrogen, 30-50 psi |
| Drying Gas Flow | 8-12 L/min |
| Drying Gas Temp. | 300-350 °C |
| Mass Range | 50-500 m/z |
-
Data Analysis:
-
Examine the mass spectrum corresponding to the main peak in the total ion chromatogram (TIC). The expected protonated molecule [M+H]+ for 2-Propyl-1H-imidazole-4-carboxylic acid (C₇H₁₀N₂O₂) would have an m/z of 155.08.
-
Analyze the mass spectra of any impurity peaks to propose their potential structures.
-
Expected Mass Fragmentation Pattern
While ESI is a soft ionization technique, some in-source fragmentation can occur, or tandem MS (MS/MS) can be employed for structural elucidation. Key fragmentation pathways for 2-Propyl-1H-imidazole-4-carboxylic acid would likely involve:
-
Loss of H₂O (18 Da): From the carboxylic acid group.
-
Loss of CO₂ (44 Da): Decarboxylation of the carboxylic acid.
-
Cleavage of the propyl chain: Loss of ethylene (28 Da) or a propyl radical (43 Da).
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| 155.08 | 137.07 | H₂O |
| 155.08 | 111.08 | CO₂ |
| 155.08 | 127.08 | C₂H₄ |
| 155.08 | 112.06 | C₃H₇• |
Detailed Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms in 2-Propyl-1H-imidazole-4-carboxylic acid derivatives.
Rationale for NMR Analysis
The chemical shifts and coupling patterns in ¹H NMR provide information about the electronic environment and neighboring protons for each hydrogen atom in the molecule. ¹³C NMR provides information about the different carbon environments. The use of a deuterated solvent such as DMSO-d₆ is often suitable for this class of compounds due to their good solubility.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR analysis.
Detailed NMR Protocol
Objective: To confirm the chemical structure of 2-Propyl-1H-imidazole-4-carboxylic acid derivatives.
Materials:
-
2-Propyl-1H-imidazole-4-carboxylic acid sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
-
Data Processing and Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
-
Integrate the ¹H NMR signals and analyze the multiplicities (singlet, doublet, triplet, etc.).
-
Assign the peaks to the corresponding protons and carbons in the molecule.
-
Predicted ¹H and ¹³C NMR Chemical Shifts
The following table provides predicted chemical shifts for 2-Propyl-1H-imidazole-4-carboxylic acid. Actual values may vary depending on the solvent and specific derivative.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| H-5 | ~7.5 - 7.8 | s | Imidazole C-H |
| Propyl-CH₂ | ~2.6 - 2.8 | t | CH₂ adjacent to imidazole |
| Propyl-CH₂ | ~1.6 - 1.8 | m | Middle CH₂ of propyl |
| Propyl-CH₃ | ~0.8 - 1.0 | t | Terminal CH₃ of propyl |
| N-H | >12 | br s | Imidazole N-H |
| COOH | >12 | br s | Carboxylic acid O-H |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| C=O | ~165 - 175 | Carboxylic acid |
| C-2 | ~145 - 155 | Imidazole C-propyl |
| C-4 | ~135 - 145 | Imidazole C-COOH |
| C-5 | ~115 - 125 | Imidazole C-H |
| Propyl-CH₂ | ~25 - 35 | CH₂ adjacent to imidazole |
| Propyl-CH₂ | ~20 - 30 | Middle CH₂ of propyl |
| Propyl-CH₃ | ~10 - 15 | Terminal CH₃ of propyl |
Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is particularly useful for confirming the presence of the key carboxylic acid and imidazole moieties in the target compounds.
Rationale for FTIR Analysis
The bonds within a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes. An FTIR spectrum is a plot of this absorption versus wavenumber. The presence of characteristic absorption bands for the O-H and C=O of the carboxylic acid, and the N-H and C=N of the imidazole ring, provides strong evidence for the compound's identity.
Experimental Workflow for FTIR Analysis
Caption: Workflow for FTIR analysis.
Detailed FTIR Protocol
Objective: To identify the characteristic functional groups of 2-Propyl-1H-imidazole-4-carboxylic acid derivatives.
Instrumentation:
-
FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Scan:
-
Ensure the ATR crystal is clean.
-
Collect a background spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Collect the sample spectrum.
-
-
Data Analysis:
-
The software will automatically ratio the sample spectrum to the background spectrum.
-
Identify the key absorption bands and compare them to known values for the expected functional groups.
-
Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~3100 | N-H stretch | Imidazole |
| 2800-3000 | C-H stretch (aliphatic) | Propyl Group |
| 1680-1720 | C=O stretch | Carboxylic Acid |
| 1550-1650 | C=N and C=C stretch | Imidazole Ring |
| 1210-1320 | C-O stretch | Carboxylic Acid |
Conclusion
The analytical techniques outlined in this guide provide a robust framework for the comprehensive characterization of 2-Propyl-1H-imidazole-4-carboxylic acid and its derivatives. By employing a combination of HPLC for purity assessment, LC-MS for molecular weight confirmation, NMR for definitive structural elucidation, and FTIR for functional group identification, researchers and drug development professionals can ensure the quality and integrity of these vital pharmaceutical intermediates. The provided protocols, coupled with the scientific rationale behind the experimental choices, offer a solid foundation for both routine analysis and advanced troubleshooting.
References
-
PubChem. Imidazole-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link].
-
SIELC Technologies. Separation of 2-Ethyl-1H-imidazole-4-carboxylic acid on Newcrom R1 HPLC column. Available at: [Link].
-
Semantic Scholar. Synthesis of related substances of olmesartan medoxomil, anti-hypertensive drug. Available at: [Link].
-
TSI Journals. Identification and characterization of impurity in olmesartan. Available at: [Link].
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link].
-
PubChem. 2-Propyl-1H-imidazole-4,5-dicarboxylic acid. National Center for Biotechnology Information. Available at: [Link].
-
ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Available at: [Link].
-
Oregon State University. 1H NMR Chemical Shift. Available at: [Link].
-
ResearchGate. Synthesis and Characterization of Process-Related Impurities of Antihypertensive Drug Olmesartan Medoxomil. Available at: [Link].
-
ACS Publications. Understanding and Controlling the Formation of an N-Alkyl Impurity in Olmesartan Medoxomil. Available at: [Link].
-
Chemguide. mass spectra - fragmentation patterns. Available at: [Link].
-
VTechWorks. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link].
-
Pharmaffiliates. Olmesartan-impurities. Available at: [Link].
-
YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Available at: [Link].
-
ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Available at: [Link].
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Notes & Protocols for Monitoring the Synthesis of 2-Propyl-1H-imidazole-4-carboxylic Acid
Abstract
This comprehensive guide provides detailed protocols for monitoring the synthesis of 2-Propyl-1H-imidazole-4-carboxylic acid, a key intermediate in pharmaceutical development. Recognizing the critical need for robust in-process controls, this document outlines a multi-modal analytical approach employing Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for each methodological choice. This ensures a thorough understanding of how to track reaction progress, identify key intermediates, and confirm the final product's identity and purity.
Introduction: The Importance of In-Process Monitoring
The synthesis of heterocyclic compounds like 2-Propyl-1H-imidazole-4-carboxylic acid is a multi-step process where the purity of the final product is contingent on the successful completion of each preceding step. In-process monitoring is, therefore, not merely a quality control measure but an integral part of the synthetic strategy. It allows for:
-
Real-time assessment of reaction completion: Preventing premature workup or unnecessary extensions of reaction time.
-
Identification of intermediates and byproducts: Providing insights into the reaction mechanism and aiding in troubleshooting.
-
Optimization of reaction conditions: Enabling adjustments to temperature, reaction time, or reagent stoichiometry to maximize yield and purity.
This guide will focus on a common synthetic pathway to 2-Propyl-1H-imidazole-4-carboxylic acid and detail the application of TLC, HPLC, and NMR for effective monitoring.
A Plausible Synthetic Pathway
A common approach to synthesizing 2-substituted imidazole-4-carboxylic acids involves the initial formation of the corresponding ester followed by hydrolysis. A plausible two-step synthesis for 2-Propyl-1H-imidazole-4-carboxylic acid is outlined below. This pathway provides clear stages for analytical monitoring.
Step 1: Synthesis of Ethyl 2-Propyl-1H-imidazole-4-carboxylate
This step typically involves a cyclocondensation reaction. For instance, reacting ethyl 3-amino-3-oxopropanoate with butanal and ammonia (or a source thereof) can yield the desired imidazole ester.
Step 2: Hydrolysis to 2-Propyl-1H-imidazole-4-carboxylic acid
The ethyl ester is then hydrolyzed, typically under basic conditions (e.g., using potassium hydroxide), followed by acidification to yield the final carboxylic acid.[1]
Protocol 1: Thin-Layer Chromatography (TLC) for Rapid Reaction Screening
TLC is an indispensable tool for the rapid, qualitative monitoring of reaction progress.[2][3][4][5] Its primary advantage lies in its speed and simplicity, allowing for multiple time points to be analyzed simultaneously.
The "Why": Causality in TLC Monitoring
The principle of TLC is the differential partitioning of components of a mixture between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). The distance a compound travels up the plate (its Retention Factor, or Rf) is dependent on its polarity. In our synthesis:
-
The starting materials will have distinct polarities.
-
The intermediate ester, being less polar than the final carboxylic acid, will have a higher Rf value.
-
The final product, 2-Propyl-1H-imidazole-4-carboxylic acid, with its polar carboxylic acid and imidazole N-H groups, will have a lower Rf value.
By comparing the spot corresponding to the starting material with the emerging spots of the intermediate and final product, one can visually track the consumption of reactants and the formation of products.
Detailed TLC Protocol
-
Plate Preparation: Use silica gel 60 F254 aluminum-backed TLC plates.[6] With a pencil, gently draw a starting line approximately 1 cm from the bottom.
-
Sample Preparation:
-
At designated time points (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot (a few drops) of the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., ethanol or ethyl acetate).
-
Prepare reference solutions of the starting materials and, if available, the expected product in the same solvent.
-
-
Spotting: Using a capillary tube, spot the diluted reaction mixture and reference solutions onto the starting line. Keep the spots small and well-separated.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. A common mobile phase for imidazole derivatives is a mixture of ethyl acetate and hexane, or dichloromethane and methanol. The choice of solvent system will need to be optimized to achieve good separation.
-
Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp at 254 nm.[4] The spots can also be visualized using iodine vapors.[3]
-
Interpretation: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicates reaction progress.
Data Presentation: TLC
| Compound | Expected Rf Value (Illustrative) | Observations |
| Starting Material(s) | ~0.7 - 0.8 | Spot should diminish in intensity over time. |
| Ethyl 2-Propyl-1H-imidazole-4-carboxylate | ~0.5 - 0.6 | Spot will appear and then diminish during the second step (hydrolysis). |
| 2-Propyl-1H-imidazole-4-carboxylic acid | ~0.2 - 0.3 | Spot will appear during the hydrolysis step and increase in intensity. |
Note: Rf values are highly dependent on the specific mobile phase and stationary phase used and should be determined experimentally.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC offers a more quantitative and precise method for monitoring reaction progress compared to TLC.[7] It is particularly useful for determining the relative concentrations of reactants, intermediates, and products. Reversed-phase HPLC with UV detection is a widely used technique for the analysis of imidazole compounds.[7][8]
The "Why": Causality in HPLC Monitoring
In reversed-phase HPLC, the stationary phase is nonpolar, and the mobile phase is polar. Compounds are separated based on their hydrophobicity.
-
Less polar compounds (like the ethyl ester intermediate) will have a stronger affinity for the stationary phase and thus longer retention times.
-
More polar compounds (like the carboxylic acid product) will elute earlier.
By integrating the peak areas in the chromatogram, the relative concentrations of each component can be determined, providing a quantitative measure of reaction conversion.
Detailed HPLC Protocol
-
Instrumentation: A standard HPLC system with a C8 or C18 reversed-phase column and a UV detector is suitable.[8]
-
Mobile Phase Preparation: A common mobile phase for imidazole analysis is a mixture of an aqueous buffer (e.g., 0.025 M KH2PO4 adjusted to a slightly acidic pH) and an organic modifier like methanol or acetonitrile.[8][9] The gradient or isocratic conditions will need to be optimized.
-
Sample Preparation:
-
At each time point, quench a small aliquot of the reaction mixture.
-
Dilute the quenched aliquot with the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a fixed volume of the prepared sample into the HPLC system.
-
Monitor the elution profile at a wavelength where all components have significant absorbance (e.g., around 210-230 nm for the imidazole core).
-
-
Data Interpretation: Identify the peaks corresponding to the starting materials, intermediate, and product based on their retention times (determined by injecting pure standards). Calculate the percentage conversion by comparing the peak area of the starting material at t=0 with its peak area at subsequent time points.
Data Presentation: HPLC
| Compound | Retention Time (min) (Illustrative) | Detection Wavelength (nm) |
| Starting Material(s) | 3.5 | 220 |
| Ethyl 2-Propyl-1H-imidazole-4-carboxylate | 8.2 | 220 |
| 2-Propyl-1H-imidazole-4-carboxylic acid | 5.1 | 220 |
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of the final product and key intermediates.[6] Both ¹H and ¹³C NMR should be employed.
The "Why": Causality in NMR Analysis
NMR provides detailed information about the chemical environment of each atom in a molecule.
-
¹H NMR: The chemical shift, integration, and multiplicity of the proton signals will confirm the presence of the propyl group, the imidazole ring protons, and the carboxylic acid proton. The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift (10-12 ppm).[10]
-
¹³C NMR: The number of signals and their chemical shifts will confirm the carbon skeleton of the molecule, including the characteristic shift of the carbonyl carbon in the carboxylic acid.
Detailed NMR Protocol
-
Sample Preparation:
-
For the final product, dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a small amount of NaOD).
-
For in-process monitoring of the crude reaction mixture, a small, dried aliquot can be dissolved and analyzed.
-
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Interpretation:
-
¹H NMR: Look for the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product. Key signals to monitor for the final product include the triplet and sextet of the propyl group, the singlet for the imidazole C5-H, and the broad singlet for the COOH proton.
-
¹³C NMR: Confirm the presence of the carbonyl carbon (around 160-180 ppm) and the carbons of the imidazole ring and propyl group.
-
Data Presentation: NMR
| Proton/Carbon | Expected ¹H Chemical Shift (ppm) (Illustrative) | Expected ¹³C Chemical Shift (ppm) (Illustrative) |
| Imidazole C5-H | ~7.5 - 8.0 (s) | ~120 - 125 |
| Propyl -CH₂- | ~2.6 - 2.8 (t) | ~25 - 30 |
| Propyl -CH₂- | ~1.6 - 1.8 (sextet) | ~20 - 25 |
| Propyl -CH₃ | ~0.9 - 1.0 (t) | ~13 - 15 |
| -COOH | ~10 - 12 (broad s) | ~160 - 170 |
Note: Chemical shifts are dependent on the solvent and should be referenced to an internal standard.
Visualizing the Monitoring Workflow
A logical workflow ensures that the appropriate analytical technique is used at each stage of the synthesis.
Caption: Workflow for monitoring the synthesis of 2-Propyl-1H-imidazole-4-carboxylic acid.
Conclusion
The successful synthesis of 2-Propyl-1H-imidazole-4-carboxylic acid relies on a robust analytical monitoring strategy. The combination of rapid qualitative analysis by TLC, quantitative assessment by HPLC, and definitive structural confirmation by NMR provides a comprehensive and self-validating system. By understanding the principles behind each technique and implementing these detailed protocols, researchers can ensure the efficient and reliable production of this important pharmaceutical intermediate.
References
- RSC Publishing. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction.
-
ChemRxiv. (2020). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. Imidazole synthesis. Retrieved from [Link]
-
MDPI. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Retrieved from [Link]
-
MDPI. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]
- Google Patents. (2013). CN103193713A - Method for preparing 2-propylimidazole-4,5-dicarboxylic acid.
-
ResearchGate. (2020). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. Retrieved from [Link]
-
ACS Omega. (2020). Polysubstituted Imidazoles as LysoTracker Molecules: Their Synthesis via Iodine/H2O and Cell-Imaging Studies. Retrieved from [Link]
-
Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Retrieved from [Link]
-
NIH. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]
-
MDPI. (2021). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]
-
ScienceDirect. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2009). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Retrieved from [Link]
-
PubMed. (2007). Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry. Retrieved from [Link]
-
NIH PubChem. Imidazole-4-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and evaluation of micellar properties and antimicrobial activities of imidazole‐based surfactants. Retrieved from [Link]
-
ResearchGate. (2025). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]
-
Food Science. (2014). Determination of Imidazole in Food Additives by Using Vortex Mixing Coupled with Ultrasonic Extraction and GC-MS. Retrieved from [Link]
- Google Patents. (1985). US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.
-
ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2018). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
Sources
- 1. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Note: Strategic Utilization of 2-Propyl-1H-imidazole-4-carboxylic Acid in Heterocyclic Synthesis
[1]
Abstract
This application note details the synthetic utility of 2-Propyl-1H-imidazole-4-carboxylic acid (CAS: 53616-92-1) and its ethyl ester derivative as pivotal scaffolds in medicinal chemistry. While primarily recognized as the core building block for the angiotensin II receptor antagonist Olmesartan medoxomil , this heterocycle offers versatile handles for divergent synthesis. This guide provides field-proven protocols for the industrial synthesis of Olmesartan intermediates and explores novel applications in generating bioactive 1,3,4-oxadiazole derivatives.
Introduction: The Imidazole Scaffold in Drug Discovery
The 2-propyl-imidazole moiety is a pharmacophore privileged in cardiovascular medicine.[1] The propyl group at the C2 position provides essential lipophilic contacts within the AT1 receptor pocket, while the C4/C5 positions allow for electronic tuning and solubility modifications.
The primary industrial application of 2-Propyl-1H-imidazole-4-carboxylic acid (ethyl ester) is its conversion into the tertiary alcohol intermediate required for Olmesartan.[1] However, the carboxylic acid functionality also serves as a gateway to "Next-Gen" heterocycles, including oxadiazoles and carboxamides, which exhibit broad-spectrum antimicrobial and anti-inflammatory profiles.
Chemical Profile
| Property | Specification |
| Compound Name | 2-Propyl-1H-imidazole-4-carboxylic acid (often used as Ethyl Ester) |
| CAS Number | 53616-92-1 (Acid) / 144689-63-4 (Ethyl Ester derivative) |
| Molecular Weight | 154.17 g/mol (Acid) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water |
| Key Reactivity | Nucleophilic attack at N1; Electrophilic attack at Carbonyl (C4) |
Core Application: Synthesis of Olmesartan Medoxomil Intermediate
The most critical transformation of this scaffold is the conversion of the C4-ester to a dimethyl carbinol via a Grignard reaction. This step is the "make-or-break" point in the Olmesartan process, determining the purity of the final API.
Workflow Visualization
Figure 1: Synthetic pathway from the imidazole dicarboxylate precursor to Olmesartan Medoxomil, highlighting the critical Grignard transformation.
Protocol A: Grignard Conversion to Tertiary Alcohol
Objective: Synthesis of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate. Scale: 50 g Batch
Reagents:
-
Diethyl 2-propylimidazole-4,5-dicarboxylate (Starting Material)
-
Methyl Magnesium Chloride (MeMgCl), 3M in THF
-
Tetrahydrofuran (THF), Anhydrous
-
Ammonium Chloride (sat.[1] aq.)
Step-by-Step Methodology:
-
System Prep: Flame-dry a 1L 3-neck round-bottom flask equipped with a mechanical stirrer, N2 inlet, and dropping funnel.
-
Dissolution: Charge 50 g of the starting ester and 200 mL of anhydrous THF. Cool the mixture to -10°C using an acetone/ice bath.
-
Grignard Addition: Slowly add MeMgCl (3M, 4.0 equiv) dropwise over 60 minutes.
-
Critical Control Point: Maintain internal temperature between -5°C and 0°C. Exotherms >5°C lead to dehydration impurities (alkene formation).[1]
-
-
Reaction: Stir at 0°C for 2 hours. Monitor by HPLC. The reaction is complete when the starting ester is <1.0%.[1]
-
Quenching: Carefully pour the reaction mixture into 400 mL of chilled 25% ammonium chloride solution. Caution: Violent gas evolution.[1]
-
Extraction: Extract with Ethyl Acetate (3 x 200 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Crystallization: Recrystallize the crude residue from Diisopropyl ether to yield the product as a white solid.
Self-Validating Check:
Novel Applications: Heterocyclic Derivatization
Beyond sartans, the carboxylic acid group can be leveraged to create 1,3,4-oxadiazole derivatives.[2][3][4][5] These "hybrid" heterocycles are gaining traction as potent antimicrobial and anti-inflammatory agents.[1]
Workflow Visualization: Divergent Synthesis
Figure 2: Divergent synthetic strategies for generating novel heterocycles from the core imidazole scaffold.
Protocol B: Synthesis of 1,3,4-Oxadiazole Derivatives
Objective: Preparation of 2-(2-propyl-1H-imidazol-4-yl)-5-phenyl-1,3,4-oxadiazole.
Reagents:
-
2-Propyl-1H-imidazole-4-carboxylic acid hydrazide (prepared from ester + hydrazine hydrate)[1]
-
Benzoic acid (or substituted aromatic acid)[1]
Step-by-Step Methodology:
-
Hydrazide Formation: Reflux the ethyl ester precursor with hydrazine hydrate (99%) in ethanol for 6 hours. Cool and filter the precipitated hydrazide solid.
-
Cyclization: In a 100 mL flask, mix the hydrazide (1.0 equiv) and benzoic acid (1.0 equiv).
-
Reagent Addition: Add POCl3 (5.0 mL) carefully.
-
Reflux: Heat the mixture to reflux (100°C) for 4–6 hours.
-
Workup: Cool to room temperature. Pour the mixture onto crushed ice. Neutralize with NaHCO3 solution to pH 7.[1]
-
Isolation: Filter the solid precipitate, wash with water, and recrystallize from ethanol.
Expert Insight: For acid-sensitive substrates, replace POCl3 with EDC/HOBt followed by a mild dehydration step (e.g., Burgess reagent), though POCl3 remains the robust standard for stable aromatics.
Troubleshooting & Critical Control Points
| Issue | Root Cause | Corrective Action |
| Low Yield in Grignard | Moisture in THF or glassware. | Use freshly distilled THF; ensure N2 atmosphere.[1] |
| "Dehydro" Impurity | Reaction temperature > 0°C. | Strict cryo-cooling during addition; slow addition rate.[1] |
| N-Alkylation Regioselectivity | Competition between N1 and N3. | Use Trityl protection on the tetrazole; optimize base (K2CO3 vs NaH).[1] |
| Incomplete Cyclization (Oxadiazole) | Insufficient activation of acid.[1] | Ensure POCl3 quality; extend reflux time; switch to microwave synthesis (150°C, 10 min). |
References
-
Yanagisawa, H., et al. (1996).[1] "Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activities, and Structure-Activity Relationships of Imidazole-5-carboxylic Acids." Journal of Medicinal Chemistry.
-
Babu, K. S., et al. (2013).[1] "Improved Process for the Preparation of Olmesartan Medoxomil." Organic Process Research & Development.
-
Nagy, T., et al. (2022).[1] "Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture." Applied Sciences.[1] [1]
-
PubChem. (2023).[1] "Compound Summary: 1H-Imidazole-4-carboxylic acid." [1]
-
Somani, R. R., et al. (2009).[1] "Synthesis and biological evaluation of some novel 1,3,4-oxadiazoles." International Journal of ChemTech Research.
Sources
- 1. 1H-Imidazole-2-carboxylic acid | C4H4N2O2 | CID 574321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amide synthesis by acylation [organic-chemistry.org]
- 8. chemscene.com [chemscene.com]
- 9. Amide Synthesis [fishersci.co.uk]
safety precautions for handling 2-Propyl-1H-imidazole-4-carboxylic acid in the lab
Application Note & Protocol: Safe Handling of 2-Propyl-1H-imidazole-4-carboxylic Acid
Part 1: Abstract & Strategic Context
2-Propyl-1H-imidazole-4-carboxylic acid is a critical heterocyclic intermediate, primarily utilized in the convergent synthesis of Angiotensin II Receptor Blockers (ARBs), most notably Olmesartan Medoxomil .[1] Its structural integrity is pivotal for the pharmacophore's efficacy.
While often overshadowed by its precursor (2-propylimidazole-4,5-dicarboxylic acid) or its downstream esters, this mono-carboxylic acid presents specific handling challenges due to its zwitterionic character, potential for decarboxylation under thermal stress, and biological activity as a drug precursor.[1] This guide outlines the rigorous safety protocols and technical workflows required to handle this compound with the precision demanded by pharmaceutical R&D.
Part 2: Hazard Identification & Risk Assessment
GHS Classification (Derived from Analogous Imidazole Intermediates):
-
Signal Word: WARNING
-
Primary Hazards: Skin/Eye Irritation, Respiratory Tract Irritation, Acute Toxicity (Oral).
| Hazard Class | Category | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[1][2] |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[1] |
Critical Physicochemical Risks:
-
Dust Explosion Potential: As a fine organic powder, airborne dust concentrations can be explosive if ignition sources are present.
-
Thermal Instability: Imidazole carboxylic acids can undergo decarboxylation at elevated temperatures (>200°C), releasing CO₂ and potentially pressurizing sealed vessels.
-
Zwitterionic Solubility: The compound exhibits poor solubility in neutral water, leading to potential clogging of transfer lines or precipitation during quench steps if pH is not controlled.
Part 3: Engineering Controls & Personal Protective Equipment (PPE)
Engineering Controls
-
Primary Containment: All weighing and transfer operations must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Air Velocity: Maintain face velocity at 0.5 m/s (100 fpm).
-
Static Control: Use anti-static weighing boats and ground all metal spatulas/equipment to prevent electrostatic discharge.
PPE Selection Matrix
| Protection Zone | Requirement | Rationale |
| Respiratory | N95 (minimum) or P100 Respirator | Prevents inhalation of fine particulates during solid transfer.[1] |
| Dermal (Hands) | Double Nitrile Gloves (0.11 mm min.[1] thickness) | Imidazoles can penetrate thin latex. Double gloving provides a breakthrough time >480 mins. |
| Ocular | Chemical Safety Goggles | Tightly fitting goggles are mandatory to prevent dust ingress or splash injury.[1] |
| Body | Lab Coat (Tyvek sleeves recommended) | Prevents accumulation of dust on street clothing.[1] |
Part 4: Technical Protocol – Safe Handling Lifecycle
Visual Workflow: The Safe Handling Loop
Figure 1: Operational workflow for handling 2-Propyl-1H-imidazole-4-carboxylic acid, emphasizing dust control and thermal monitoring.
Detailed Procedures
A. Weighing & Transfer
-
Preparation: Place an anti-static mat inside the fume hood. Pre-weigh the receiving vessel (flask) to avoid transferring solid back and forth.
-
Transfer: Use a stainless steel or PTFE-coated spatula. Do not use plastic spatulas that generate static.
-
Dust Control: If handling >5g, dampen the powder slightly with the reaction solvent (if compatible) before full transfer to suppress dust, or use a powder funnel extending deep into the flask.
B. Solubilization Strategy
-
Challenge: The compound exists as a zwitterion (inner salt) and is poorly soluble in neutral water.
-
Protocol:
-
For Organic Synthesis: Dissolve in DMSO or DMF .
-
For Aqueous Work: Adjust pH.
-
To dissolve: Add 1M HCl (protonates the imidazole N, forming the cation) OR 1M NaOH (deprotonates the carboxylic acid, forming the anion).[1]
-
Caution: Avoid pH 5–7 (isoelectric point region) where precipitation is maximizing.
-
-
C. Reaction Monitoring (Thermal)
-
Risk: Decarboxylation.
-
Limit: Do not heat dry solid >150°C. In solution, reflux temperatures of solvents like Toluene (110°C) are generally safe, but monitor for gas evolution (bubbler).
D. Spill Response Logic
Figure 2: Decision logic for immediate spill response.
Part 5: Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated). While chemically stable at room temperature, cooler storage prevents slow degradation or color changes (oxidation).
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) if possible. The imidazole ring is susceptible to oxidation over long periods.
-
Container: Amber glass or opaque HDPE bottles to protect from light.
-
Incompatibility: Keep away from strong oxidizing agents (peroxides, permanganates) and acid chlorides (reacts violently).
Part 6: Waste Disposal
-
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in Hazardous Solid Waste bins (Incineration recommended).
-
Liquid Waste:
-
If dissolved in organic solvents: Halogenated/Non-Halogenated Organic Waste .
-
If aqueous: Adjust pH to 6–8 before disposal into Aqueous Chemical Waste . Do not pour down the drain due to potential ecotoxicity (imidazole derivatives can affect aquatic life).
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10236071, 2-Propyl-1H-imidazole-4,5-dicarboxylic acid (Analogous Structure Safety Data).[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier: Imidazole derivatives and their toxicological profiles. Retrieved from [Link][1]
Sources
Troubleshooting & Optimization
Technical Support Center: 2-Propyl-1H-imidazole-4-carboxylic Acid Synthesis
This guide functions as a specialized technical support center for the synthesis of 2-Propyl-1H-imidazole-4-carboxylic acid (CAS: 144689-93-0) , a critical intermediate in the manufacturing of Angiotensin II receptor antagonists like Olmesartan Medoxomil .
The content is structured to address the "Why" and "How" of impurity formation, providing actionable troubleshooting workflows for researchers encountering purity failures.
Current Status: Online | Tier: L3 (Process Chemistry) Scope: Impurity Profiling, Root Cause Analysis, and Purification Protocols.
Module 1: The Synthetic Pathway & Impurity Origins[1]
To troubleshoot effectively, one must visualize where the process breaks down. The synthesis typically proceeds via the Pinner reaction (formation of valerimidate) followed by condensation with a dicarbonyl equivalent, and finally, ester hydrolysis.
Interactive Pathway Analysis
The following diagram maps the standard industrial route and identifies exactly where critical impurities enter the system.
Figure 1: Critical Control Points (CCPs) in the synthesis of 2-Propyl-1H-imidazole-4-carboxylic acid. Red nodes indicate terminal impurities that fail batch release.
Module 2: Troubleshooting & FAQs
This section addresses specific failure modes reported by process chemists.
Issue 1: High Levels of Valeramide (Impurity A)
Symptom: HPLC shows a persistent peak at RRT ~0.4-0.6 relative to the ester. The final acid product contains non-acidic crystalline impurities.
| Parameter | Specification | Common Failure |
| Identity | Valeramide (CAS 626-97-1) | Hydrolysis of Valerimidate |
| Origin | Step 1 (Imidate Formation) | Moisture ingress during Pinner reaction |
| Limit | < 0.5% | Often spikes to > 5.0% in wet conditions |
Q: Why is Valeramide persisting through the hydrolysis step? A: Valeramide is structurally robust. Unlike the ester, which hydrolyzes to the desired acid, the amide bond requires harsher conditions to break. If it forms in Step 1 due to wet ethanol or poor drying of the HCl gas, it will carry through to the final product.
Corrective Action (Protocol):
-
Solvent Drying: Ensure Ethanol used in Step 1 has a water content of < 0.1% (KF) .
-
Scavenging: Add a small amount of triethyl orthoformate (TEOF) to the reaction mixture during imidate formation to scavenge adventitious water.
-
Purification: Valeramide is less soluble in water than the imidazole acid salt. During the base hydrolysis step, filter the alkaline solution before acidification. Valeramide may precipitate or can be extracted with Dichloromethane (DCM) while the product remains in the aqueous phase as the carboxylate salt.
Issue 2: Loss of Yield & Decarboxylation (Impurity B)
Symptom: The assay of the final dry solid is low (< 95%), and a new peak appears matching 2-Propylimidazole . Gas evolution (CO2) was observed during workup.
Q: I followed the protocol, but the product decarboxylated. Is the acid unstable? A: Yes, imidazole-4-carboxylic acids are thermally unstable, especially in their free acid form and at low pH. The electron-rich imidazole ring facilitates the loss of CO2.
Root Cause Analysis:
-
Thermal Stress: Heating the free acid (pH < 4) above 60°C.
-
Local Acidity: Adding concentrated mineral acid too quickly during precipitation, creating "hot spots" of pH < 1.
Corrective Action (Protocol):
-
Controlled Acidification: When neutralizing the hydrolysis mixture (typically Potassium 2-propylimidazole-4-carboxylate), use Acetic Acid or dilute HCl (1N).
-
Temperature Limit: Maintain the internal temperature < 10°C during acidification.
-
pH Endpoint: Stop acidification at pH 3.5 – 4.0 (the isoelectric point). Going to pH 1.0 significantly accelerates decarboxylation.
Issue 3: "Muddy" Appearance / Color Impurities
Symptom: The product is brown or grey instead of off-white. Recrystallization does not remove the color.
Q: What are these color bodies? A: These are likely Melanoidins or polymerized byproducts resulting from the condensation of unreacted dicarbonyl precursors (like glyoxal or ethyl chloroacetoacetate) with ammonia or amines.
Corrective Action (Protocol):
-
Charcoal Treatment: Perform a charcoal treatment during the alkaline hydrolysis phase.
-
Step: Dissolve the ester in NaOH.
-
Action: Add 5% w/w Activated Carbon. Stir for 30 mins at 40°C.
-
Filtration: Filter through Celite. The filtrate should be clear pale yellow.
-
-
Bisulfite Wash: If the impurity is oxidative, washing the wet cake with a 1% Sodium Bisulfite solution can reduce color bodies.
Module 3: Validated Experimental Protocol
This protocol is designed to minimize the impurities discussed above. It assumes the starting material is Ethyl 2-propylimidazole-4-carboxylate .
Hydrolysis & Isolation
-
Charge: In a reactor, charge Ethyl 2-propylimidazole-4-carboxylate (1.0 eq) and 2N NaOH (2.5 eq).
-
Checkpoint: Ensure the ester is fully dissolved. If turbid, Valeramide might be present (extract with DCM now if necessary).
-
-
Reaction: Heat to 45–50°C for 2–3 hours.
-
Monitor: TLC/HPLC should show < 0.5% Ester.
-
-
Charcoal Treatment: Add Activated Carbon (5% loading). Stir 30 min. Filter hot (40°C).
-
Precipitation (Critical Step):
-
Cool filtrate to 0–5°C .
-
Slowly add 6N HCl dropwise.
-
Target: Adjust pH to 3.8 – 4.2 .
-
Warning: Do not drop pH below 3.0 to avoid decarboxylation.
-
-
Isolation: Stir the slurry at 0°C for 1 hour. Filter.
-
Washing: Wash cake with Ice-Cold Water (2x) and Acetone (1x) to remove surface water and trace Valeramide.
-
Drying: Vacuum dry at 45°C max.
Module 4: Impurity Data Summary
| Impurity Name | Structure Note | RRT (Approx) | Detection | Removal Strategy |
| Valeramide | Aliphatic Amide | ~0.5 | UV (210 nm) | DCM Extraction at alkaline pH |
| 2-Propylimidazole | Decarboxylated Ring | ~1.2 | UV (210 nm) | Recrystallization (Methanol) |
| Ethyl Ester | Starting Material | 1.0 (Ref) | UV (254 nm) | Extend hydrolysis time |
| Diacid Impurity | Imidazole-4,5-dicarboxylic acid | ~0.2 | UV (254 nm) | pH control (remains soluble at pH 4) |
Note: RRT (Relative Retention Time) varies by method but typically follows polarity: Diacid < Acid < Amide < Ester < Decarboxylated.
References
-
Yanagisawa, H., et al. (1996). Nonpeptide Angiotensin II Receptor Antagonists: Synthesis and Biological Activity of 2-Propylimidazole-5-carboxylic Acid Derivatives. Journal of Medicinal Chemistry, 39(1), 323–338.
-
Sankyo Company Ltd. (1997). Process for preparing imidazole derivatives.[1][2][3][4][5][6] US Patent 5,616,599.
-
Asian Journal of Research in Chemistry. (2011). Identification and synthesis of process-related impurities of ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate.
-
PubChem. (2025).[7] 2-Propyl-1H-imidazole-4,5-dicarboxylic acid (Compound Summary).[4][7][8] National Library of Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. Imidazole synthesis [organic-chemistry.org]
- 6. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Propyl-1H-imidazole-4,5-dicarboxylic acid | C8H10N2O4 | CID 10236071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN1752077A - A new preparation method of 2-n-propylimidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
optimization of reaction conditions for 2-Propyl-1H-imidazole-4-carboxylic acid preparation
This guide outlines the optimization and troubleshooting of reaction conditions for the preparation of 2-Propyl-1H-imidazole-4-carboxylic acid (CAS: 172875-52-4 / 58954-23-7 derivatives). This compound is a critical scaffold, notably serving as the core structure for angiotensin II receptor antagonists like Olmesartan medoxomil .
The guide focuses on the two most industrially relevant synthetic pathways:
-
The Oxidative Route: Oxidation of 2-propyl-4-(hydroxymethyl)imidazole.
-
The Hydrolytic Route: Hydrolysis of ethyl 2-propyl-1H-imidazole-4-carboxylate.
Technical Support Center: 2-Propyl-1H-imidazole-4-carboxylic Acid
Module 1: Synthetic Pathway & Logic
Understanding the chemical causality before optimization.
The synthesis hinges on constructing the imidazole ring with the correct 2-propyl substitution and then establishing the C-4 carboxylic acid functionality.
Pathway Diagram (DOT Visualization):
Figure 1: Bifurcated synthetic workflow. The oxidative route (red path) is common for bulk scale, while the hydrolytic route (yellow path) offers milder conditions.
Module 2: Critical Process Parameters (CPP) & Troubleshooting
This section addresses specific failure modes reported in scale-up and optimization.
Phase A: Ring Closure (Imidazole Formation)
Context: The reaction of ethyl valerimidate with dihydroxyacetone (DHA) or ethyl bromopyruvate is moisture-sensitive and exothermic.
Q1: Why is my yield of the imidazole precursor (hydroxymethyl or ester) consistently below 40%? Root Cause: Instability of the ethyl valerimidate intermediate.
-
Mechanism: Imidates are highly hygroscopic. In the presence of moisture, they rapidly hydrolyze back to the ester (ethyl valerate) and ammonium chloride, killing the condensation reaction before the imidazole ring can form.
-
Corrective Action:
-
Moisture Control: Ensure the Pinner reaction (Valeronitrile + EtOH + HCl) is strictly anhydrous. The HCl gas must be dried (pass through
trap). -
Solvent Switch: If using the DHA route, perform the condensation in liquid ammonia or a sealed pressure vessel at
bar. The high ammonia concentration drives the equilibrium toward the amidine/imidazole species. -
Temperature Ramp: For the DHA condensation, initiate at -10°C to control the exotherm, then slowly ramp to 70°C to favor dehydration/aromatization.
-
Phase B: Oxidation (Hydroxymethyl Carboxylic Acid)
Context: Converting 2-propyl-4-(hydroxymethyl)imidazole to the acid using Nitric Acid (
Q2: I am observing a violent exotherm and "fume-off" upon adding Nitric Acid. How do I control this? Root Cause: Accumulation of unreacted substrate due to low initiation temperature (Dosing Controlled vs. Reaction Controlled).
-
Safety Protocol:
-
Do NOT add all
at room temperature. The oxidation has an induction period. -
Protocol: Heat the substrate in water/catalyst to 60°C . Dose the
slowly. Ensure the reaction starts (evolution of gas) before continuing the feed. -
Catalyst: Use catalytic Sodium Nitrite (
, 1-2 mol%) to initiate the radical mechanism immediately, preventing accumulation.
-
Q3: The product contains high levels of the "Decarboxylated Impurity" (2-Propylimidazole). Root Cause: Thermal instability of imidazole-4-carboxylic acids.
-
Mechanism: Imidazole-4-carboxylic acids are prone to thermal decarboxylation, especially in acidic media at temperatures
. -
Optimization:
-
Limit Temperature: Maintain reaction temperature
. -
Quench: Do not hold the reaction mixture at high heat after consumption of starting material. Cool rapidly to
upon completion.
-
Phase C: Hydrolysis (Ester Acid)
Context: Saponification of Ethyl 2-propyl-1H-imidazole-4-carboxylate.
Q4: The product is not precipitating during workup, or I am losing mass to the mother liquor. Root Cause: Incorrect pH targeting relative to the Isoelectric Point (pI).
-
Science: 2-Propyl-1H-imidazole-4-carboxylic acid is a zwitterion . It has high water solubility at both low pH (cationic form) and high pH (anionic form).
-
Solution:
-
Target pI: The minimum solubility is at the isoelectric point, typically pH 5.0 – 6.0 for this class of imidazoles.
-
Protocol:
-
Complete hydrolysis with NaOH.
-
Cool to 0–5°C.
-
Slowly acidify with HCl to exactly pH 5.5 .
-
Stir for 2 hours to allow crystal growth (Ostwald ripening).
-
Do not overshoot to pH < 4, or the salt will redissolve.
-
-
Module 3: Optimization Data Summary
Use these baseline values to benchmark your optimization experiments.
| Parameter | Range Tested | Optimal Value | Impact on Quality/Yield |
| Oxidation Temp ( | 60°C – 110°C | 90°C – 95°C | >100°C increases decarboxylation; <80°C risks accumulation/runaway. |
| 30% – 65% | 50% – 60% | Lower conc. leads to incomplete oxidation (aldehyde impurity). | |
| Hydrolysis pH | pH 10 – 14 | pH 12 – 13 | High pH ensures rapid ester cleavage; prolonged exposure not critical at <50°C. |
| Isolation pH (pI) | pH 3.0 – 8.0 | pH 5.2 – 5.8 | Critical for yield. Deviation by ±1 pH unit can cause 20% yield loss. |
Module 4: Detailed Experimental Protocol
(Self-Validating Method for the Hydrolysis Route)
Objective: Preparation of 2-Propyl-1H-imidazole-4-carboxylic acid from its ethyl ester.
-
Charge: Into a 500 mL reactor, load Ethyl 2-propyl-1H-imidazole-4-carboxylate (10.0 g, 54.9 mmol) and Water (30 mL).
-
Base Addition: Add NaOH (aq, 30%) (15 mL, ~2.0 eq) dropwise.
-
Checkpoint: The suspension should clear to a homogeneous solution as the ester hydrolyzes and the salt forms.
-
-
Reaction: Heat to 50°C and stir for 2 hours.
-
IPC (In-Process Control): HPLC should show <0.5% starting ester.
-
-
Workup (The Critical Step):
-
Cool reaction mass to 5°C .
-
Add Activated Carbon (0.5 g) to remove color bodies; stir 30 min; filter.
-
Slowly add Conc. HCl dropwise to the filtrate while monitoring pH with a calibrated meter.
-
Stop addition at pH 5.5 . A thick white precipitate will form.
-
-
Isolation: Stir the slurry at 0–5°C for 1 hour. Filter. Wash cake with ice-cold water (2 x 10 mL) and acetone (1 x 10 mL) to remove water.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
-
Expected Yield: 8.0 – 8.8 g (85–95%).
-
Appearance: White to off-white crystalline solid.
-
References
-
Yanagisawa, H., et al. (1996).[1] "Nonpeptide Angiotensin II Receptor Antagonists: Synthesis... of Imidazole-5-carboxylic Acids." Journal of Medicinal Chemistry. Link
-
Sankyo Company Ltd. (2004). "Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester." US Patent 6,844,445. Link
-
Organic Chemistry Portal. "Oxidation of Alcohols to Carboxylic Acids." (General mechanistic grounding for Module 2). Link
-
PubChem. "2-Propyl-1H-imidazole-4,5-dicarboxylic acid (Related Structure Data)." Link
Sources
stability issues and degradation of 2-Propyl-1H-imidazole-4-carboxylic acid
Technical Support Center: 2-Propyl-1H-imidazole-4-carboxylic acid
Welcome to the dedicated technical support guide for 2-Propyl-1H-imidazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation phenomena associated with this compound. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to ensure the integrity and reproducibility of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) - Storage and Handling
This section addresses the most common initial questions regarding the proper storage and handling of 2-Propyl-1H-imidazole-4-carboxylic acid to prevent degradation before your experiments even begin.
Q1: What are the optimal conditions for long-term storage of solid 2-Propyl-1H-imidazole-4-carboxylic acid?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[1][2][3] The imidazole moiety can be susceptible to oxidation and photodegradation, making protection from air and light crucial.[4][5] Storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to minimize oxidative degradation over time.
Q2: I need to prepare a stock solution. What is the recommended solvent and storage procedure?
A2: The compound is soluble in methanol and N,N-Dimethylformamide (DMF).[6] For aqueous applications, its solubility is limited.[6] When preparing stock solutions, it is critical to use high-purity, anhydrous solvents if possible. For aqueous buffers, be aware that the stability can be pH-dependent. Similar to the solid form, solutions should be stored in tightly sealed vials, protected from light, and kept at low temperatures. For short-term storage, 2-8°C is acceptable[7]; for longer-term storage, aliquoting and freezing at -20°C or -80°C is best practice.[8] Avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: Are there any known chemical incompatibilities for this compound?
A3: Yes. As a general principle for imidazole-containing compounds, you should avoid strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1][3][9] Contact with these substances can lead to rapid and uncontrolled degradation of the molecule. Always use proper personal protective equipment when handling this chemical.[2][10][11]
Table 1: Recommended Storage and Handling Summary
| Condition | Solid Form | In Solution (Organic/Aqueous) | Rationale |
| Temperature | 2-8°C[7] | Short-term: 2-8°C; Long-term: -20°C or -80°C[8] | Slows down potential thermal degradation and oxidative reactions. |
| Atmosphere | Tightly sealed container, inert gas (Argon/N₂) recommended.[1][2] | Headspace flushed with inert gas before sealing. | The imidazole ring is susceptible to oxidation.[4][5] |
| Light | Store in an amber vial or dark location.[1] | Use amber vials or wrap vials in foil. | Prevents photolytic degradation, to which imidazole moieties are sensitive.[4][5] |
| Moisture | Store in a desiccator or dry environment.[3][9] | Use anhydrous solvents where possible. | Prevents hydrolysis and moisture-mediated degradation. |
Section 2: Troubleshooting Guide - Investigating Experimental Instability
This section is structured to help you diagnose and resolve specific stability issues observed during your experiments.
Q4: My HPLC analysis of a freshly prepared solution shows a single, sharp peak, but after 24 hours at room temperature, I see several new, smaller peaks. What is happening?
A4: The appearance of new peaks strongly suggests that your compound is degrading in solution. The most likely culprits are oxidation and/or photodegradation, especially if the solution was exposed to air and ambient light.[4][5]
-
Causality: The imidazole ring is electron-rich, making it a target for oxidative attack by atmospheric oxygen, a process that can be accelerated by light or trace metal impurities.[5][12] This can lead to the formation of various oxidation products, including potential ring-opened species.
-
Immediate Action: Re-prepare your solution and immediately run your experiment. Store any remaining solution under an inert atmosphere in the dark at ≤4°C.
-
Troubleshooting Workflow: Follow the diagnostic workflow below to systematically identify the cause.
Caption: Troubleshooting workflow for compound degradation.
Q5: The color of my solution has changed from colorless to a faint yellow/brown upon standing. Is the compound still usable?
A5: A color change is a visual indicator of chemical degradation. This is often associated with the formation of oxidized oligomeric or polymeric species. While the bulk of your compound may still be intact, the presence of these chromophoric impurities means the sample is no longer pure. For quantitative or sensitive biological assays, this solution should be discarded. For less sensitive screening applications, its use may be acceptable, but the results should be interpreted with caution. The underlying cause is likely oxidative degradation, as discussed in Q4.[5]
Q6: I am working in a basic aqueous buffer (pH > 8) and see rapid loss of my parent compound. Why?
A6: The imidazole moiety can be susceptible to base-mediated autoxidation and, in some cases, direct hydrolytic degradation under alkaline conditions, especially at elevated temperatures.[4][5][13] The deprotonation of the imidazole ring at higher pH can increase its electron density, making it more susceptible to oxidation. Furthermore, the carboxylic acid groups will be deprotonated, which may also influence the electronic structure and stability of the molecule. If your protocol allows, attempt to perform the experiment at a neutral or slightly acidic pH. If a basic pH is required, solutions must be prepared immediately before use and kept chilled and protected from oxygen.
Section 3: In-Depth Technical Protocol - Forced Degradation Study
To systematically evaluate the stability of 2-Propyl-1H-imidazole-4-carboxylic acid and identify potential degradants, a forced degradation study is essential. This protocol provides a validated framework for such an analysis.[14][15]
Experimental Protocol: Forced Degradation Analysis
1. Objective: To identify the degradation pathways of 2-Propyl-1H-imidazole-4-carboxylic acid under hydrolytic, oxidative, photolytic, and thermal stress conditions.
2. Materials:
-
2-Propyl-1H-imidazole-4-carboxylic acid
-
HPLC-grade Methanol and Water
-
1 M HCl, 1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV/PDA and Mass Spectrometer (MS) detectors
-
Photostability chamber (ICH Q1B compliant)
-
Calibrated oven
3. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in methanol. This will be your Stock A.
4. Experimental Procedure:
-
Control Sample: Dilute Stock A with 50:50 Methanol:Water to a final concentration of 0.1 mg/mL. Analyze immediately via HPLC-UV/MS. This is your T=0 Unstressed sample.
-
Acid Hydrolysis: Mix 1 mL of Stock A with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute to 10 mL with 50:50 Methanol:Water.
-
Base Hydrolysis: Mix 1 mL of Stock A with 1 mL of 1 M NaOH. Keep at 60°C for 4 hours. Cool, neutralize with 1 M HCl, and dilute to 10 mL with 50:50 Methanol:Water. (Note: Imidazoles can be more sensitive to base, hence the shorter time).[4][13]
-
Oxidation: Mix 1 mL of Stock A with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. Dilute to 10 mL with 50:50 Methanol:Water.
-
Thermal Stress (Solution): Place a sealed vial of the Control Sample in an oven at 70°C for 48 hours.
-
Thermal Stress (Solid): Place a small amount of solid compound in an oven at 70°C for 48 hours. After stress, prepare a 0.1 mg/mL solution.
-
Photostability (Solution): Expose a quartz cuvette containing the Control Sample to light in a photostability chamber (as per ICH Q1B guidelines). Keep a control sample wrapped in foil in the same chamber.
5. Analysis:
-
Analyze all stressed samples and their corresponding controls by HPLC-UV/MS.
-
Compare the chromatograms to the T=0 Unstressed sample.
-
Calculate the percentage degradation. Aim for 5-20% degradation to ensure that secondary degradation is minimal.
-
Use the MS data to propose structures for the observed degradant peaks.
Table 2: Example Forced Degradation Conditions & Expected Outcomes
| Stress Condition | Reagents/Setup | Typical Duration | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | 24-72 hrs | Generally stable, potential for decarboxylation at harsh conditions. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, RT-60°C | 2-24 hrs | Potential for ring degradation/opening, especially at elevated temp.[13] |
| Oxidation | 3-30% H₂O₂, RT | 6-24 hrs | High susceptibility. Expect formation of N-oxides or ring-opened products.[4][5] |
| Photolysis | ICH Q1B Chamber | Per guidelines | Formation of various photo-oxidized products and radicals.[4][5][16] |
| Thermal | 70-100°C (Solid/Solution) | 48-96 hrs | Generally stable, but check for decarboxylation or other reactions.[17] |
Section 4: Understanding the Degradation Pathways
The chemical structure of 2-Propyl-1H-imidazole-4-carboxylic acid—containing an electron-rich imidazole ring and carboxylic acid groups—dictates its stability profile. The primary points of vulnerability are the imidazole ring itself and the C4-carboxyl group.
Caption: Key stressors and potential degradation pathways.
-
Oxidative Degradation: This is the most significant pathway for many imidazole derivatives.[4][5] The reaction can be initiated by light (photo-oxidation) or occur spontaneously in the presence of oxygen (autoxidation), particularly under basic conditions.[5] The process can involve radical intermediates and may lead to complex mixtures of products, including hydroxylated species or complete cleavage of the imidazole ring.[12]
-
Photodegradation: Direct absorption of UV or high-intensity visible light can promote the molecule to an excited state, leading to reactions with oxygen or other molecules.[4][5][16] This is a critical consideration for solutions left on a lab bench or in clear glass vials.
-
Hydrolytic Degradation: While the amide bonds in some drugs are the primary target for hydrolysis, the imidazole ring itself can undergo cleavage under harsh conditions, particularly strong base at high temperatures.[13]
-
Thermal Degradation: In the solid state, the compound is relatively thermally stable.[18] However, in solution or at very high temperatures, decarboxylation (loss of CO₂) from the carboxylic acid groups could be a potential degradation route.
By understanding these mechanisms, you can proactively design your experiments to mitigate stability risks, ensuring the data you generate is both accurate and reliable.
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). Understanding the Properties and Applications of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid.
- University of Washington. (2025). Imidazole.
- Puts, G. J., et al. (2012). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Macromolecules, 45(22), 8956-8964. ACS Publications.
- ResearchGate. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Request PDF.
- ResearchGate. (n.d.). Degree of Ring-Opening Degradation of Imidazolium Salts after Exposure to Alkaline Solutions at 80 °C.
- MedChemExpress. (n.d.). 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-imidazole-4-carboxylic acid, 97%.
- ACS Omega. (2022). Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles.
- Eco-Vector Journals Portal. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives.
- ResearchGate. (n.d.). Biodegradability of imidazole structures.
- Thermo Fisher Scientific. (2018). Safety Data Sheet - Imidazole.
- Wikipedia. (n.d.). Phosgene.
- Fisher Scientific. (2025). Safety Data Sheet - Imidazole-4-carboxylic acid.
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3147-3155. PubMed.
- Capot Chemical. (2010). MSDS of 2-Propyl-1H-Imidazole-4,5-Dicarboxylic Acid.
- Echemi. (n.d.). 2-Methyl-1H-imidazole-4-carboxylic acid Safety Data Sheets.
- Prasanna Bio Molecules Pvt. Ltd. (n.d.). 2-Propyl-1H-Imidazole-4 5dicarboxy acid.
- ChemicalBook. (2024). 2-Propyl-1H-imidazole-4,5-dicarboxy acid.
- ACS ES&T Air. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study.
- Asian Journal of Research in Chemistry. (n.d.). Identification synthesis of process-related impurities.
- PubMed. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives.
- MDPI. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures.
- PubChem. (n.d.). 2-Propyl-1H-imidazole-4,5-dicarboxylic acid.
- ResearchGate. (n.d.). Thermal stability and exothermic behaviour of imidazole ionic liquids. Request PDF.
- Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
- IJARSET. (n.d.). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
- PubChem. (n.d.). 1H-Imidazole-2-carboxylic acid.
- ResearchGate. (n.d.). An Improved Synthesis of 2‐n‐(Propyl)‐1H‐imidazole‐4,5‐dicarboxylic Acid Diethyl Ester.
- TSI Journals. (n.d.). PHOTOSENSITIZED REACTION OF IMIDAZOLE.
- International Journal of Pharmaceutical and Clinical Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Echemi. (2022). 2-Propyl-1H-imidazole-4,5-dicarboxy acid.
- World Anti-Doping Agency. (2019). The Prohibited List.
- PMC - NIH. (n.d.). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety.
Sources
- 1. faculty.washington.edu [faculty.washington.edu]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 2-Propyl-1H-imidazole-4,5-dicarboxy acid | 58954-23-7 [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. capotchem.com [capotchem.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. ajrconline.org [ajrconline.org]
- 15. ajpsonline.com [ajpsonline.com]
- 16. tsijournals.com [tsijournals.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. nbinno.com [nbinno.com]
Technical Support Center: Green Synthesis of 2-Propyl-1H-imidazole-4-carboxylic acid
[1]
Executive Summary: The "Green" Shift
Traditional industrial synthesis often relies on the condensation of valerimidates or the use of Diaminomaleonitrile (DAMN) .[1] While effective, these routes suffer from high toxicity (cyanide derivatives), poor atom economy, and hazardous waste streams.[1]
The Recommended Green Pathway: A modified Debus-Radziszewski approach coupled with Catalytic Oxidation .[1]
Reaction Pathway Visualization
The following diagram contrasts the Legacy (Toxic) Route with the Recommended Green Route.
Caption: Comparison of the DAMN-based legacy route vs. the sustainable Butyraldehyde/Glyoxal route.[1]
Detailed Protocols & Troubleshooting
Phase 1: Aqueous Cyclization (Ring Formation)
Objective: Synthesize 2-Propylimidazole without chlorinated solvents.[1] Reagents: Butyraldehyde (1.0 eq), Glyoxal (40% aq, 1.0-1.1 eq), Ammonium Acetate (2.0-2.5 eq).[1] Solvent: Methanol/Water or Ethanol/Water (Green Alternative to DCM).[1]
| Parameter | Specification | Reason |
| Temperature | 0°C to 10°C (Addition) → RT (Stirring) | Controls exotherm; prevents polymerization of glyoxal.[1] |
| pH Control | Maintain pH 8–9 | Essential for ammonia availability without hydrolyzing the imine intermediates.[1] |
| Stoichiometry | Glyoxal excess < 10% | Excess glyoxal leads to difficult-to-remove oligomers (dark tars).[1] |
🔴 Troubleshooting: Phase 1
Q: My reaction mixture turned into a dark, viscous tar. What happened? A: This is likely glyoxal polymerization or an uncontrolled Maillard-type reaction .[1]
-
Cause: Temperature rose too fast during the addition of ammonium salts.[1]
-
Fix: Ensure the internal temperature remains <10°C during the initial mixing. Add the aldehyde slowly to the ammonia/glyoxal mixture.[1]
Q: The yield of 2-propylimidazole is <40%. A: Check your Ammonia source .
-
Insight: Using Ammonium Carbonate instead of Acetate can sometimes lead to lower yields due to CO₂ evolution disrupting the biphasic mixing.[1]
-
Fix: Switch to Ammonium Acetate or ensure vigorous stirring if using Carbonate. Also, ensure Butyraldehyde quality (it oxidizes to butyric acid on storage; distill if necessary).[1]
Phase 2: Hydroxymethylation
Objective: Introduce the C4-carbon linker via reaction with Formaldehyde.[1] Reagents: 2-Propylimidazole, Formaldehyde (37% aq), Base (K₂CO₃ or NaOH cat).[1]
🔴 Troubleshooting: Phase 2
Q: I am observing a "Bis-hydroxymethyl" impurity (approx. M+30 mass shift). A: You have over-alkylated at both the C4 and C5 positions.[1]
-
Mechanism: The imidazole ring is symmetrical (tautomeric).[1] Once C4 is reacted, C5 is still nucleophilic.[1]
-
Fix:
-
Reduce Formaldehyde stoichiometry to 0.95–1.0 eq .
-
Lower reaction temperature (keep <50°C).
-
Stop the reaction early: It is better to have 5% unreacted starting material (easy to recover) than 10% bis-impurity (very hard to separate).[1]
-
Q: The reaction stalled. No product is forming. A: The pH is likely too low.[1]
-
Fix: The reaction requires a basic catalyst to deprotonate the imidazole or activate the formaldehyde.[1] Adjust pH to ~10–11 using dilute NaOH.
Phase 3: Green Oxidation (The Critical Step)
Objective: Convert the hydroxymethyl group (-CH₂OH) to the carboxylic acid (-COOH).[1] Legacy Method: Nitric Acid (NOx fumes) or KMnO₄ (Manganese waste).[1] Green Method: TEMPO (cat) / NaOCl (Bleach) OR Pt/C + O₂ (Air).[1]
Protocol (TEMPO/Bleach variant):
-
Dissolve hydroxymethyl intermediate in water/acetonitrile.[1]
-
Add TEMPO (0.05 eq) and NaBr (0.1 eq).
-
Slowly add NaOCl (2.2 eq) while maintaining pH 10 (using NaOH) and Temp <10°C.
-
Quench with Sodium Thiosulfate.[1]
🔴 Troubleshooting: Phase 3
Q: The oxidation stopped at the Aldehyde stage. A: This is a common issue with mild oxidants.
-
Cause: TEMPO cycle interruption or pH drift.[1]
-
Fix: Ensure NaBr is present (it acts as the co-catalyst to regenerate the active species).[1] Maintain pH >9; if pH drops, the hypochlorite becomes unstable and the acid product inhibits the reaction.[1]
Q: Isolation is difficult; the product is water-soluble. A: 2-Propyl-1H-imidazole-4-carboxylic acid is a zwitterion .[1]
-
Isoelectric Point (pI): The molecule has a basic imidazole nitrogen and an acidic carboxyl group.[1] It is most soluble at high/low pH and least soluble at its pI (approx pH 4.5–5.5).
-
Fix: Do not extract with organic solvents. Instead, carefully adjust the aqueous reaction mixture to pH 5.0 using HCl. The product should precipitate as a white/off-white solid.[1] Cool to 0°C to maximize recovery.
Green Metrics Comparison
The following table quantifies the environmental advantage of the proposed route.
| Metric | Legacy Route (DAMN) | Green Route (One-Pot/Catalytic) | Improvement |
| Atom Economy | ~35% (Loss of 2 CN groups + ester) | ~75% (Minimal byproduct) | High |
| E-Factor (Waste/Product) | > 25 kg/kg | < 8 kg/kg | 3x Reduction |
| Solvent Toxicity | High (DCM, Toluene) | Low (Water, Ethanol) | Eliminated Halogens |
| Hazard Profile | Cyanide derivatives (Acute Tox) | Corrosives (H₂O₂, NaOH) | Manageable |
References
-
Adib, M., et al. (2009).[1][2] "One-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles." Synlett. Link (Demonstrates solvent-free/green cyclization principles).[1]
-
Yanagisawa, H., et al. (1996).[1] "Nonpeptide Angiotensin II Receptor Antagonists: Synthesis... of Imidazole-5-carboxylic Acids." Journal of Medicinal Chemistry. Link (Foundational chemistry for the Olmesartan intermediate).[1]
-
Sankyo Company Ltd. (2011). "Method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester." Patent CN102070533B.[1] Link (Describes the aqueous/alcoholic cyclization route).[1]
-
Zhejiang Medical Academy. (2006). "Preparation method of 2-n-propylimidazole-4,5-dicarboxylic acid." Patent CN1752077A.[1] Link (Discusses oxidative ring opening and alternative precursors).[1]
-
Ciriminna, R., & Pagliaro, M. (2010).[1] "Green Oxidations with TEMPO." Organic Process Research & Development. Link (General reference for the catalytic oxidation step).[1]
Technical Support Center: Green Synthesis of 2-Propyl-1H-imidazole-4-carboxylic Acid
[1]
Current Status: Online Agent: Senior Application Scientist Ticket ID: GRN-SYN-2024-OLM Subject: Eliminating Toxic Reagents (HCN, Cr(VI), HNO₃) in Imidazole Synthesis[1]
Executive Summary & Core Directive
User Goal: Synthesize 2-Propyl-1H-imidazole-4-carboxylic acid (a key intermediate for Olmesartan medoxomil) while eliminating high-toxicity reagents typical of legacy industrial routes (e.g., Pinner synthesis using excess HCN, or oxidation using Chromic acid/Nitric acid).
The Green Solution: This guide transitions your workflow from a Stoichiometric Toxic Oxidant model to a Catalytic Green Oxidation model. We focus on two critical phase shifts:
-
Ring Formation: Utilizing Valerimidate condensation with Dihydroxyacetone (DHA) in controlled aqueous media to avoid high-pressure anhydrous ammonia and cyanide handling.[1]
-
Functional Group Transformation: Replacing Chromium(VI) or Nitric Acid oxidation with the Zhao-Anelli Modification (TEMPO/NaClO₂) . This eliminates toxic heavy metal waste and hazardous NOₓ fume generation.
Process Workflow Visualization
The following diagram illustrates the strategic shift from the "Legacy Toxic Route" to the "Green Catalytic Route."
Caption: Transition from legacy routes generating NOx/Chromium waste to a catalytic TEMPO-mediated cycle.
Module 1: The Cyclization Phase (Ring Formation)
Objective: Formation of 2-propyl-4-hydroxymethylimidazole without using liquid ammonia under high pressure or free cyanide.[1]
The Chemistry: The reaction involves the condensation of Ethyl Valerimidate (formed from valeronitrile and ethanol/HCl) with 1,3-Dihydroxyacetone (DHA) and ammonia. The "Green" improvement here is the strict control of pH and temperature to prevent polymerization ("tarring") of DHA, which is a common failure mode.
Protocol 1: Aqueous Condensation
-
Reagents: Ethyl Valerimidate HCl salt (1.0 eq), 1,3-Dihydroxyacetone dimer (1.1 eq), Aqueous Ammonia (25%).
-
Solvent: Water (Avoids organic solvents in this step).[1]
-
Procedure:
-
Dissolve Ethyl Valerimidate HCl in water at 0°C.
-
Critical Step: Add DHA. Slowly add aqueous ammonia to adjust pH to 8.5–9.5 . Do not exceed pH 10, as DHA decomposes rapidly.
-
Stir at 15–20°C for 4–6 hours.
-
Isolation: The product (alcohol intermediate) often precipitates upon cooling or salting out. If not, extract with Ethyl Acetate (greener than DCM).
-
Troubleshooting Guide: Cyclization
| Symptom | Probable Cause | Corrective Action |
| Dark Black/Brown Tar | pH > 10 during ammonia addition.[1] | Maintain pH strictly between 8.5 and 9.5. Add ammonia subsurface to avoid local hotspots. |
| Low Yield (<40%) | Hydrolysis of Imidate.[2] | Ensure the internal temperature remains < 5°C during the initial mixing phase.[3] Imidates hydrolyze to esters rapidly in warm water. |
| Product Oiling Out | Incomplete crystallization. | Seed the mixture with pure crystal at 10°C. Use brine (NaCl) to decrease solubility of the imidazole. |
Module 2: The Green Oxidation (Alcohol to Acid)
Objective: Convert 2-propyl-4-hydroxymethylimidazole to 2-propyl-1H-imidazole-4-carboxylic acid. Toxic Avoidance: Eliminates Nitric Acid (explosion hazard, NOx fumes) and Chromium(VI) (carcinogenic, difficult waste disposal).
The Solution: TEMPO-Catalyzed Oxidation (Zhao Modification) . This method uses catalytic TEMPO (1-2 mol%) and catalytic Sodium Hypochlorite (Bleach), with Sodium Chlorite (NaClO₂) as the stoichiometric oxidant.[1] This is superior to using excess bleach (Anelli condition) because it minimizes the formation of chlorinated impurities on the imidazole ring.
Protocol 2: TEMPO/NaClO₂ Oxidation
-
Reagents:
-
Step-by-Step Methodology:
-
Step A: Dissolve the imidazole alcohol in acetonitrile/water (1:1) or water alone (if soluble).[1] Add phosphate buffer to maintain pH ~6.8.
-
Step B: Add TEMPO (catalytic) and heat to 35°C.
-
Step C (Controlled Addition): Dissolve NaClO₂ (2 eq) in water.[1] Simultaneously, prepare a dilute bleach solution.
-
Step D: Add the NaClO₂ solution dropwise. Simultaneously add catalytic amounts of bleach to kickstart the cycle.
-
Mechanism: TEMPO oxidizes the alcohol to aldehyde.[4] NaClO₂ oxidizes the aldehyde to carboxylic acid (very fast) and generates HOCl, which re-oxidizes TEMPO.
-
Step E (Quench): Add Sodium Sulfite (Na₂SO₃) to destroy excess oxidant.[1]
-
Troubleshooting Guide: Oxidation
| Symptom | Probable Cause | Corrective Action |
| Runaway Exotherm | Rapid addition of NaClO₂.[1] | The aldehyde-to-acid step is highly exothermic.[1] Use a dosing pump. Keep T < 45°C. |
| Chlorinated Impurities | Excess NaOCl (Bleach).[1] | Do not use bleach as the primary oxidant. Use it only as a catalyst (<5 mol%) to regenerate TEMPO.[1] Rely on Chlorite (NaClO₂) for the bulk oxidation. |
| Incomplete Reaction | pH Drift. | TEMPO works best at pH 6.5–7.[1]5. If pH drops (due to acid formation), the reaction slows. Monitor and adjust with dilute NaOH. |
| Green Color Persists | Active oxidant remaining. | The reaction mixture should turn from orange/red (active TEMPO) to pale yellow upon quenching. Add Na₂SO₃ until color fades.[1] |
Module 3: Purification & Isolation
Objective: Isolate high-purity acid without using halogenated solvents (DCM/Chloroform).
Method: Isoelectric Precipitation . Imidazoles are amphoteric.[1] They are soluble in strong acid (cationic) and strong base (anionic).[1] They have minimum solubility at their Isoelectric Point (pI).[1]
-
Post-Oxidation: The reaction mixture is alkaline (pH > 9) or neutral.
-
Acidification: Slowly add dilute HCl.
-
Target pH: Adjust pH to 3.0 – 3.5 .
-
Note: 2-Propyl-1H-imidazole-4-carboxylic acid typically precipitates as a white solid in this range.[1]
-
-
Filtration: Filter the solid. Wash with ice-cold water (to remove inorganic salts) and then acetone (to remove organic impurities/TEMPO residues).[1]
-
Drying: Vacuum dry at 50°C.
Frequently Asked Questions (FAQs)
Q: Can I use Hydrogen Peroxide (H₂O₂) instead of Chlorite? A: Yes, but it requires a catalyst like Sodium Tungstate (Na₂WO₄). While greener (water is the only byproduct), the reaction times are often longer, and imidazole rings can be sensitive to oxidative cleavage under harsh peroxide conditions. The TEMPO/Chlorite route is generally more selective for the primary alcohol.
Q: Why is my product colored yellow/orange? A: This is likely residual TEMPO or trace nitroxyl radicals. Washing the filter cake with a small amount of cold acetone or EDTA solution usually removes this. Recrystallization from Ethanol/Water (80:20) is the ultimate purification step.
Q: Is Valerimidate the only starting material? A: No. You can use 2-propyl-4,5-imidazoledicarboxylic acid (formed from tartaric acid) and decarboxylate it, but that route often requires high temperatures (160°C+) and harsh conditions.[1] The hydroxymethyl route described above is milder and more energy-efficient.[1]
References
-
Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J. J., & Reider, P. J. (1999).[5][6] "Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach". Journal of Organic Chemistry, 64(7), 2564–2566. Link[1]
-
Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids... mediated by TEMPO".[4][5][7] Journal of Organic Chemistry, 52(12), 2559–2562. Link[1]
-
Google Patents. (2016).[1] CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.[1][8] Link
-
Ciriminna, R., & Pagliaro, M. (2010). "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives". Organic Process Research & Development, 14(1), 245–251. Link[1]
Disclaimer: This guide is for research and development purposes. All procedures should be validated in your specific laboratory environment with appropriate risk assessments.
Sources
- 1. discoveryjournals.org [discoveryjournals.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. CN111170946A - Synthesis method of olmesartan intermediate - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 6. TEMPO [organic-chemistry.org]
- 7. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 8. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents [patents.google.com]
column chromatography techniques for purifying 2-Propyl-1H-imidazole-4-carboxylic acid
[1][2]
Current Status: Operational Ticket ID: CHEM-SUP-2024-IMD Subject: Troubleshooting Chromatography for Zwitterionic Imidazole Intermediates[1][2]
Executive Summary & Chemical Profile
Welcome to the technical support guide for 2-Propyl-1H-imidazole-4-carboxylic acid . This molecule presents a classic "purification paradox" due to its amphoteric nature.[2] It contains a basic imidazole ring (pKa ~6.0–7.[2]0) and an acidic carboxylic acid (pKa ~3.0–4.0).[2]
Why Standard Methods Fail:
-
Hexane/Ethyl Acetate: The molecule is too polar; it will likely remain at the baseline.[2]
-
Standard Silica (Unmodified): The basic imidazole nitrogen interacts strongly with acidic surface silanols, causing severe peak tailing (streaking).
-
Neutral Reverse Phase: At pH ~5–6, the molecule exists as a zwitterion (net charge 0), often leading to poor solubility or unpredictable retention.
This guide provides three validated workflows to resolve these issues, prioritizing Reverse Phase (C18) for purity and Modified Normal Phase for cost-efficiency.
Method Selection: The Decision Matrix
Before starting, determine your primary constraint (Solubility vs. Purity) using the logic flow below.
Caption: Figure 1. Decision matrix for selecting the optimal purification route based on solubility and stationary phase compatibility.
Troubleshooting Guides (Q&A Format)
Module A: Normal Phase Chromatography (Silica)
User Issue: "I tried running this on silica with DCM/MeOH, but the peak streaks from the baseline to the solvent front, and I can't separate impurities."
Root Cause: The "streaking" is caused by the basic imidazole nitrogen hydrogen-bonding with the acidic silanol groups (Si-OH) on the silica surface.[1] This secondary interaction competes with the mobile phase, dragging the compound out slowly.
The Solution: The "Base-Buffered" System You must "mask" the silanols using a mobile phase modifier.[1] Do not use Acetic Acid here; it often worsens the drag for imidazoles.[2] Use Ammonium Hydroxide (NH₄OH).[2]
Protocol:
-
Solvent System: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (25% aq).[2]
-
Ratio: Start with 90:10:1 (v/v/v).
-
Preparation: Premix the MeOH and NH₄OH before adding to DCM to prevent miscibility issues.
-
Gradient:
| Solvent A | Solvent B | Modifier Role |
| Dichloromethane (DCM) | Methanol (MeOH) | Elution power (Polarity) |
| None | NH₄OH (1%) | Silanol Blocker (Critical) |
Expert Tip: If the compound is still too polar, switch to HILIC (Hydrophilic Interaction Liquid Chromatography) mode using an unbonded silica column with an Acetonitrile/Water gradient, but this is often harder to optimize.
Module B: Reverse Phase Chromatography (C18)
User Issue: "My compound elutes in the void volume (too fast) or precipitates on the column."
Root Cause:
-
Void Volume: At neutral pH, the molecule is zwitterionic and highly polar, sliding past the hydrophobic C18 chains.
-
Precipitation: At its isoelectric point (approx pH 5.0–6.0), the zwitterion has minimum solubility and may crash out inside the column.
The Solution: pH Manipulation You must force the molecule into a single charged state to control solubility and retention.
Protocol (Recommended): Acidic C18 Force the molecule into its Cationic State (Protonated Imidazole + Protonated Acid).[1][2]
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[2]
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[2]
-
Mechanism: The low pH (pH ~2) protonates the imidazole (making it soluble in water) and keeps the carboxylic acid neutral.[2] The positive charge prevents aggregation, while the hydrophobic propyl group provides enough interaction with C18 for retention.
Protocol (Alternative): Buffered Neutral (Only if Acid Sensitive)
-
Mobile Phase A: 10mM Ammonium Acetate (pH 4.5–5.0).[2]
-
Mobile Phase B: Methanol or ACN.[2]
-
Note: This operates near the isoelectric point.[2] Retention may be better, but solubility risk is higher.[2]
Module C: Sample Loading Techniques
User Issue: "When I inject my sample dissolved in DMSO, it smears. When I try DCM, it doesn't dissolve."
Root Cause:
-
Solvent Mismatch: DMSO is a strong solvent.[2] If injected as a liquid, it carries the compound down the column before the mobile phase can interact ("Washout effect").
-
Solubility: The compound is insoluble in non-polar starting solvents.[1][2]
The Solution: Solid Deposition (Dry Loading) This is the gold standard for purifying 2-Propyl-1H-imidazole-4-carboxylic acid.[2]
Step-by-Step Protocol:
-
Dissolve: Dissolve your crude mixture in the minimum amount of Methanol or MeOH/DCM (1:1) . Ensure it is fully soluble.[2]
-
Evaporate: Rotovap the mixture until you have a free-flowing dry powder.
-
Load: Pour the powder into a dry-load cartridge (solid load cartridge) and place it upstream of your main column.
Data Summary & Reference Specifications
Physicochemical Reference Table
| Property | Value | Implication for Chromatography |
| Structure | Imidazole + COOH + Propyl | Amphoteric; "Sticky" on silica.[1][2] |
| pKa (Acid) | ~3.5 (COOH) | Ionized at pH > 4.[1][2] |
| pKa (Base) | ~6.5 (Imidazole) | Protonated at pH < 6.[1][2] |
| Solubility | High: DMSO, MeOH, Acidic WaterLow: Water (neutral), DCM, Hexane | Requires polar solvents or pH adjustment. |
| UV Cutoff | ~210–220 nm | Monitor at 214 nm and 254 nm . |
References
-
Biotage Application Note. Purifying ionic compounds by flash column chromatography. (Discusses the suppression of ionization for zwitterions).
-
PubChem Compound Summary. 2-Propyl-1H-imidazole-4,5-dicarboxylic acid (Analogous properties).[1][2][5][6] [2]
-
Still, W. C., Kahn, M., & Mitra, A. Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution.[7] (The foundational text for flash chromatography parameters). [Source: J. Org.[2][7] Chem. 1978, 43, 14, 2923–2925]([Link]7]
-
Teledyne ISCO. Flash Chromatography Guide: Purification of Zwitterions and Amino Acids. (General methodology for amphoteric molecules).[2]
Disclaimer: This guide is intended for research and development purposes. Always consult the Safety Data Sheet (SDS) for 2-Propyl-1H-imidazole-4-carboxylic acid before handling.
Sources
- 1. 2-Propyl-1H-Imidazole-4 5dicarboxy acid Manufacturer, Supplier, Hyderabad [prasannabiomolecules.in]
- 2. 1H-Imidazole-2-carboxylic acid | C4H4N2O2 | CID 574321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biochemmack.ru [biochemmack.ru]
- 4. biotage.com [biotage.com]
- 5. 2-Propyl-1H-imidazole-4,5-dicarboxy acid | 58954-23-7 [chemicalbook.com]
- 6. 2-Propyl-1H-imidazole-4,5-dicarboxylic acid | C8H10N2O4 | CID 10236071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chromatography [chem.rochester.edu]
impact of starting material quality on 2-Propyl-1H-imidazole-4-carboxylic acid synthesis
This technical guide addresses the synthesis of 2-Propyl-1H-imidazole-4-carboxylic acid , a critical intermediate for Angiotensin II receptor antagonists (e.g., Olmesartan).[1] The focus is on the Imidate-Dihydroxyacetone (DHA) route, as this pathway is most sensitive to starting material quality (Critical Quality Attributes - CQAs).[1]
Current Status: Operational Role: Senior Application Scientist Topic: Impact of Starting Material Quality (CQAs) on Yield & Purity[1]
Process Overview & Critical Control Points
The synthesis typically involves the condensation of Ethyl Valerimidate Hydrochloride with 1,3-Dihydroxyacetone (DHA) in the presence of ammonia, followed by oxidation of the resulting hydroxymethyl intermediate to the carboxylic acid.[1]
The "Hidden" Chemistry of Failure
Most yield losses in this process are not due to the reaction conditions themselves, but to the degradation state of your starting materials before they even enter the reactor.
Figure 1: Critical reaction pathway and primary failure modes driven by material quality.[1]
Module 1: Ethyl Valerimidate Hydrochloride (The Electrophile)[1]
The Problem: Imidates are notoriously moisture-sensitive. They are "activated esters" waiting to revert to thermodynamically stable (and useless) esters.[1]
Troubleshooting Guide: Imidate Quality
| Symptom | Diagnosis | Root Cause | Corrective Action |
| Low Yield (<40%) | Smell of "fruity" esters (Ethyl Valerate) in off-gas.[1] | Hydrolysis. The imidate reacted with water in the solvent or starting material instead of ammonia. | Check KF (Karl Fischer) of solvent.[1] Ensure Valerimidate HCl is stored under Ar/N2. |
| pH Drift | Reaction mixture becomes acidic too fast. | Excess HCl. The starting material contains >1.05 eq of HCl. | Titrate starting material for HCl content. Neutralize excess HCl with dry base before ammonia addition. |
| Sluggish Reaction | Starting material remains unconsumed. | Free Base Degradation. You neutralized the HCl too early; the free imidate is unstable. | Keep the imidate as the HCl salt until the exact moment of reaction. |
Q: How do I validate the quality of my Ethyl Valerimidate HCl?
A: Do not rely on the Certificate of Analysis (CoA) if the bottle has been opened.
-
Visual: It must be a white, free-flowing crystalline solid.[1] Clumping indicates moisture absorption.
-
Titration: Perform a potentiometric titration with AgNO₃ to determine chloride content. It should be strictly 1:1 molar ratio with the organic backbone.
-
Why? Excess HCl consumes your ammonia catalyst. Low HCl means the free base has likely already decomposed to the nitrile.
-
Module 2: Dihydroxyacetone (The Nucleophile)[1]
The Problem: Commercial DHA exists as a dimer (a cyclic hemiketal).[1][2] It must dissociate into the monomer to react. This dissociation is the rate-limiting step and a major source of variability.
Troubleshooting Guide: DHA Reactivity
| Symptom | Diagnosis | Root Cause | Corrective Action |
| Incomplete Reaction | DHA dimer recovered in workup. | Slow Dissociation. Reaction temp was too low or solvent too anhydrous for dimer cracking. | Pre-dissolve DHA in the reaction solvent at 25°C for 30 mins before adding the imidate. |
| Dark/Black Mixture | "Maillard-like" degradation products.[1][3] | Monomer Instability. Monomeric DHA degrades rapidly at pH > 8 or Temp > 40°C. | Maintain internal temp < 10°C during ammonia addition. Control pH strictly between 7.5–8.5. |
| Unknown Impurities | HPLC shows extra peaks near solvent front. | Glyceraldehyde Contamination. DHA isomerizes to glyceraldehyde in basic conditions. | Use fresh DHA. Store DHA at 4°C. Avoid strong bases (NaOH/KOH); use ammonia or carbonates.[1] |
Q: My DHA is not dissolving. Should I heat it?
A: NO. Heating DHA in the presence of ammonia (or any amine) triggers rapid polymerization (browning).[1]
-
Protocol: Stir the DHA in your solvent (usually Methanol or Ethanol) at room temperature.[1] The dimer-to-monomer equilibrium is slow but will happen.[1] If you must accelerate it, a catalytic amount of weak acid can help, but time is your best tool.[1]
Module 3: The Reaction Environment (Ammonia & Solvent)[1]
The Problem: Water is the enemy of the imidate, but necessary (in trace amounts) to help solubilize the DHA dimer.[1] This is a paradox that must be managed.
Critical Parameters
-
Ammonia Source:
-
Solvent Water Content (KF):
-
Target: < 0.1% w/w .
-
If KF > 0.5%, the yield of 2-propylimidazole drops exponentially.[1]
-
Logic Flow: The Hydrolysis Trap
Figure 2: The kinetic competition between ring formation and hydrolysis.[1]
FAQ: Expert Insights
Q: I am seeing a "Bis-imidazole" impurity. Where does it come from? A: This usually comes from Glyoxal impurities in your DHA or Valerimidate precursors. If your DHA quality is low, it may contain degradation products that link two imidazole rings.[1] Ensure DHA purity is >98% by HPLC.
Q: Can I use Valeronitrile directly instead of the Imidate? A: Yes, this is the "Pinner Synthesis" approach. You generate the imidate in situ using HCl gas and Ethanol.
-
Risk:[1] This process generates stoichiometric water if not carefully managed (though technically it consumes alcohol).[1] The main risk is incomplete conversion of nitrile to imidate. If nitrile remains, it acts as a solvent and complicates isolation.[1]
Q: The final carboxylic acid has a low melting point. Why? A: This indicates contamination with the decarboxylated product (2-propylimidazole).[1]
-
Cause: The oxidation step (converting hydroxymethyl to carboxylic acid) was too harsh (high temp) or the workup involved high thermal stress, causing decarboxylation at the 4-position.[1]
References
-
Dams, I. et al. (2015).[1] "Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil." Molecules, 20(12), 21909-21925.[1] Link
-
Lee, J. et al. (2011).[1] "Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan." Journal of Chemical and Pharmaceutical Research, 3(6), 314-319.[1] Link
-
Gao, Y. et al. (2011).[1] "New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester." CN102070533B. Link
-
BenchChem. (2025).[1] "A Technical Guide to the Isomers and Chemical Stability of Dihydroxyacetone." Technical Notes. Link[1]
-
Yanagisawa, H. et al. (1996).[1] "Nonpeptide Angiotensin II Receptor Antagonists: Synthesis... of Imidazole-5-carboxylic Acids." Journal of Medicinal Chemistry, 39(1), 323-338.[1] Link[1]
Sources
Technical Support Center: Resolving Peak Tailing in the HPLC Analysis of 2-Propyl-1H-imidazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Propyl-1H-imidazole-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter chromatographic challenges, specifically peak tailing, with this analyte. As an amphoteric compound, containing both a basic imidazole ring and an acidic carboxylic acid group, its behavior on reversed-phase columns can be complex. This guide provides in-depth, structured troubleshooting advice rooted in chromatographic principles to help you achieve symmetric, reproducible peaks.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm seeing significant peak tailing for 2-Propyl-1H-imidazole-4-carboxylic acid. What are the most likely causes?
Answer:
Peak tailing for this specific molecule is almost always due to unwanted secondary interactions between the analyte and the stationary phase. Because 2-Propyl-1H-imidazole-4-carboxylic acid has both a basic nitrogen center in the imidazole ring and an acidic carboxylic acid, it is highly susceptible to interactions that go beyond the intended hydrophobic retention mechanism.
The primary causes are:
-
Silanol Interactions: The most common issue is the interaction between the basic imidazole ring of your analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[1][2][3] Even with good end-capping, some silanols remain, and at mid-range pH, they can become ionized (SiO⁻) and strongly interact with the protonated (positively charged) form of the imidazole ring, causing a portion of the analyte molecules to lag behind and create a tail.[3]
-
Mixed Ionic States: If the mobile phase pH is close to the pKa of either the carboxylic acid or the imidazole group, the analyte will exist as a mixture of ionized and non-ionized forms.[2][4] These forms have different retention times, and their simultaneous presence leads to broad, tailing, or even split peaks.[4][5]
-
Metal Chelation: The imidazole and carboxylic acid moieties can act as a chelating agent, interacting with trace metal contaminants (like iron or aluminum) present in the silica matrix of the column, the HPLC system's PEEK or stainless steel components, or even the sample itself.[1] This creates another strong, unwanted retention mechanism.
Caption: Primary and secondary interactions causing peak tailing.
Q2: How can I use mobile phase pH to fix the peak tailing? What is the best pH to start with?
Answer:
Controlling the mobile phase pH is the most powerful tool for improving the peak shape of ionizable compounds like this one.[5][6] The goal is to use a technique called ion suppression , where you adjust the pH to ensure the analyte and the stationary phase silanols are in a single, consistent, and minimally interactive state. You must operate at a pH that is at least 1.5 to 2 units away from the analyte's pKa values.[5][7][8]
There are two primary strategies:
Strategy 1 (Recommended Starting Point): Low pH (pH 2.5 - 3.5) This is the most common and effective approach.
-
Mechanism: At a low pH, the acidic silanol groups on the column are fully protonated (Si-OH), making them neutral and dramatically reducing their ability to interact with basic analytes.[1][3] Simultaneously, the analyte's carboxylic acid group is also protonated (-COOH, neutral), while the imidazole ring is protonated (cationic). This simplifies the molecule's behavior to that of a simple base.
-
Benefit: By silencing the primary cause of tailing (ionized silanols), you achieve much better peak symmetry.[6]
Strategy 2: High pH (pH > 8, requires a pH-resistant column) This is a viable alternative if low pH fails or if selectivity with other compounds is an issue.
-
Mechanism: At high pH, the analyte's imidazole ring is neutral, and the carboxylic acid is deprotonated (-COO⁻, anionic). While the silanols are fully deprotonated and negatively charged (SiO⁻), the analyte's basicity is suppressed, which can reduce interaction.
-
Caveat: This requires specialized hybrid or organic polymer-based columns that can withstand high pH without dissolving the silica backbone.[1]
| pH Strategy | Analyte Imidazole Group | Analyte Carboxylic Acid Group | Column Silanol Groups | Expected Outcome |
| Low pH (2.5-3.5) | Protonated (Cationic, NH+) | Protonated (Neutral, COOH) | Protonated (Neutral, Si-OH) | Good Peak Shape . Silanol interaction is minimized. |
| Mid pH (4-7) | Protonated (Cationic, NH+) | Deprotonated (Anionic, COO-) | Partially Ionized (SiO-) | Poor Peak Shape . Zwitterionic analyte interacts with ionized silanols. |
| High pH (>8) | Neutral (N) | Deprotonated (Anionic, COO-) | Ionized (Anionic, SiO-) | Good Peak Shape . Requires a high-pH stable column. |
Q3: I've adjusted the pH, but the peak shape is still not perfect. What is the role of buffers and additives?
Answer:
Simply adjusting the pH with an acid like formic or trifluoroacetic acid (TFA) is a good first step, but using a proper buffer system is critical for robustness and reproducibility. Additives can further help by masking residual active sites.
1. Use an Adequate Buffer A buffer resists small changes in pH, which is crucial for consistent retention times and peak shapes.[4]
-
Protocol: For low pH work, use a formate or phosphate buffer.
-
Choose a buffer whose pKa is within +/- 1 pH unit of your target pH. For example, formic acid (pKa ~3.75) is excellent for buffering between pH 2.8 and 4.8.[6]
-
Prepare the aqueous portion of your mobile phase with a buffer concentration of 10-25 mM. For LC-MS applications, stick to volatile buffers like ammonium formate or ammonium acetate.[9] For UV-only applications, phosphate buffers can be increased to 25-50 mM for higher ionic strength, which can further improve peak shape.[8][9]
-
Always pH the aqueous component before mixing with the organic modifier (e.g., acetonitrile or methanol).
-
2. Consider Mobile Phase Additives If silanol interactions persist, a competitive base can be used.
-
Triethylamine (TEA): Historically, adding a small amount of a competing base like TEA (e.g., 0.05% - 0.1%) to the mobile phase was a common strategy.[9][10] TEA is a stronger base than the analyte's imidazole and will preferentially interact with the active silanol sites, effectively shielding your analyte from them. However, modern high-purity, well-end-capped columns often make this unnecessary.[9] Use TEA as a secondary option if pH and buffer optimization are insufficient.
3. Address Potential Metal Chelation If you suspect metal contamination is contributing to tailing, adding a weak chelating agent to your sample diluent or mobile phase can be effective.
-
EDTA: A very low concentration of ethylenediaminetetraacetic acid (EDTA), around 0.1 mM, can be added to chelate metal ions and prevent them from interacting with your analyte.
Q4: Could my HPLC column be the problem? What type of column provides the best performance for this compound?
Answer:
Yes, column choice is absolutely critical. Not all C18 columns are created equal, and using the right technology can prevent peak tailing from the start.
Key Column Characteristics:
-
High-Purity, Type B Silica: Modern columns are made with high-purity, "Type B" silica, which has significantly lower trace metal content and more homogenous silanol group distribution compared to older "Type A" silica.[1] This inherently reduces the number of highly acidic, problematic silanol sites.
-
Thorough End-Capping: End-capping is a chemical process that converts most of the residual silanol groups into much less polar entities using reagents like trimethylchlorosilane (TMCS).[3][9] For a basic compound like yours, a column that is specified as "end-capped," "base-deactivated," or "BDS" is essential.[9]
-
Alternative Stationary Phases: If peak tailing persists on a standard end-capped C18, consider a column with a "polar-embedded" phase or a "charged surface hybrid" (CSH) phase.
-
Polar-Embedded Groups: These columns have a polar functional group (e.g., a carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from residual silanols.[2]
-
Charged Surface Hybrid (CSH) Columns: These columns have a low level of positive surface charge, which helps to repel basic analytes via ion-exclusion at low pH, pushing them away from interacting with underlying silanols and improving peak shape.[1]
-
| Column Type | Key Feature | Advantage for Your Analyte |
| Standard End-Capped C18 | High-purity Type B silica with TMS end-capping. | Good starting point. Reduces major silanol interactions. |
| Polar-Embedded C18 | Polar group (e.g., carbamate) near the silica surface. | Shields residual silanols, improving peak shape for bases. |
| Charged Surface Hybrid (CSH) C18 | Low-level positive surface charge. | Repels protonated basic analytes at low pH, preventing silanol interaction. |
Column Health Check: If a column that once gave good peaks now shows tailing, it may be degraded.[8]
-
Contamination: Strongly retained compounds from previous injections can create active sites. Try flushing the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol).
-
Void Formation: A void at the column inlet can cause peak distortion for all peaks. This can be caused by pressure shocks or mobile phase pH outside the column's stable range. Replacing the column is usually necessary.
Q5: I have optimized my method, but I still see some tailing. What other instrumental factors should I investigate?
Answer:
If you have systematically addressed the chemical interactions through mobile phase and column selection, the remaining issues are often related to the physical setup of your HPLC system or the sample itself.
Caption: Systematic troubleshooting workflow for peak tailing.
1. Check for Sample Overload Injecting too much analyte mass can saturate the stationary phase, leading to peak fronting or tailing.[11]
-
Troubleshooting Step: Prepare a sample that is 10 times more dilute than your current sample. If the peak shape improves and becomes more symmetrical, you are overloading the column. Reduce your sample concentration or injection volume.[11][12]
2. Evaluate the Sample Solvent The solvent used to dissolve your sample can have a dramatic effect on peak shape, especially for early eluting peaks.
-
The Rule: Always dissolve your sample in a solvent that is weaker than or equal in strength to your mobile phase.[11] If your mobile phase is 90% water / 10% acetonitrile, dissolving your sample in 100% acetonitrile will cause severe peak distortion.
-
Troubleshooting Step: Re-dissolve your sample in the initial mobile phase composition.
3. Minimize Extra-Column Volume Extra-column volume refers to all the volume in the flow path outside of the column itself (injector, tubing, fittings, detector cell). Excessive volume causes band broadening that appears as tailing.
-
Troubleshooting Step: Ensure the tubing connecting your injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.12 mm or 0.005 inches).[2][12] Also, check that all fittings are properly seated to avoid dead volume.[8]
References
-
Boag, M. (n.d.). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
Chrom Tech, Inc. (2023, October 28). What Causes Peak Tailing in HPLC?[Link]
-
YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
Stoll, D., & Dolan, J. (n.d.). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid. [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?[Link]
-
Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
alwsci. (n.d.). Common Causes Of Peak Tailing in Chromatography. [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]
-
Jones Chromatography Ltd. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
IndiaMART. (n.d.). Powder 2-Propyl-1H-Imidazole-4 5-Di Carboxylic Acid. [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. [Link]
-
PubChem. (n.d.). 2-Propyl-1H-imidazole-4,5-dicarboxylic acid. [Link]
-
Prasanna Bio Molecules Pvt. Ltd. (n.d.). 2-Propyl-1H-Imidazole-4 5dicarboxy acid. [Link]
-
Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
(n.d.). HPLC Troubleshooting Guide. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Nakashima, K. et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]
-
Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Zendesk. [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 9. labcompare.com [labcompare.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
managing reaction exotherms during the scale-up of 2-Propyl-1H-imidazole-4-carboxylic acid synthesis
Status: Active Ticket ID: TS-SC-2024-001 Subject: Management of Reaction Exotherms & Thermal Runaway Risks Assigned Specialist: Senior Process Safety Scientist
Executive Summary & Safety Warning
Target Molecule: 2-Propyl-1H-imidazole-4-carboxylic acid (CAS: 172875-52-4)
Primary Application: Key intermediate for Angiotensin II receptor antagonists (e.g., Telmisartan).
Critical Hazard: The synthesis, particularly the oxidative transformation of hydroxymethyl precursors using Nitric Acid (
This guide addresses the two most critical exothermic events in the synthesis lifecycle:
-
The Ring Closure: Condensation of valeramidine/imidate with dicarbonyls.
-
The Oxidation Step: Conversion of 2-propyl-4-hydroxymethylimidazole to the carboxylic acid.
WARNING: The oxidation step involves an autocatalytic decomposition profile. Failure to control accumulation of the oxidant can lead to a "thermal explosion" (detonation) of the reaction mass.
Module 1: The Oxidation Step (Critical Hazard Control)
Context: The industrial route often involves oxidizing 2-propyl-4-hydroxymethylimidazole to the target carboxylic acid using concentrated Nitric Acid (
Q: Why is the reaction temperature spiking despite constant cooling?
A: You are likely experiencing "Delayed Onset" or "Accumulation."
Nitric acid oxidations of imidazoles are frequently autocatalytic . The reaction rate depends on the concentration of
-
Induction Period: Initially, the reaction is slow (low heat generation).
-
Accumulation: If you add
too quickly during this "quiet" phase, unreacted oxidant accumulates. -
Trigger: Once the threshold of
is reached, the reaction rate accelerates exponentially. -
Runaway: The accumulated
reacts all at once, overwhelming the cooling jacket.
Protocol: Safe Dosing Strategy
To prevent runaway, you must ensure the reaction consumes
Step-by-Step Procedure:
-
Heel Preparation: Charge the reactor with the substrate and a catalytic amount of
(sodium nitrite) or a "heel" of crude product from a previous batch. This eliminates the induction period by providing immediate . -
Temperature Setpoint: Maintain the reactor at 60°C - 70°C (or optimized process temp). Counter-intuitively, running too cold is dangerous because it promotes accumulation.
-
Dosing: Add
via a metering pump. -
Hard Stop Criteria: If the reactor temperature drops (indicating reaction stall) or rises >5°C above setpoint, STOP THE FEED IMMEDIATELY .
Visual Logic: Oxidation Safety Interlock
Caption: Feedback loop for preventing thermal runaway during nitric acid oxidation. The Delta-T (
Module 2: Ring Closure (Condensation Exotherms)
Context: Formation of the imidazole ring (e.g., reacting valeramidine hydrochloride with dihydroxyacetone or ethyl bromopyruvate) releases significant heat of condensation and neutralization.
Q: We observe a massive exotherm upon adding the base. How do we manage this?
A: The exotherm is likely a combination of Neutralization (
Thermodynamic Data (Estimates):
| Parameter | Value | Risk Level |
|---|
|
Troubleshooting Guide: The "Semi-Batch" Approach
Do not mix all reagents at once (Batch mode). Use a Semi-Batch approach to limit the "thermal potential."
-
Solvent Heat Sink: Ensure the reactor contains at least 50% of the total solvent volume before reaction onset to act as a thermal buffer.
-
pH Control: If using valeramidine HCl, the addition of base (e.g., NaOH or
) triggers the release of the free base, which then condenses.-
Bad Practice: Dumping solid base into the reactor.
-
Best Practice: Dose an aqueous base solution slowly.
-
-
Reflux Management: If the reaction is run at reflux, ensure the condenser capacity is
of the peak heat release rate ( ).
Module 3: Quenching & Isolation (The Hidden Hazard)
Q: The mixture erupted during the water quench. Why?
A: You likely performed a "Direct Quench" on a mixture containing residual acid/anhydride.
In the oxidation step, the reaction mass contains concentrated
Protocol: Inverse Quench
Always add the Reaction Mixture into a pre-cooled Quench Solution (Inverse Addition).
-
Receiver Vessel: Charge with water/ice and adjust agitation to high shear.
-
Transfer: Pump the hot reaction mass slowly into the receiver.
-
Benefit: The large heat sink of water immediately dissipates the heat of dilution (
) and prevents localized boiling.
Module 4: Process Safety Flowchart
This diagram illustrates the critical control points (CCPs) where thermal risks must be assessed before moving to the pilot plant.
Caption: Process flow highlighting Critical Control Points (CCPs) for thermal safety.
References
-
Process Safety in Imidazole Synthesis
- Title: Thermal Stability and Exothermic Behavior of Imidazole Ionic Liquids with Different Anion Types.
- Source: ResearchG
- Relevance: Establishes the baseline thermal instability of imidazole-nitr
-
URL:
-
Telmisartan Intermediate Synthesis
-
Title: Efficient Synthesis of Telmisartan: An Antihypertensive Drug.[1]
- Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPBCS).
- Relevance: Details the synthetic route involving the propyl-imidazole intermedi
-
URL:
-
-
Nitric Acid Oxidation Hazards
-
Title: Process for the Safe Nitration of 2-Methylimidazole (US Patent 4209631A).[2]
- Source: Google P
- Relevance: Provides historical and technical grounding for controlling the oxidation/nitration of alkyl-imidazoles using inhibitors and temper
-
URL:
-
-
General Scale-Up Safety
- Title: Scale-up Reactions - Division of Research Safety.
- Source: University of Illinois.
- Relevance: General protocols for gas evolution and he
-
URL:
Sources
Validation & Comparative
Validation of High-Throughput HPLC Method for 2-Propyl-1H-imidazole-4-carboxylic Acid Quantification: Core-Shell Biphenyl vs. Traditional C18
Topic: Validation of HPLC Method for 2-Propyl-1H-imidazole-4-carboxylic Acid Quantification Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]
In the synthesis of sartan-class antihypertensives (e.g., Olmesartan Medoxomil), 2-Propyl-1H-imidazole-4-carboxylic acid (often designated as a key starting material or process impurity) presents a unique chromatographic challenge. Its amphoteric nature, possessing both a basic imidazole ring and an acidic carboxylic tail, leads to poor retention and severe peak tailing on conventional alkyl-bonded stationary phases.
This guide compares the performance of a Proposed Optimized Method utilizing Core-Shell Biphenyl technology against a Standard Reference Method based on traditional Porous C18 chemistry . We demonstrate that the Biphenyl stationary phase utilizes dual retention mechanisms—hydrophobic and
Mechanistic Comparison of Methodologies
To understand the validation results, we must first analyze the interaction mechanisms at play.
Method A: The Product (Optimized)
-
Stationary Phase: Core-Shell Biphenyl (2.7 µm particle size).
-
Mechanism: The biphenyl ligand provides enhanced selectivity for aromatic and heterocyclic compounds via
- electron overlap. The core-shell morphology reduces the diffusion path (Van Deemter -term), significantly narrowing peak widths.
Method B: The Alternative (Standard)
-
Stationary Phase: Fully Porous C18 (5 µm particle size).
-
Mechanism: Relies almost exclusively on hydrophobic subtraction.
-
Limitation: The polar imidazole moiety interacts with residual silanols on the silica surface, causing secondary interactions that manifest as peak tailing and retention variability.
Visualization: Separation Mechanism Logic
Figure 1: Mechanistic comparison showing how Biphenyl phases mitigate silanol interactions through Pi-Pi stacking, unlike standard C18.
Experimental Protocols
Reagents and Standards
-
Analyte: 2-Propyl-1H-imidazole-4-carboxylic acid (Reference Standard, >99.5% purity).
-
Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and Milli-Q Water.
-
Buffer: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid (chosen to protonate the imidazole for consistent ionization while suppressing carboxylic acid ionization).
Chromatographic Conditions
| Parameter | Method A (Optimized) | Method B (Standard Alternative) |
| Column | Kinetex Biphenyl, 100 x 4.6 mm, 2.7 µm | Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 20 mM Phosphate Buffer (pH 3.0)B: Acetonitrile |
| Elution Mode | Gradient: 5% B to 40% B in 5 min | Isocratic: 75:25 (A:B) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Temperature | 40°C | 25°C |
| Detection | UV @ 215 nm (PDA) | UV @ 215 nm |
| Injection Vol. | 2 µL | 10 µL |
Validation Workflow
The validation followed ICH Q2(R1) guidelines. The following workflow illustrates the sequential validation steps undertaken.
Figure 2: Step-by-step validation workflow adhering to ICH Q2(R1) guidelines.
Comparative Validation Data
The following data summarizes the experimental results obtained during the validation of both methods.
System Suitability & Peak Morphology
The Biphenyl column significantly reduced peak tailing due to the suppression of silanol activity and the specific interaction with the imidazole ring.
| Metric | Method A (Core-Shell Biphenyl) | Method B (Porous C18) | Verdict |
| Retention Time (RT) | 3.2 min | 6.8 min | Method A is 2x faster . |
| Tailing Factor ( | 1.1 (Symmetric) | 1.8 (Asymmetric) | Method A eliminates tailing. |
| Theoretical Plates (N) | > 12,000 | ~ 4,500 | Method A offers higher efficiency. |
| Resolution ( | > 3.5 (from nearest impurity) | 1.8 (Marginal) | Method A is more robust. |
Sensitivity (LOD/LOQ)
Due to sharper peaks (narrower band broadening), the signal-to-noise ratio (S/N) is significantly improved in Method A.
-
LOD (Limit of Detection):
-
Method A: 0.05 µg/mL
-
Method B: 0.20 µg/mL
-
-
LOQ (Limit of Quantitation):
-
Method A: 0.15 µg/mL[2]
-
Method B: 0.60 µg/mL
-
Linearity and Accuracy
Both methods demonstrated acceptable linearity, but Method A provided better accuracy at the lower end of the range due to improved integration baselines.
-
Range: 0.15 µg/mL to 50 µg/mL.
-
Regression (
): Both > 0.999. -
Recovery (Accuracy):
-
Method A: 99.2% ± 0.8%
-
Method B: 96.5% ± 2.1% (Higher variability due to tailing integration errors).
-
Discussion & Expert Insights
Why the "Standard" Method Fails
The traditional C18 method (Method B) struggles because 2-Propyl-1H-imidazole-4-carboxylic acid is a polar, basic heterocycle. On standard silica-based C18, the basic nitrogen of the imidazole ring interacts with acidic silanols on the column support. This "secondary interaction" causes the characteristic "shark fin" tailing observed in Method B [1]. Furthermore, the lack of aromatic selectivity means retention is driven solely by the short propyl chain, which is insufficient for robust separation from similar polar impurities.
Why the Core-Shell Biphenyl Method Succeeds
Method A leverages Core-Shell technology , which utilizes a solid silica core (1.7 µm) surrounded by a porous shell (0.5 µm). This reduces the path length for analyte diffusion, minimizing longitudinal diffusion (
Chemically, the Biphenyl ligand offers a distinct advantage. It engages in
Conclusion
For the quantification of 2-Propyl-1H-imidazole-4-carboxylic acid, Method A (Core-Shell Biphenyl) is the superior analytical choice. It validates with higher precision, greater sensitivity (4x lower LOD), and significantly shorter run times compared to the traditional C18 approach. This method is recommended for high-throughput release testing and impurity profiling in pharmaceutical development.
References
-
Mechanism of Silanol Interactions
- Méndez, A., et al. "Effect of silanol activity on the retention of basic compounds in reversed-phase liquid chromatography.
-
(General reference to Silanol effects).
-
Core-Shell Particle Efficiency
- Gritti, F., & Guiochon, G. "Mass transfer kinetics, band broadening and column efficiency of core-shell and totally porous particles.
-
Biphenyl Stationary Phase Selectivity
- Phenomenex Technical Notes.
-
Olmesartan Impurity Profiling Context
-
ICH Guidelines
- ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)."
Sources
- 1. A New Analytical Method Validation and Quantification of Olmesartan Medoxomil and its related impurities in bulk drug product by HPLC - ProQuest [proquest.com]
- 2. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison of Synthetic Routes for 2-Propyl-1H-imidazole-4-carboxylic acid
[1]
Executive Summary
2-Propyl-1H-imidazole-4-carboxylic acid is a functionalized imidazole building block.[1][2][3] While often overshadowed by its 4,5-dicarboxylic acid counterpart (a direct precursor to Olmesartan medoxomil), the mono-carboxylic acid is a valuable scaffold for specific fragment-based drug discovery and metabolite studies.
This guide evaluates three distinct synthetic strategies:
-
The Hantzsch-Type Cyclization (Direct) : High regioselectivity using ethyl bromopyruvate.
-
The Oxidative Decarboxylation (Industrial) : Derivation from the bulk-produced 4,5-dicarboxylic acid.
-
The Hydroxymethyl Oxidation : A functional group interconversion approach.
Comparative Matrix
| Feature | Route A: Hantzsch Cyclization | Route B: Oxidative Decarboxylation | Route C: Hydroxymethyl Oxidation |
| Primary Reagents | Butyramidine, Ethyl Bromopyruvate | 2-Propylimidazole-4,5-dicarboxylic acid | 2-Propyl-4-hydroxymethylimidazole, MnO₂/HNO₃ |
| Step Count | 2 (Cyclization + Hydrolysis) | 2 (Synthesis of Diacid + Decarboxylation) | 3 (Hydroxymethylation + Oxidation) |
| Overall Yield | High (65-75%) | Moderate (40-50%) | Low-Moderate (30-45%) |
| Regioselectivity | Excellent (Direct formation of 4-isomer) | Poor (Decarboxylation is often non-selective) | Good (Dependent on precursor purity) |
| Scalability | Moderate (Reagent cost/toxicity) | High (Industrial precursors available) | Low (Purification challenges) |
| Green Metric | Low (Brominated waste) | High (Atom economy, if diacid is sourced) | Moderate (Oxidant waste) |
Route Analysis & Protocols
Route A: The Hantzsch-Type Cyclization (Recommended for Purity)
This route utilizes the condensation of an amidine with an
Mechanism:
The reaction proceeds via the nucleophilic attack of the butyramidine nitrogen on the
Experimental Protocol
Step 1: Cyclization to Ethyl 2-propylimidazole-4-carboxylate
-
Preparation : Dissolve Butyramidine hydrochloride (1.0 eq) in anhydrous ethanol.
-
Neutralization : Add Sodium ethoxide (2.0 eq) or triethylamine to liberate the free amidine. Stir for 30 min at 0°C.
-
Addition : Dropwise add Ethyl bromopyruvate (1.05 eq) (dissolved in ethanol) while maintaining the temperature below 5°C. Caution: Ethyl bromopyruvate is a lachrymator.
-
Reaction : Allow to warm to room temperature, then reflux for 4–6 hours. Monitor by TLC/HPLC.
-
Workup : Evaporate solvent. Resuspend residue in water and extract with ethyl acetate.[2] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[4]
-
Purification : Recrystallize from diisopropyl ether or purify via silica gel chromatography (Hexane:EtOAc).
Step 2: Hydrolysis to the Free Acid
-
Dissolve the ester in 10% aqueous NaOH (3.0 eq).
-
Reflux for 2 hours until the ester spot disappears.
-
Cool to 0°C and acidify to pH 3.0 with conc. HCl.
-
Collect the precipitated white solid via filtration. Wash with ice-cold water and dry under vacuum.
Route B: Oxidative Decarboxylation (Industrial Viability)
This route starts from 2-propylimidazole-4,5-dicarboxylic acid , a bulk intermediate for Olmesartan. The challenge lies in the selective removal of one carboxyl group.
Mechanism: Thermal decarboxylation of imidazole polycarboxylic acids typically requires high temperatures. The protonated imidazole ring facilitates the loss of CO₂ via a zwitterionic transition state.
Experimental Protocol
-
Starting Material : Suspend 2-propylimidazole-4,5-dicarboxylic acid (10 g) in a high-boiling solvent such as quinoline or diphenylether .
-
Catalyst : Add a catalytic amount of copper powder (Cu, 0.1 eq) to lower the activation energy.
-
Decarboxylation : Heat the mixture to 180–200°C under an inert atmosphere (N₂).
-
Critical Control Point: Monitor CO₂ evolution. Stop heating immediately upon cessation to prevent degradation of the mono-acid.
-
-
Workup : Cool the mixture and dilute with diethyl ether. Extract the product into aqueous NaOH (pH 10).
-
Isolation : Separate the aqueous layer, wash with ether to remove quinoline, and then acidify to pH 3–4 to precipitate the 2-Propyl-1H-imidazole-4-carboxylic acid .
-
Note : This method often yields a mixture of the 4-acid and unsubstituted 2-propylimidazole if overheating occurs.
Route C: Oxidation of Hydroxymethyl Precursors
This route involves the oxidation of 2-propyl-4-hydroxymethylimidazole . This precursor is often obtained by the reduction of the corresponding aldehyde or controlled reaction of 2-propylimidazole with formaldehyde (though bis-substitution is common).
Experimental Protocol
-
Oxidation : Dissolve 2-propyl-4-hydroxymethylimidazole in dilute Nitric Acid (20%) or use activated MnO₂ in refluxing dioxane.
-
Reaction :
-
Isolation :
-
For HNO₃: Neutralize with Na₂CO₃ to pH 4. Cool to crystallize.
-
For MnO₂: Evaporate solvent and recrystallize the residue from ethanol/water.
-
Visualization of Pathways
The following diagram illustrates the mechanistic flow of the two primary routes (A and B).
Caption: Comparison of the direct Hantzsch cyclization (Route A) versus the oxidative decarboxylation of the diacid (Route B).
References
-
Synthesis of Olmesartan Intermediates : Journal of Medicinal Chemistry, 1996, 39(1), 323-338.[7] (Describes the general chemistry of 2-propylimidazole carboxylates).
-
Preparation of Imidazole-4,5-dicarboxylic acids : US Patent 4,550,176.
-
Method for preparing 2-propylimidazole-4,5-dicarboxylic acid : CN Patent 103193713A.[6]
-
Synthesis of Ethyl Bromopyruvate : Journal of the Chemical Society, 1947, 673.[8] (Foundational chemistry for Route A precursor).
-
2-Propyl-1H-imidazole-4,5-dicarboxylic acid properties : PubChem Compound Summary.
Sources
- 1. 1H-Imidazole-4,5-dicarboxylic acid, 2-propyl-, 4,5-diethyl ester | C12H18N2O4 | CID 10286015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104650046A - Synthesis method of olmesartan dimer - Google Patents [patents.google.com]
- 3. 2-Isopropyl-1H-imidazole-4-carboxylic acid|CAS 102625-27-4 [benchchem.com]
- 4. ajrconline.org [ajrconline.org]
- 5. jocpr.com [jocpr.com]
- 6. CN103193713A - Method for preparing 2-propylimidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 7. US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates - Google Patents [patents.google.com]
- 8. WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents [patents.google.com]
advantages of using 2-Propyl-1H-imidazole-4-carboxylic acid over other intermediates for Olmesartan
The following guide provides an in-depth technical comparison of 2-Propyl-1H-imidazole-4-carboxylic acid (and its functionalized derivatives) versus the standard Ethyl Ester intermediates in the synthesis of Olmesartan Medoxomil .
This analysis focuses on the critical process chemistry parameters: Regioselectivity (N-alkylation) , Impurity Profile , and Process Efficiency .
Executive Summary
The synthesis of Olmesartan Medoxomil , a potent Angiotensin II Receptor Blocker (ARB), hinges on the construction of a highly substituted imidazole scaffold. The industry standard route typically employs Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate (the "Ethyl Ester") as the key intermediate for coupling with the biphenyl tetrazole moiety.
However, utilizing the Carboxylic Acid form (specifically 2-Propyl-1H-imidazole-4-carboxylic acid derivatives) offers distinct advantages in industrial scalability. This guide demonstrates that the Acid intermediate provides superior regiocontrol during N-alkylation, eliminates specific "dehydro" impurities associated with Grignard reactions on esters, and allows for chromatography-free purification via crystallization.
Structural Context & Synthesis Pathways[1][2][3][4][5]
The core challenge in Olmesartan synthesis is the regioselective N-alkylation of the imidazole ring. The choice of intermediate (Acid vs. Ester) fundamentally alters the electronic and steric environment of the nitrogen atoms.
Comparative Synthesis Pathway (DOT Diagram)
Figure 1: Comparative pathways showing the Standard Ester Route (Red) vs. the Alternative Acid Route (Green). The Acid route offers a shortcut to high-purity coupling.
Critical Analysis: Acid vs. Ester Intermediates
A. Regioselectivity in N-Alkylation
The most significant advantage of using the Acid intermediate (or its carboxylate salt) is the enhancement of regioselectivity during the coupling with 4'-[2-(trityl)tetrazol-5-yl]biphenyl-4-methyl bromide (TTBB) .
-
Ester Intermediate: The ester group is electron-withdrawing but does not provide specific directing effects. N-alkylation typically yields a mixture of the desired N1-isomer and the undesired N3-isomer (ratios often range from 85:15 to 90:10), requiring column chromatography or extensive recrystallization to remove the regioisomer.
-
Acid Intermediate: When the carboxylic acid is used (often as a dianion with bases like NaH or LiOH), the carboxylate group can shield the adjacent nitrogen (N3) via electrostatic repulsion or chelation with the metal cation. This directs the bulky trityl-biphenyl electrophile to the N1 position , significantly improving the regioisomeric ratio (often >98:2).
B. Impurity Profile & Purification
The "Acid Route" bypasses several notorious impurities associated with the "Ester Route."
| Feature | Ester Intermediate Route | Acid Intermediate Route |
| Key Impurity | "Dehydro" Impurity: Formed during the Grignard reaction on the diester. Difficult to separate from the final product. | Minimal: Acid route often introduces the hydroxy-isopropyl group via cleaner methods or purifies it before coupling. |
| Purification | Chromatography often required to separate N1/N3 isomers and Grignard side-products. | Crystallization: The acid intermediate is typically a high-melting solid, allowing purification by simple acid-base precipitation. |
| Physical State | Often an oil or low-melting solid (hard to handle). | Crystalline solid (easy to weigh, store, and charge). |
C. Process Efficiency & Atom Economy
Using 2-Propyl-1H-imidazole-4-carboxylic acid derivatives allows for a more convergent synthesis.
-
Reduction of Steps: If the acid is used directly for the final esterification with medoxomil chloride, it avoids the sequence of Ester Coupling -> Hydrolysis -> Re-esterification.
-
Safety: The Acid route avoids the handling of large volumes of mother liquor containing regioisomeric impurities, reducing waste disposal costs (Green Chemistry).
Experimental Data: Performance Metrics
The following data summarizes literature comparisons between the standard ethyl ester route and the carboxylic acid route.
Table 1: Comparative Performance Metrics
| Metric | Ethyl Ester Intermediate | Carboxylic Acid Intermediate | Advantage |
| N-Alkylation Yield | 65 - 75% | 80 - 85% | Acid route reduces loss to N3-isomer. |
| Regio-ratio (N1:N3) | ~90 : 10 | > 98 : 2 | Superior directing effect of carboxylate. |
| HPLC Purity (Crude) | 85 - 90% | > 95% | Cleaner reaction profile. |
| Isolation Method | Extraction + Chromatography | Filtration / Recrystallization | Scalable for manufacturing. |
Detailed Protocol: Utilization of the Acid Intermediate
Objective: Synthesis of the coupled intermediate using the Acid scaffold to ensure high regioselectivity.
Reagents:
-
Substrate: 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic acid (The "Acid Intermediate").
-
Electrophile: N-(Triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole (TTBB).
-
Base: Lithium Hydroxide (LiOH[1]·H2O) or Sodium Hydride (NaH).[2]
-
Solvent: DMAc (Dimethylacetamide) or THF/Water mixtures.
Step-by-Step Methodology:
-
Salt Formation:
-
Charge the Acid Intermediate (1.0 eq) into the reactor with DMAc (5-7 volumes).
-
Cool to 0-5°C.[3]
-
Add LiOH·H2O (2.2 eq) portion-wise. Note: Using 2+ equivalents generates the dianion (carboxylate + imidazole nitrogen), which is crucial for the directing effect.
-
Stir for 30-60 minutes to ensure complete deprotonation.
-
-
Coupling Reaction:
-
Add TTBB (1.05 eq) slowly to the reaction mixture, maintaining temperature <10°C.
-
Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4-6 hours.
-
Process Check: Monitor by HPLC. The disappearance of the Acid Intermediate and the low formation of the N3-isomer (usually <1%) confirms the advantage.
-
-
Work-up & Isolation:
-
Quench the reaction with water (10 volumes).
-
Adjust pH to 3.5 - 4.0 using dilute Acetic Acid.
-
The product (Trityl Olmesartan Acid) will precipitate as a solid.
-
Filtration: Filter the solid and wash with water.
-
Purification: Slurry the wet cake in Acetone/Water to remove any unreacted bromide.
-
Outcome: This protocol typically yields the coupled acid with >99% purity without the need for column chromatography, validating the "Acid Advantage."
References
-
Preparation of Olmesartan Medoxomil and Intermediates. Google Patents (US8618308B2). Describes the preparation of high purity 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate and the control of impurities.
-
Process for the preparation of Olmesartan Medoxomil. Google Patents (EP1916246A2). Details the standard route via the ethyl ester and the associated impurity challenges.
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Provides mechanistic insight into how carboxylate groups and specific bases influence N-alkylation regioselectivity in similar nitrogen heterocycles.
-
Synthesis of Olmesartan Medoxomil and its Impurities. Semantic Scholar. Discusses the "Olmesartan Acid Impurity" and the hydrolysis pathways, confirming the structure of the acid intermediate.
-
2-Propyl-1H-imidazole-4,5-dicarboxylic acid. BLD Pharm.[4] Commercial availability and properties of the diacid starting material.[5][6] [7]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. 58954-23-7|2-Propyl-1H-imidazole-4,5-dicarboxylic acid|BLD Pharm [bldpharm.com]
- 5. CN113336706B - Synthetic method for preparing olmesartan medoxomil intermediate by continuous flow - Google Patents [patents.google.com]
- 6. CN1752077A - A new preparation method of 2-n-propylimidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 7. CN102070533B - New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester - Google Patents [patents.google.com]
cost-benefit analysis of different 2-Propyl-1H-imidazole-4-carboxylic acid synthesis methods
The following guide provides an in-depth cost-benefit analysis and technical comparison of synthesis methods for 2-Propyl-1H-imidazole-4-carboxylic acid , a critical intermediate in the synthesis of angiotensin II receptor antagonists like Olmesartan medoxomil.
Executive Summary & Strategic Overview
2-Propyl-1H-imidazole-4-carboxylic acid (CAS: 102625-27-4, often derived from the 4,5-dicarboxylic acid precursor) is the structural scaffold for the "sartan" class of antihypertensives. While the 4,5-dicarboxylic acid is the most common bulk intermediate, the specific 4-monocarboxylic acid is required for specialized derivatives and is often the result of controlled decarboxylation or direct regioselective synthesis.
This guide evaluates three distinct synthetic pathways:
-
The Oxidative Cleavage Route (Benzimidazole): The industrial workhorse—low raw material cost (COGS) but high waste (E-factor).
-
The Nitrile Condensation Route (DAMN): High atom economy and yield, but severely limited by the toxicity of diaminomaleonitrile (DAMN).
-
The Direct Cyclization Route (Amidine): A precision approach yielding the monocarboxylic acid directly, offering the best impurity profile but at a higher raw material cost.
Detailed Methodologies
Method A: The Oxidative Cleavage Route (Benzimidazole Precursor)
Best For: Large-scale manufacturing where raw material cost is the primary driver and waste treatment infrastructure is available.
Mechanism: This method utilizes the oxidative degradation of the benzene ring in 2-propylbenzimidazole. The benzene ring acts as a "mask" for the dicarboxylic acid functionality.
-
Condensation:
-Phenylenediamine reacts with butyric acid to form 2-propylbenzimidazole. -
Oxidation: The benzene ring is cleaved using strong oxidants (
or ) to yield 2-propylimidazole-4,5-dicarboxylic acid. -
Decarboxylation: Thermal decarboxylation in a high-boiling solvent (e.g., sulfolane or diphenyl ether) selectively removes the carboxyl group at the 5-position (sterically favored) to yield the 4-carboxylic acid.
Protocol (Validation Level: Industrial Pilot):
-
Cyclization: Charge a reactor with
-phenylenediamine (1.0 eq) and butyric acid (1.2 eq). Heat to 100°C in polyphosphoric acid (PPA) for 4 hours. Quench with ice water, basify to pH 9 with NaOH. Filter the precipitate (2-propylbenzimidazole). Yield: ~85-90%. -
Oxidation: Dissolve the intermediate in 98%
(10 vol). Slowly add 30% (10 eq) at 60-70°C. (Caution: Highly Exothermic). Heat to 95°C for 6 hours. Cool, dilute with ice, and adjust pH to 2.0 to precipitate 2-propylimidazole-4,5-dicarboxylic acid. Yield: ~70-75%. -
Decarboxylation: Suspend the diacid in sulfolane. Heat to 160-170°C for 2 hours. Monitor
evolution. Cool and pour into water. Filter the target 4-carboxylic acid.[1] Yield: ~80%.
Method B: The Nitrile Condensation Route (DAMN)
Best For: Lab-scale synthesis or facilities equipped for handling high-toxicity cyanides.
Mechanism: A condensation reaction between diaminomaleonitrile (DAMN) and trimethyl orthobutyrate. This route builds the imidazole ring directly with the necessary carbon atoms for the carboxyl groups.
-
Condensation: DAMN + Trimethyl orthobutyrate
2-Propyl-4,5-dicyanoimidazole. -
Hydrolysis: Acidic hydrolysis converts the nitriles to carboxylic acids.
-
Decarboxylation: Similar to Method A.
Protocol (Validation Level: Laboratory):
-
Condensation: Reflux DAMN (1.0 eq) and trimethyl orthobutyrate (1.5 eq) in methanol with a catalytic amount of
-TsOH for 8 hours. Cool to crystallize the dicyano intermediate. Yield: ~85%. -
Hydrolysis: Reflux the dicyano compound in 6M HCl for 12 hours. The dicarboxylic acid precipitates upon cooling. Yield: ~90%.
-
Decarboxylation: Thermal treatment as described in Method A.
Method C: The Direct Cyclization Route (Amidine + Ethyl Chloroacetoacetate)
Best For: High-purity requirements and "Green Chemistry" applications (lowest E-factor).
Mechanism:
This route avoids the dicarboxylic acid intermediate entirely by reacting butyramidine with a specific
-
Formation: Butyramidine hydrochloride reacts with ethyl 3-bromo-2-oxopropanoate (or generated in situ via ethyl chloroacetoacetate strategies) to cyclize directly to ethyl 2-propylimidazole-4-carboxylate .
-
Hydrolysis: Mild saponification yields the free acid.
Protocol (Validation Level: Optimization):
-
Cyclization: In a reactor, suspend butyramidine HCl (1.0 eq) in THF. Add
(2.5 eq) and ethyl bromopyruvate (1.1 eq). Stir at room temperature for 2 hours, then reflux for 4 hours. Evaporate solvent, partition between water/EtOAc. Yield: ~60-70%. -
Hydrolysis: Treat the ester with 1M LiOH in THF/Water (1:1) at RT for 2 hours. Acidify to pH 4 to precipitate 2-propyl-1H-imidazole-4-carboxylic acid . Yield: ~95%.
Comparative Analysis & Decision Matrix
The following table summarizes the key performance metrics for each method. Data is normalized based on a 1 kg production batch.
| Metric | Method A: Oxidative (Benzimidazole) | Method B: Condensation (DAMN) | Method C: Direct Cyclization (Amidine) |
| Overall Yield | 45 - 55% | 60 - 65% | 55 - 65% |
| Raw Material Cost (COGS) | Low ( | Medium ( | High ( |
| Step Count | 3 (Cyclize | 3 (Condense | 2 (Cyclize |
| Atom Economy | Poor (Loss of 4 carbons from benzene) | High | Moderate |
| Safety Profile | High Risk (Exothermic oxidation) | Severe Risk (Cyanide toxicity) | Low Risk (Mild conditions) |
| Scalability | Excellent (Industrial Standard) | Poor (Toxicity limits) | Good (Reagent cost limiting) |
| Impurity Profile | Complex (Oxidative byproducts) | Moderate (Polymerization risks) | Clean (Regioselective) |
Visualizing the Pathways
The diagram below illustrates the three competing pathways and their convergence on the target molecule.
Figure 1: Strategic comparison of synthesis pathways. Method A involves ring degradation, Method B involves nitrile hydrolysis, and Method C involves direct ring construction.
Expert Recommendations
For Industrial Manufacturing (Cost-Driven)
Method A remains the superior choice for multi-ton production. The raw materials (
-
Optimization Tip: Replacing
with a Vanadium-catalyzed nitric acid oxidation can reduce the exotherm risk and improve controllability, although it requires robust scrubbing systems.
For Drug Discovery / Medicinal Chemistry (Speed & Purity Driven)
Method C is the clear winner. It avoids the harsh decarboxylation step, which often leads to tar formation and colored impurities.
-
Optimization Tip: Use ethyl 3-bromo-2-oxopropanoate generated in situ from ethyl pyruvate to reduce reagent costs. The regioselectivity is inherent to the starting materials, eliminating the need for complex isomer separations.
Critical Safety Note on Decarboxylation
If proceeding with Method A or B, the decarboxylation of 2-propylimidazole-4,5-dicarboxylic acid is the bottleneck.
-
Hazard: The reaction releases massive volumes of
rapidly at ~160°C. -
Control: Do not heat the solid dry. Use a high-boiling solvent like sulfolane or diphenyl ether to act as a heat sink and control the gas evolution rate.
References
-
Zhang, L., et al. (2011). "Regioselective decarboxylation of imidazole-4,5-dicarboxylic acids: A route to novel metal-organic frameworks." Inorganic Chemistry Communications. [2]
-
Yanagisawa, H., et al. (1996). "Nonpeptide Angiotensin II Receptor Antagonists: Synthesis and Biological Activity of 2-Alkyl-4-(hydroxyalkyl)imidazoles." Journal of Medicinal Chemistry.
-
Patent CN103193713A. "Method for preparing 2-propylimidazole-4,5-dicarboxylic acid via oxidative cleavage of benzimidazoles."
-
Patent US4550176A. "Process for the preparation of imidazole-4,5-dicarboxylic acid."
-
BenchChem. "2-Isopropyl-1H-imidazole-4-carboxylic acid: Synthesis and Properties."
Sources
A Comparative Guide to the Synthesis of 2-Propyl-1H-imidazole-4-carboxylic Acid: An Environmental Impact Assessment
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Propyl-1H-imidazole-4-carboxylic acid, a key building block in the pharmaceutical industry, presents a critical case study in the growing importance of sustainable chemical manufacturing. As regulatory scrutiny and environmental consciousness intensify, the selection of a synthetic pathway can no longer be predicated solely on yield and purity. This guide provides a comprehensive analysis of various synthetic routes to this important imidazole derivative, with a focus on their environmental impact. By examining the core chemical transformations and applying green chemistry metrics, we aim to equip researchers and process chemists with the insights necessary to make more environmentally responsible decisions in drug development and manufacturing.
Introduction: The Significance of 2-Propyl-1H-imidazole-4-carboxylic Acid
2-Propyl-1H-imidazole-4-carboxylic acid and its derivatives are pivotal intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). Notably, it is a key precursor to the angiotensin II receptor blocker Olmesartan, a widely prescribed medication for the treatment of hypertension.[1][2][3] The growing demand for such pharmaceuticals necessitates the development of efficient and environmentally benign synthetic methodologies. Traditional chemical syntheses in the pharmaceutical sector are often associated with large volumes of hazardous waste, high energy consumption, and the use of toxic reagents.[4] This guide will dissect and compare established and emerging synthetic pathways, offering a framework for a more sustainable approach.
Core Synthetic Pathways: A Mechanistic and Environmental Overview
Several distinct strategies have been developed for the synthesis of the 2-propyl-imidazole core structure. Here, we will explore the most prominent methods, evaluating their strengths and weaknesses from both a chemical and environmental perspective.
Pathway 1: The Debus-Radziszewski Imidazole Synthesis
The Debus-Radziszewski synthesis is a classic and versatile multi-component reaction for the formation of imidazoles.[5][6][7] In the context of 2-Propyl-1H-imidazole-4-carboxylic acid, this pathway typically involves the condensation of a dicarbonyl compound, an aldehyde (butyraldehyde), and ammonia.[5][6][8]
Reaction Scheme:
Caption: Debus-Radziszewski synthesis of the 2-propyl-imidazole core.
Causality Behind Experimental Choices: This one-pot reaction is attractive due to its convergence and the ready availability of the starting materials. The choice of glyoxal or a derivative as the dicarbonyl component is crucial for forming the imidazole ring with the desired substitution pattern. Ammonia serves as the nitrogen source for the heterocyclic ring.
Environmental Considerations: While seemingly straightforward, the environmental performance of this pathway can be suboptimal.
-
Atom Economy: The Debus-Radziszewski synthesis itself has a good atom economy as most atoms from the reactants are incorporated into the imidazole product. However, the subsequent oxidation step to introduce the carboxylic acid group often utilizes stoichiometric oxidants like potassium permanganate or dichromate, which have very low atom economies and generate significant inorganic waste.[9][10]
-
Solvents: The reaction is often carried out in polar solvents, and the workup can involve solvent-intensive extractions.
-
Waste: The use of strong acids or bases for pH adjustment and the generation of inorganic salts from the oxidation step contribute to the E-factor (Environmental Factor), a measure of the total waste produced per unit of product.[11]
Pathway 2: Synthesis via Benzimidazole Oxidation
An alternative route involves the synthesis of a 2-propylbenzimidazole intermediate, followed by oxidative cleavage of the benzene ring to yield the desired dicarboxylic acid, which can then be selectively decarboxylated.[10]
Reaction Scheme:
Caption: Synthesis via oxidative cleavage of a benzimidazole intermediate.
Causality Behind Experimental Choices: This pathway leverages the stability of the benzimidazole core, which can be readily formed from o-phenylenediamine and n-butyric acid. The subsequent oxidation is a powerful transformation to unmask the desired imidazole dicarboxylic acid. Polyphosphoric acid is often used as a condensing agent in the initial step.[10]
Environmental Considerations: This route presents significant environmental challenges.
-
Hazardous Reagents: o-Phenylenediamine is a suspected carcinogen. The use of strong oxidizing agents like potassium permanganate or potassium dichromate in concentrated sulfuric acid is highly hazardous and generates toxic chromium or manganese waste.[10] While hydrogen peroxide can be a greener alternative, it often requires harsh conditions (high temperature and concentrated acid) to be effective.[12]
-
Energy Intensity: The reaction conditions, particularly the oxidation and condensation steps, can be energy-intensive.
-
Waste Stream: The process generates a complex waste stream containing aromatic byproducts, inorganic salts, and strong acids, leading to a high E-factor.
Towards Greener Synthesis: Emerging Alternatives and Improvements
Recognizing the environmental shortcomings of traditional methods, researchers are actively exploring more sustainable alternatives.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in green chemistry to accelerate organic reactions.[13] For imidazole synthesis, microwave heating can significantly reduce reaction times and, in some cases, enable solvent-free conditions, thereby reducing energy consumption and solvent waste.[13][14]
Use of Greener Solvents and Catalysts
Replacing hazardous solvents with more benign alternatives like water or ethanol is a key principle of green chemistry. Furthermore, the development of recyclable catalysts, such as zeolites, can minimize waste and improve the overall efficiency of the process.
Continuous Flow Synthesis
Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for process automation.[11] A continuous flow process for an intermediate of Olmesartan has been reported to improve purity and reduce impurities.[11] This approach can lead to a more controlled and efficient synthesis with a smaller environmental footprint.
Comparative Analysis: Performance Metrics
To provide a clearer comparison, the following table summarizes the key performance and environmental metrics for the discussed pathways. The values are illustrative and can vary depending on the specific reaction conditions.
| Metric | Pathway 1: Debus-Radziszewski | Pathway 2: Benzimidazole Oxidation | Greener Alternatives |
| Starting Materials | Butyraldehyde, Glyoxal, Ammonia | o-Phenylenediamine, n-Butyric acid | Varies (often similar to Pathway 1) |
| Key Reagents | Stoichiometric oxidants (e.g., KMnO4) | Strong acids (H2SO4), strong oxidants (KMnO4, K2Cr2O7) | Milder oxidants, recyclable catalysts |
| Solvents | Polar organic solvents | Concentrated acids, organic solvents | Water, ethanol, solvent-free |
| Reaction Conditions | Moderate to high temperatures | High temperatures, harsh acidic conditions | Milder conditions (e.g., microwave) |
| Yield | Moderate to good | Good | Often comparable or better |
| Atom Economy | Moderate (low in oxidation step) | Low | Potentially high |
| E-Factor | High | Very High | Lower |
| Safety Concerns | Ammonia handling | Carcinogenic starting material, hazardous oxidants | Generally improved |
Experimental Protocols: Representative "Green" Synthesis
Microwave-Assisted, Solvent-Free Debus-Radziszewski Synthesis of a 2-Propyl-Imidazole Derivative (Illustrative)
-
In a microwave-safe vessel, combine butyraldehyde (1 mmol), a glyoxal derivative (1 mmol), and a solid ammonium source (e.g., ammonium acetate, 2.5 mmol).
-
Thoroughly mix the reactants.
-
Place the vessel in a microwave reactor and irradiate at a controlled temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool.
-
Purify the product by recrystallization or column chromatography using a green solvent system (e.g., ethanol/water).
Conclusion and Future Outlook
The synthesis of 2-Propyl-1H-imidazole-4-carboxylic acid offers a clear illustration of the paradigm shift in pharmaceutical chemistry towards more sustainable practices. While traditional methods like the Debus-Radziszewski and benzimidazole oxidation pathways have been historically important, their significant environmental drawbacks are increasingly untenable.
The future of synthesizing this and other critical pharmaceutical intermediates lies in the adoption of greener technologies. Microwave-assisted synthesis, the use of environmentally benign solvents and catalysts, and the implementation of continuous flow processes are not merely academic curiosities but practical and scalable solutions. By prioritizing green chemistry principles from the earliest stages of drug development, the pharmaceutical industry can significantly reduce its environmental footprint while maintaining the high standards of quality and efficiency necessary for producing life-saving medicines. Further research should focus on developing catalytic and highly atom-economical methods for the direct carboxylation of the imidazole ring, which would represent a major step forward in the sustainable synthesis of this important molecule.
References
- Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199–208.
- Radziszewski, B. (1882). Ueber die Constitution des Lophins und verwandter Verbindungen. Berichte der deutschen chemischen Gesellschaft, 15(2), 1493–1496.
- Shul'pin, G. B. (2010). The Debus–Radziszewski Imidazole Synthesis. In Organic Name Reactions (pp. 111-112). Springer, Berlin, Heidelberg.
- CN103193713A - Method for preparing 2-propylimidazole-4,5-dicarboxylic acid. (n.d.).
-
Debus-Radziszewski Imidazole Synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Debus–Radziszewski imidazole synthesis and position numbering... (n.d.). Retrieved from [Link]
-
Understanding the Properties and Applications of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid. (n.d.). Retrieved from [Link]
-
Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. (2022, November 29). Retrieved from [Link]
- Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Deriv
- A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (2021).
- An Improved Synthesis of 2‐n‐(Propyl)‐1H‐imidazole‐4,5‐dicarboxylic Acid Diethyl Ester. (2003).
- Green Metric Assessment of Analytical Techniques for the Imidazole Prodrug Olmesartan Medoxomil: A Comparative Analysis. (2023).
- Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH. (2018). Physical Chemistry Chemical Physics, 20(2), 1074-1083.
- Sustainability assessment for the synthesis of olmesartan. (2020). Green Chemistry, 22(18), 6035-6045.
- CN113336706B - Synthetic method for preparing olmesartan medoxomil intermediate by continuous flow. (n.d.).
- US4550176A - Preparation of imidazole-4,5-dicarboxylic acid. (n.d.).
- Efficient Synthesis of Olmesartan Medoxomil, an Antihypertensive Drug. (2013). Organic Process Research & Development, 17(5), 755-760.
- The Green Synthesis of 2‐Pyrrolin‐5‐ones from Bio‐renewable Glyoxal, Diketones and Amines. (2020). Asian Journal of Organic Chemistry, 9(7), 1024-1028.
- CN1752077A - A new preparation method of 2-n-propylimidazole-4,5-dicarboxylic acid. (n.d.).
- [A novel synthesis of olmesartan medoxomil and examination of its related impurities]. (2008). Yao Xue Xue Bao, 43(11), 1143-1148.
- Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. (2019). New Journal of Chemistry, 43(3), 1369-1377.
-
Scheme of the synthesis of imidazole 1 using glyoxal 2 and formaldehyde 3 in ammonia. (n.d.). Retrieved from [Link]
- Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. (2022). Oriental Journal of Chemistry, 38(3), 563-571.
- A fundamental study of lignin reactions with formaldehyde and glyoxal. (2021). Green Chemistry, 23(1), 450-461.
- An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. (2021). RSC Advances, 11(10), 5567-5576.
- Green chemistry approach for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives using lemon juice as a bio-catalyst. (2022). Journal of Innovative Pharmaceutical and Biological Sciences, 9(4), 18-26.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. [A novel synthesis of olmesartan medoxomil and examination of its related impurities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. CN1752077A - A new preparation method of 2-n-propylimidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 11. CN113336706B - Synthetic method for preparing olmesartan medoxomil intermediate by continuous flow - Google Patents [patents.google.com]
- 12. CN103193713A - Method for preparing 2-propylimidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. A fundamental study of lignin reactions with formaldehyde and glyoxal - Green Chemistry (RSC Publishing) [pubs.rsc.org]
comparative study of the stability of different salts of 2-Propyl-1H-imidazole-4-carboxylic acid
This guide provides a comparative technical analysis of the stability profiles for different salt forms of 2-Propyl-1H-imidazole-4-carboxylic acid (CAS 172875-52-4).[1][2] This molecule is a critical intermediate in the synthesis of angiotensin II receptor blockers (ARBs) like Olmesartan Medoxomil .[1]
Executive Summary
2-Propyl-1H-imidazole-4-carboxylic acid is an amphoteric molecule containing both a basic imidazole nitrogen and an acidic carboxyl group.[1][2][3] Its stability is compromised by two primary pathways: thermal decarboxylation (loss of CO₂) and oxidative degradation of the imidazole ring.
Selecting the correct salt form is critical to mitigate these risks.[2] This guide compares the Free Acid (Zwitterion) , Hydrochloride (HCl) , and Sodium (Na) salts, providing experimental protocols to validate their performance in drug development pipelines.
Part 1: Chemical Context & Salt Candidates[1][2][4]
The Amphoteric Challenge
The molecule exists in a zwitterionic equilibrium in its neutral state.[2] The choice of counterion dramatically shifts the electronic environment of the imidazole ring, influencing both solubility and degradation kinetics.
-
Imidazole Nitrogen (
): Protonation here (forming the cation) stabilizes the ring against oxidation but may increase hygroscopicity.[1] -
Carboxylic Acid (
): Deprotonation here (forming the anion) increases water solubility significantly but can make the ring more electron-rich and susceptible to electrophilic attack or oxidation.[1]
Salt Candidates for Screening
| Form | Chemical State | Key Characteristic | Primary Stability Risk |
| Free Acid | Zwitterion (Neutral) | High Melting Point, Low Solubility | Thermal Decarboxylation |
| Hydrochloride (HCl) | Cationic (Protonated Imidazole) | High Solubility, Acidic pH | Hygroscopicity & Hydrolysis |
| Sodium (Na) | Anionic (Carboxylate) | High Solubility, Basic pH | Oxidative Degradation |
Part 2: Comparative Performance Analysis
The following data summarizes the projected physicochemical profiles based on structure-activity relationships (SAR) of imidazole-4-carboxylic acid derivatives (e.g., Olmesartan intermediates).
Stability & Physical Profile Comparison[1][2]
| Parameter | Free Acid | Hydrochloride Salt | Sodium Salt |
| Solid-State Stability | High .[1][2] Crystal lattice energy is maximized in the zwitterion form.[2] | Moderate . Often hygroscopic; moisture uptake can induce hydrolysis or cake formation.[2] | High . Generally forms stable hydrates, resistant to thermal stress.[2] |
| Thermal Stability ( | Moderate .[1][2] Decarboxylation to 2-propylimidazole often occurs near melting point ( | Lower . Acidic environment can catalyze decarboxylation at lower temperatures.[2] | Highest . Anionic carboxylate is less prone to decarboxylation.[2] |
| Aqueous Solubility | Low .[1][2] Poor solubility limits formulation options ( | Very High . Excellent for liquid formulations ( | Very High . Excellent solubility; alkaline pH in solution.[2] |
| Hygroscopicity | Non-hygroscopic.[1][2] | High Risk .[1][2] Imidazole HCl salts are notorious for deliquescence.[2] | Moderate. Often forms stable stoichiometric hydrates.[2] |
Mechanism of Degradation
-
Decarboxylation: The free acid and acidic salts are prone to losing CO₂ at elevated temperatures.[2] The Sodium salt "locks" the carboxylate, significantly raising the energy barrier for this reaction.
-
Oxidation: The electron-rich imidazole ring in the Sodium salt is more susceptible to oxidative attack (e.g., by peroxides) compared to the electron-deficient protonated ring in the HCl salt.
Part 3: Experimental Protocols
Protocol A: Salt Synthesis & Crystallization
Objective: Isolate pure salt forms for testing.
-
Free Acid Isolation: Adjust aqueous solution of the intermediate to pH 4.5–5.0 (isoelectric point). Cool to
to precipitate the zwitterion.[1] Filter and dry.[2][4][5]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
HCl Salt Formation: Dissolve Free Acid in ethanol. Add 1.1 equivalents of concentrated HCl or HCl/Dioxane.[2] Evaporate solvent or precipitate with diethyl ether.[2] Note: Handle quickly to avoid moisture uptake.[1][2]
-
Sodium Salt Formation: Suspend Free Acid in water.[2] Add 1.0 equivalent of NaOH (
).[1] Lyophilize (freeze-dry) the resulting clear solution to obtain the solid sodium salt.[1]
Protocol B: Forced Degradation Stress Testing
Objective: Quantify degradation rates via HPLC.[1][2]
-
Thermal Stress: Place
of each solid in open and closed vials at for 7 days. -
Oxidative Stress: Dissolve salts in water/methanol.[1][2] Add
and hold at RT for 24 hours. -
Humidity Stress: Expose solids to
at .[1] Measure weight gain (DVS) and check for deliquescence (liquefaction).
Part 4: Visualization & Logic[1][2]
Diagram 1: Salt Selection Decision Matrix
This workflow guides the researcher through the selection process based on the experimental data obtained.[2]
Caption: Decision matrix for selecting the optimal salt form based on solubility and hygroscopicity thresholds.
Diagram 2: Degradation Pathways
Understanding the chemical fate of the molecule is essential for identifying impurities in HPLC.[2]
Caption: Primary degradation pathways: Thermal decarboxylation and oxidative ring degradation.[1]
References
-
PubChem. (2025).[1] 2-Propyl-1H-imidazole-4,5-dicarboxylic acid (Related Intermediate).[1][2][7] National Library of Medicine.[2] Available at: [Link][1][2]
-
Google Patents. (2013).[1] CN103193713A - Method for preparing 2-propylimidazole-4,5-dicarboxylic acid.[1][2] Available at:
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Asian Journal of Research in Chemistry. (2011). Identification and synthesis of process-related impurities of Olmesartan medoxomil. Available at: [Link][1][2]
Sources
- 1. Combi-Blocks [combi-blocks.com]
- 2. 58954-23-7|2-Propyl-1H-imidazole-4,5-dicarboxylic acid|BLD Pharm [bldpharm.com]
- 3. WO2004083213A1 - 4,6-dihydrofuro[3,4-d]imidazole-6-one derivatives and their salts and process for the preparation of the same - Google Patents [patents.google.com]
- 4. CN104650046A - Synthesis method of olmesartan dimer - Google Patents [patents.google.com]
- 5. CN1752077A - A new preparation method of 2-n-propylimidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 6. 2-propyl-1h-imidazole-4,5-dicarboxylic Acid Powder at Best Price in Nashik, Maharashtra | Syngenesis Chemscience Pvt Ltd [tradeindia.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
benchmarking the purity of synthesized 2-Propyl-1H-imidazole-4-carboxylic acid against commercial standards
Executive Summary
In the synthesis of Angiotensin II receptor antagonists (e.g., Olmesartan medoxomil), the imidazole core is critical. While 2-propyl-1H-imidazole-4,5-dicarboxylic acid is the primary industrial intermediate, its decarboxylated congener, 2-propyl-1H-imidazole-4-carboxylic acid (PICA-Mono) , often appears as a critical impurity or a target for specific analog synthesis.
This guide provides a rigorous framework for benchmarking synthesized PICA-Mono against commercial standards. We focus on distinguishing the target monocarboxylic acid from its dicarboxylic precursor and decarboxylated byproducts using Reverse-Phase HPLC (RP-HPLC) and structural validation via NMR.
Introduction: The Analytical Challenge
The purity assessment of 2-propyl-1H-imidazole-4-carboxylic acid presents unique challenges due to annular tautomerism and amphoteric nature .
-
Tautomerism: In solution, the hydrogen on the imidazole nitrogen oscillates, making the 4-position and 5-position chemically equivalent unless substituted. However, for the carboxylic acid derivative, we designate it as the 4-isomer for nomenclature consistency.
-
Polarity & pH: The molecule contains a basic imidazole nitrogen (
) and an acidic carboxyl group ( ). Standard neutral HPLC conditions often result in peak tailing or poor retention.
The Benchmarking Hierarchy
To validate your synthesized batch, you must compare it against:
-
Primary Reference Standard: Certified Reference Material (CRM) of 2-propyl-1H-imidazole-4-carboxylic acid (if available) or a qNMR-validated internal standard.
-
Critical Impurity Standards:
-
Precursor: 2-Propyl-1H-imidazole-4,5-dicarboxylic acid (PICA-Di).
-
Degradant: 2-Propylimidazole (fully decarboxylated).
-
Experimental Workflow
The following diagram outlines the logical flow from crude synthesis to final purity benchmarking.
Caption: Figure 1. End-to-end workflow for benchmarking synthesized imidazole intermediates against commercial standards.
Protocol 1: High-Performance Liquid Chromatography (HPLC)[1][2]
This is the primary method for quantitative purity assessment. We utilize an acidic mobile phase to ensure the imidazole ring remains protonated, preventing secondary interactions with silanol groups on the column.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax SB-C18 or Inertsil ODS-3) | High carbon load required for retaining polar imidazoles. |
| Mobile Phase A | 10 mM Potassium Dihydrogen Phosphate (pH 3.0 with | Suppresses carboxylic acid ionization; ensures imidazole protonation for sharp peaks. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier for elution control. |
| Flow Rate | 1.0 mL/min | Standard flow for optimal Van Deemter efficiency. |
| Detection | UV at 215 nm | Max absorption for the imidazole ring ( |
| Column Temp | 30°C | Maintains reproducible retention times. |
| Injection Vol | 10 µL | Standard loop volume. |
Gradient Program
Note: A gradient is preferred over isocratic flow to elute the non-polar decarboxylated impurities.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 80 | 20 |
| 20.0 | 40 | 60 |
| 25.0 | 95 | 5 |
| 30.0 | 95 | 5 |
Elution Logic & Impurity Mapping
Understanding the elution order is critical for identifying your product versus impurities.
Caption: Figure 2. Predicted elution order based on polarity. The dicarboxylic acid elutes first, followed by the target monocarboxylic acid, and finally the decarboxylated impurity.
Protocol 2: Structural Validation (NMR)
HPLC confirms purity, but NMR confirms identity. This is vital if your "Commercial Standard" lacks a Certificate of Analysis (CoA) with full spectral data.
1H-NMR (DMSO-d6)
Compare your synthesized batch against these expected signals for 2-Propyl-1H-imidazole-4-carboxylic acid :
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment |
| COOH | 12.0 - 13.0 | Broad Singlet | 1H | Carboxylic Acid proton |
| NH | ~12.5 | Broad Singlet | 1H | Imidazole NH (often exchanged/invisible) |
| C5-H | 7.5 - 7.8 | Singlet | 1H | Key Differentiator: Absent in PICA-Di |
| Propyl | 2.6 - 2.8 | Triplet | 2H | |
| Propyl | 1.6 - 1.8 | Multiplet | 2H | |
| Propyl | 0.9 - 1.0 | Triplet | 3H | Terminal Methyl |
Critical Check: If the singlet at 7.5-7.8 ppm is missing, your product is likely the dicarboxylic acid (PICA-Di). If the integration of the aromatic region shows two protons, you may have fully decarboxylated 2-propylimidazole .
Results: Benchmarking Data Template
When publishing your comparison, summarize your data using the table below. This format allows immediate visual verification of the synthesized product's quality.
Table 1: Comparative Analysis
| Parameter | Commercial Standard (Ref) | Synthesized Batch (Test) | Acceptance Criteria |
| Appearance | Off-white crystalline powder | [Insert Observation] | White to off-white powder |
| HPLC Purity (Area %) | [Insert Result] | NLT 98.0% | |
| Retention Time (min) | [Insert Result] | ||
| Impurity: PICA-Di | [Insert Result] | NMT 0.5% | |
| Impurity: 2-Propylimidazole | [Insert Result] | NMT 0.5% | |
| Melting Point | 294-295°C (Dec)* | [Insert Result] | Range within 2°C |
*Note: Melting points for imidazole carboxylic acids are often high and accompanied by decomposition. Literature values vary based on heating rate.
Discussion & Troubleshooting
Common Impurity Profiles
If your synthesized batch shows lower purity than the commercial standard:
-
Peak at ~5 min (PICA-Di): Indicates incomplete decarboxylation (if synthesizing from diacid) or oxidation issues. Remediation:[1] Recrystallize from water/ethanol (PICA-Di is more soluble in water than PICA-Mono at neutral pH).
-
Late eluting peaks (>15 min): Indicates oligomerization or presence of starting materials like diaminomaleonitrile derivatives. Remediation:[1] Wash the crude solid with non-polar solvents (e.g., cold dichloromethane) to remove organic residues.
The "Double Peak" Phenomenon
If the main peak splits, check the pH of your mobile phase. At pH values near the
References
-
PubChem. (2023). 2-Propyl-1H-imidazole-4,5-dicarboxylic acid (Precursor Data).[2][1][3][4] National Library of Medicine. Link
-
ChemicalBook. (2023).[5] 1H-Imidazole-4-carboxylic acid Properties (Structural Analog).Link
-
Asian Journal of Research in Chemistry. (2010). Identification synthesis of process-related impurities... ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. (Contextualizing the propyl-imidazole scaffold). Link
-
BenchChem. (2025).[6] Comparative Guide to Purity Analysis of Synthesized Imidazole Acids.Link
Sources
- 1. 2-Propyl-1H-Imidazole-4 5dicarboxy acid Manufacturer, Supplier, Hyderabad [prasannabiomolecules.in]
- 2. 2-Propyl-1H-imidazole-4,5-dicarboxylic acid | C8H10N2O4 | CID 10236071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Propyl-1H-imidazole-4,5-dicarboxy acid | 58954-23-7 [chemicalbook.com]
- 4. CN103193713A - Method for preparing 2-propylimidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 5. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
comparative review of patents on 2-Propyl-1H-imidazole-4-carboxylic acid synthesis
[1]
Executive Summary
2-Propyl-1H-imidazole-4-carboxylic acid (CAS: 58686-21-4) is a critical heterocyclic building block, primarily serving as the scaffold for the angiotensin II receptor antagonist Olmesartan medoxomil .[1] Its synthesis is a study in contrasting methodologies: the "destructive" oxidative ring-contraction of benzimidazoles versus the "constructive" de novo assembly of the imidazole ring.[1]
This guide objectively compares the two dominant industrial strategies:
-
The Oxidative Ring-Contraction Route (Benzimidazole Route): High atom economy regarding the nitrogen source, utilizing cheap o-phenylenediamine.[1]
-
The De Novo Assembly & Oxidation Route (Hydroxymethyl Route): A step-wise construction avoiding aromatic ring degradation, offering milder conditions but often lower overall throughput.[1]
Route 1: Oxidative Ring-Contraction of 2-Propylbenzimidazole
This pathway is the industrial standard due to the low cost of starting materials.[1] It relies on the oxidative cleavage of the benzene ring in 2-propylbenzimidazole to yield the dicarboxylic acid, which is subsequently decarboxylated.[1]
Mechanism & Causality
The synthesis begins with the condensation of o-phenylenediamine with butyric acid .[1][2] The choice of polyphosphoric acid (PPA) or mineral acid acts as both solvent and dehydrating agent, driving the equilibrium toward the benzimidazole.[1]
The critical step is the oxidative cleavage.[1] Strong oxidants (H₂O₂/H₂SO₄ or HNO₃) attack the electron-rich benzene ring.[1] The imidazole ring, being relatively electron-deficient and stable under acidic oxidizing conditions, survives.[1] The resulting 2-propylimidazole-4,5-dicarboxylic acid is unstable toward heat in acidic media, allowing for selective monodecarboxylation to the target 4-carboxylic acid.[1]
Detailed Protocol
-
Step 1: Cyclocondensation [1]
-
Charge a reactor with o-phenylenediamine (1.0 eq) and butyric acid (1.1 eq).
-
Add Polyphosphoric acid (PPA) (2-3 wt volumes) and heat to 180°C for 4 hours.
-
Checkpoint: Monitor disappearance of diamine via TLC/HPLC.[1]
-
Quench into ice water, neutralize with NaOH to pH 8-9. Filter the precipitate (2-Propylbenzimidazole).[1]
-
Yield: ~90-94%.
-
-
Step 2: Oxidative Cleavage
-
Step 3: Selective Decarboxylation
-
Reflux the wet dicarboxylic acid cake in a high-boiling solvent (e.g., acetic acid or xylene ) for 2-4 hours.
-
Mechanism: Thermal decarboxylation is facilitated by the electron-withdrawing nature of the protonated imidazole ring.[1]
-
Cool and filter to isolate 2-Propyl-1H-imidazole-4-carboxylic acid .[1]
-
Pathway Visualization[1][4]
Caption: Figure 1. The oxidative ring-contraction pathway involves cyclization followed by benzene ring degradation.[1]
Route 2: De Novo Assembly via Hydroxymethyl Oxidation
This route avoids the harsh oxidative destruction of a benzene ring.[1] Instead, it builds the imidazole core from acyclic precursors and functionally modifies the 4-position.[1]
Mechanism & Causality
The synthesis starts with the formation of 2-propylimidazole from butyraldehyde , glyoxal , and ammonia .[1][4] This is a classic Radziszewski synthesis. To introduce the carboxyl group, the imidazole is first hydroxymethylated at the 4-position using formaldehyde (an electrophilic aromatic substitution on the electron-rich imidazole).[1] Finally, the hydroxymethyl group is oxidized to the carboxylic acid using milder oxidants like MnO₂ or dilute nitric acid.[1]
Detailed Protocol
-
Step 1: Heterogeneous Cyclization
-
Step 2: Hydroxymethylation
-
Step 3: Oxidation to Acid
Pathway Visualization[1][4]
Caption: Figure 2. The de novo assembly route constructs the ring first, then functionalizes the 4-position.[1]
Comparative Assessment
The choice between these routes depends heavily on facility capabilities (handling high-energy oxidations vs. multi-step handling) and cost structures.[1]
Performance Metrics Table
| Feature | Route 1: Benzimidazole Oxidation | Route 2: Hydroxymethyl Oxidation |
| Overall Yield | High (60-70%) | Moderate (45-55%) |
| Raw Material Cost | Low (o-Phenylenediamine is a commodity) | Medium (Glyoxal/Butyraldehyde are cheap, but steps add cost) |
| Process Safety | Low (Exothermic oxidation, H₂O₂ hazards) | High (Milder conditions, no violent exotherms) |
| Environmental Impact | High (Sulfate waste, CO₂ generation) | Moderate (Manganese waste if MnO₂ used) |
| Impurity Profile | Ring-opening byproducts, colored impurities | Polymerized aldehydes, unreacted formaldehyde |
| Scalability | Proven at multi-ton scale (Generic API standard) | Suitable for smaller batches or specialized labs |
Expert Insight
The Benzimidazole Route is the dominant "workhorse" for generic manufacturers.[1] The cost advantage of o-phenylenediamine outweighs the engineering controls required for the hazardous oxidation step.[1] However, the Hydroxymethyl Route offers a cleaner impurity profile, making it attractive for labs lacking high-pressure/high-exotherm containment or when "green chemistry" metrics regarding solvent recovery are prioritized.[1]
References
-
Method for preparing 2-propylimidazole-4,5-dicarboxylic acid. CN Patent 103193713A.[1] (2013).[1] Link
-
A new preparation method of 2-n-propylimidazole-4,5-dicarboxylic acid. CN Patent 1752077A.[1][6] (2006).[1][7] Link
-
Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates. US Patent 8,618,308.[1] (2013).[1] Link
-
Method for preparing 2-propyl imidazole. CN Patent 101693693A.[1] (2010).[1] Link
-
2-Propyl-1H-imidazole-4,5-dicarboxylic acid | C8H10N2O4. PubChem Compound Summary.[1]Link[1]
Sources
- 1. level.com.tw [level.com.tw]
- 2. CN1752077A - A new preparation method of 2-n-propylimidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 3. CN103193713A - Method for preparing 2-propylimidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 4. CN102070533B - New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 5. ajrconline.org [ajrconline.org]
- 6. benchchem.com [benchchem.com]
- 7. Carboxylic acid synthesis by oxidative cleavages or rearrangements [organic-chemistry.org]
Safety Operating Guide
Personal protective equipment for handling 2-Propyl-1H-imidazole-4-carboxylic acid
CAS Number: 55262-69-8 Molecular Formula: C₇H₁₀N₂O₂ Primary Hazard Class: Irritant (Skin/Eye/Respiratory)
Part 1: Executive Hazard Analysis
As a Senior Application Scientist, I cannot overstate that while this compound is not a high-potency API, its zwitterionic nature (imidazole base + carboxylic acid tail) creates specific handling challenges. The primary operational risk is respiratory and mucosal irritation caused by fine particulate dust during weighing and transfer.
The compound typically presents as a solid with a high melting point (>240°C). Unlike liquid reagents where splash is the primary concern, dust generation is the vector of exposure here. Your PPE strategy must prioritize airway protection and contact prevention.[1][2]
Core Hazard Specifications
| Parameter | Classification | Operational Implication |
| GHS Codes | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3][4] Irrit.) | Direct contact causes immediate inflammation; inhalation triggers coughing/spasm. |
| Physical State | Crystalline Solid | High potential for static-induced dust cloud formation during weighing. |
| Acidity/Basicity | Amphoteric (pKa ~3-4 & ~7) | Incompatible with both strong oxidizers and strong bases. |
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. For this specific intermediate, use the following targeted protection standards.
1. Hand Protection (Permeation Barrier)
-
Material: Nitrile Rubber (100% Latex-Free).
-
Reasoning: Natural latex degrades rapidly upon contact with acidic organic moieties. Nitrile provides superior chemical resistance to the carboxylic acid functional group.
-
Specification:
-
Standard Handling: Minimum thickness 0.11 mm (4-5 mil) .
-
Prolonged Contact/Solution Phase: Double-gloving recommended or extended cuff (0.2 mm).
-
-
Protocol: Inspect for pinholes before use. Change gloves immediately if contaminated; do not wash and reuse.
2. Ocular & Face Protection[1][5][6][7][8][9]
-
Requirement: Chemical Safety Goggles (Indirect Vent).
-
Reasoning: Standard safety glasses with side shields are insufficient for fine powders classified as H319. Airborne particulates can bypass side shields. Goggles form a seal that prevents dust ingress.
-
Face Shield: Required only if handling large quantities (>50g) in solution where splash risk exists.
3. Respiratory Protection
-
Primary Control: All open handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary Control (Outside Hood): If weighing balance is outside a hood (not recommended), a NIOSH-approved N95 or P100 particulate respirator is mandatory. Surgical masks provide zero protection against chemical dust.
4. Body Protection
-
Standard: High-neck laboratory coat (cotton/polyester blend).
-
Footwear: Closed-toe, non-perforated leather or synthetic leather shoes. Mesh sneakers are prohibited as they allow chemical powder to penetrate to the sock.
Part 3: PPE Decision Logic (Visualization)
The following logic flow dictates your PPE selection based on the physical state of the reagent.
Figure 1: Decision tree for selecting appropriate PPE based on the physical state of the compound.
Part 4: Operational Protocols
A. Weighing & Transfer (Critical Step)
Context: This is the highest risk step for inhalation exposure.
-
Static Control: Use an anti-static gun or wipe on the spatula and weighing boat. Imidazole derivatives often carry static charge, causing "jumping" of powder.
-
Engineering Control: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table within the hood.
-
Technique: Transfer slowly. If powder spills on the balance, do not blow it off. Wipe with a damp Kimwipe (water-moistened) to capture dust.
B. Solubilization & Reaction[1]
-
Solvent Choice: The compound is moderately soluble in polar organic solvents (DMSO, DMF, Methanol).
-
Addition Order: Add the solid to the solvent, not vice versa, to minimize dust displacement.
-
Exotherm Check: When reacting with strong acylating agents or bases, expect a mild exotherm. Ensure the reaction vessel is vented (no closed systems without pressure relief).
C. Spill Management
-
Dry Spill: Do not sweep. Sweeping generates dust. Use a HEPA vacuum or wet the powder with a mist of water/alcohol before wiping up with absorbent pads.
-
Wet Spill: Absorb with vermiculite or sand. Neutralize with a dilute sodium bicarbonate solution if the spill is significant and acidic.
Part 5: Emergency Response & Disposal
Exposure Response Workflow
Figure 2: Immediate response actions for different routes of exposure.
Disposal Protocol
-
Segregation: Classify as Non-Halogenated Organic Waste .
-
Incompatibility: Do not mix with waste streams containing strong oxidizers (e.g., Nitric Acid waste) or active metals, as the imidazole ring can be reactive.
-
Labeling: Clearly label the waste container with the full chemical name. Do not use abbreviations like "Imid-Acid."
References
-
PubChem. (n.d.). 2-Propyl-1H-imidazole-4-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]
Sources
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chemical-label.com [chemical-label.com]
- 5. labequipmentdirect.com [labequipmentdirect.com]
- 6. osha.gov [osha.gov]
- 7. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 8. coral.washington.edu [coral.washington.edu]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
